Bis(cyclopentadienyl)titanium dichloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclopenta-1,3-diene;titanium(4+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGHDVYKBYUAFD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | TITANOCENE DICHLORIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992), Bright red or reddish-orange solid; [HSDB] Red or orange odorless crystalline solid; [MSDSonline] | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | TITANOCENE DICHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | Titanocene dichloride | |
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Solubility |
Decomposes (NTP, 1992), Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |
| Record name | TITANOCENE DICHLORIDE | |
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| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |
| Record name | TITANOCENE DICHLORIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6 (NTP, 1992) - Denser than water; will sink, 1.60 | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |
| Record name | TITANOCENE DICHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |
| Record name | TITANOCENE DICHLORIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Bright red acicular crystals from toluene, Reddish-orange crystalline solid | |
CAS No. |
1271-19-8 | |
| Record name | TITANOCENE DICHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Titanium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)- | |
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| Record name | Dichlorobis(η-cyclopentadienyl)titanium | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TITANOCENE DICHLORIDE | |
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Melting Point |
552 °F (NTP, 1992), 289 °C +/- 2 deg | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 14931618 | |
| Record name | TITANOCENE DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21115 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 14931618 | |
| Record name | TITANOCENE DICHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4340 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bis(cyclopentadienyl)titanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)titanium dichloride, commonly known as titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂ or Cp₂TiCl₂), is an organometallic compound that has garnered significant attention for its potential applications in catalysis and, notably, as an anti-cancer agent.[1] This bright red, crystalline solid was the first non-platinum complex to enter clinical trials as a chemotherapeutic agent, exhibiting a distinct mechanism of action compared to traditional platinum-based drugs.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and the molecular mechanism of action of titanocene dichloride, with a focus on its relevance to drug development.
Synthesis of this compound
The most prevalent and well-established method for synthesizing titanocene dichloride involves the reaction of sodium cyclopentadienide (B1229720) (NaC₅H₅) with titanium tetrachloride (TiCl₄) in an anhydrous solvent, typically tetrahydrofuran (B95107) (THF).[2] This method, originally reported by Wilkinson and Birmingham, remains widely used due to its reliability and good yields.[1][2] Alternative synthetic routes have also been developed, including the use of magnesium (anthracene magnesium method) and diethylamine.[3]
Experimental Protocol: Synthesis via Sodium Cyclopentadienide
This protocol details the synthesis of titanocene dichloride from sodium cyclopentadienide and titanium tetrachloride.[1][4]
Materials:
-
Sodium cyclopentadienide (NaC₅H₅)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene (B28343)
-
Anhydrous Hexane
-
Schlenk flask and oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A Schlenk flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is assembled under an inert atmosphere.
-
Reactant Addition: Sodium cyclopentadienide (2 equivalents) is suspended in anhydrous THF within the Schlenk flask and cooled in an ice bath. A solution of titanium tetrachloride (1 equivalent) in anhydrous THF is then slowly added to the stirred suspension through the dropping funnel over a period of 1-2 hours.[4]
-
Reaction: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 4-6 hours. A noticeable color change in the mixture indicates the progression of the reaction.[4]
-
Work-up: The solvent is removed under reduced pressure. The resulting solid residue is then extracted with hot toluene, and the hot solution is filtered to remove the sodium chloride byproduct.
-
Purification: The toluene filtrate is concentrated and subsequently cooled to induce crystallization. The bright red crystals of titanocene dichloride are collected by filtration, washed with a small amount of cold anhydrous hexane, and dried under vacuum.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization
A comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural integrity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀Cl₂Ti | [5] |
| Molecular Weight | 248.96 g/mol | [5] |
| Appearance | Bright red crystalline solid | [2] |
| Melting Point | 289 °C | [6] |
| Density | 1.60 g/cm³ | [6] |
| Solubility | Soluble in CH₂Cl₂, THF; slowly hydrolyzes in water | [6] |
Spectroscopic and Structural Data
| Characterization Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 6.54 ppm (s, 10H) | [7] |
| ¹³C NMR (CDCl₃) | δ 118.4 ppm | [7] |
| Mass Spectrometry (EI) | [Cp₂TiCl]⁺ (m/z 213), [Cp₂Ti(OH)]⁺ (m/z 195) | [8] |
| X-ray Crystallography | Ti-Cl bond length: 2.37 Å | [2] |
| Cl-Ti-Cl bond angle: 95° | [2] | |
| Crystal System: Triclinic | [2] | |
| Elemental Analysis | %Ti: 19.23, %Cl: 28.48, %C: 48.23, %H: 4.05 | [9] |
Mechanism of Action in Drug Development
The anticancer activity of titanocene dichloride is attributed to its unique mechanism of action, which differs from that of cisplatin. A key aspect of its biological activity is its interaction with the iron-transport protein transferrin.[10]
Cellular Uptake via Transferrin Receptor
Cancer cells often overexpress transferrin receptors to meet their high demand for iron.[11] Titanocene dichloride is believed to exploit this by binding to serum transferrin, which then acts as a "Trojan horse" to deliver the titanium compound into cancer cells via receptor-mediated endocytosis.[10][11] Once inside the cell, the acidic environment of the endosome facilitates the release of the active titanium species.[10][12]
Induction of Apoptosis
Upon entering the cell, titanocene dichloride and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13][14] This process involves DNA damage, which triggers a cellular response leading to cell death.[14] Studies have demonstrated that titanocene compounds can induce apoptosis through both caspase-dependent and caspase-independent pathways.[13][15] The induction of apoptosis is often preceded by cell cycle arrest.[15]
Signaling Pathway for Anticancer Activity
Caption: Proposed signaling pathway for the anticancer activity of this compound.
Conclusion
This compound stands as a pioneering organometallic compound in the field of medicinal chemistry. Its straightforward synthesis and unique mechanism of anticancer activity, centered around transferrin-mediated cellular uptake and the induction of apoptosis, continue to make it a subject of intense research. This technical guide provides a foundational understanding of its synthesis, characterization, and biological action, serving as a valuable resource for researchers and professionals in drug development aiming to explore and expand upon the therapeutic potential of titanocene-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 3. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Titanocene_dichloride [chemeurope.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nichia.co.jp [nichia.co.jp]
- 10. Ti(IV) uptake and release by human serum transferrin and recognition of Ti(IV)-transferrin by cancer cells: understanding the mechanism of action of the anticancer drug titanocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fjrehmann.de [fjrehmann.de]
- 14. Effects of titanocene dichloride derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Bonding of Titanocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene (B72419) dichloride, (η⁵-C₅H₅)₂TiCl₂, is an organometallic compound that has attracted significant scientific interest, primarily for its pioneering role as a non-platinum-based anticancer agent to enter clinical trials.[1][2] Its unique molecular architecture and bonding characteristics are fundamental to its chemical reactivity and biological activity. This technical guide provides a comprehensive analysis of the molecular structure, bonding, and key experimental methodologies used to characterize this metallocene.
Molecular Structure and Geometry
Titanocene dichloride features a central titanium (IV) atom coordinated to two cyclopentadienyl (B1206354) (Cp) rings and two chloride ligands.[1] The molecule adopts a distorted tetrahedral geometry, a departure from the idealized sandwich structure of metallocenes like ferrocene.[1][2] This geometry is a consequence of the four ligands surrounding the titanium center. The two cyclopentadienyl rings are not parallel, but rather tilted with respect to each other.
The crystal structure of titanocene dichloride is triclinic.[1][2] The arrangement of molecules in the crystal lattice is dictated by intermolecular forces.
Quantitative Molecular Geometry Data
The precise bond lengths and angles of titanocene dichloride have been determined using X-ray crystallography.[1][3] This data is crucial for understanding the steric and electronic environment of the titanium center.
| Parameter | Value | Reference |
| Ti-Cl Bond Length | 2.37 Å | [2][3] |
| Cl-Ti-Cl Bond Angle | 95° | [2][3] |
| Ti-Cp (centroid) Distance | ~2.07 Å | [3] |
| Mean Ti-C Bond Distance | 2.370 Å | [3] |
Bonding in Titanocene Dichloride
The bonding in titanocene dichloride is a combination of covalent and coordinate covalent interactions. The interaction between the titanium atom and the cyclopentadienyl rings is described as η⁵-coordination, signifying that all five carbon atoms of each ring are bonded to the metal center.[1] This bonding arises from the overlap of the d-orbitals of the titanium atom with the π-molecular orbitals of the cyclopentadienyl rings.[1] The bonds between the titanium atom and the two chlorine atoms are covalent in nature.[1]
Titanocene dichloride is a stable 16-electron complex, which makes it electron-deficient according to the 18-electron rule often used to predict the stability of organometallic compounds.[3] This electron deficiency is a key factor in its reactivity and catalytic activity.[3]
Molecular Orbital Analysis
Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the electronic structure of titanocene dichloride.[3][4] These studies help in understanding the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical for its chemical reactions and biological interactions.
| Property | Value (Computational) | Method | Reference |
| HOMO Energy | -9.37 eV | DFT/B3LYP/6-31G(d) | [3] |
| LUMO Energy | -3.738 eV | B3LYP-D3/6-311G(d,p) | [3] |
| HOMO-LUMO Gap | 5.632 eV | Calculated from above | [3] |
Note: The provided HOMO and LUMO energy values are from different computational studies and may not be directly comparable.
Experimental Protocols
Synthesis of Titanocene Dichloride
The most common and well-established method for the synthesis of titanocene dichloride involves the reaction of titanium tetrachloride with sodium cyclopentadienide (B1229720).[2][5][6]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Sodium cyclopentadienide (NaC₅H₅)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene (B28343)
-
Anhydrous hexane
-
Anhydrous sodium sulfate
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Preparation of Sodium Cyclopentadienide: Freshly cracked cyclopentadiene (B3395910) is reacted with a sodium dispersion in anhydrous THF under an inert atmosphere (nitrogen or argon). The reaction is typically stirred for several hours until the sodium is consumed, resulting in a pinkish-white precipitate of sodium cyclopentadienide.[5]
-
Reaction with Titanium Tetrachloride: In a separate Schlenk flask, a solution of titanium tetrachloride in anhydrous THF is prepared and cooled in an ice bath.[5]
-
The suspension of sodium cyclopentadienide is then slowly added to the cooled titanium tetrachloride solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled. The reaction mixture typically turns a deep red color.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting solid residue is extracted with dichloromethane to separate the titanocene dichloride from the sodium chloride byproduct.[5] The dichloromethane solution is then filtered.
-
The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude titanocene dichloride.[5]
-
Recrystallization: The crude product is recrystallized from hot toluene to obtain bright red, acicular crystals of pure titanocene dichloride.[7][8]
Caption: Synthesis workflow for titanocene dichloride.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of titanocene dichloride.
Methodology:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of titanocene dichloride in a suitable solvent, such as toluene.[7]
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.[9]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[9]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and purity of titanocene dichloride in solution.
Methodology:
-
Sample Preparation: A small amount of titanocene dichloride is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[10]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[10][11]
-
Spectral Analysis:
-
¹H NMR: The spectrum of titanocene dichloride in CDCl₃ typically shows a single sharp singlet for the ten equivalent protons of the two cyclopentadienyl rings.[10] The chemical shift of this peak is a characteristic feature of the compound.
-
¹³C NMR: The ¹³C NMR spectrum will show a single resonance for the ten equivalent carbon atoms of the cyclopentadienyl rings.[11]
-
Anticancer Mechanism: A Conceptual Pathway
While the precise mechanism of action is still under investigation, it is understood that titanocene dichloride's anticancer activity is distinct from that of cisplatin.[1][11] The proposed pathway involves several key steps following administration.
Upon entering the bloodstream, the chloride ligands of titanocene dichloride are thought to undergo hydrolysis.[1][12] The resulting cationic species, [Cp₂Ti]²⁺, is then believed to bind to the protein transferrin.[1][13] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, leading to the selective uptake of the titanocene-transferrin complex via receptor-mediated endocytosis.[1] Once inside the cell, the titanium species is released and is thought to interact with cellular targets, potentially including DNA, leading to cell cycle arrest and apoptosis.[14][15]
Caption: Anticancer pathway of titanocene dichloride.
Conclusion
Titanocene dichloride remains a cornerstone compound in the fields of organometallic chemistry and medicinal chemistry. Its distinct distorted tetrahedral structure and the nature of the titanium-ligand bonds are directly responsible for its reactivity and biological properties. The experimental protocols detailed herein provide a foundation for the synthesis and characterization of this important molecule, enabling further research into its applications in catalysis and drug development. A deeper understanding of its molecular structure and bonding is paramount for the rational design of new, more effective titanocene-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. cibtech.org [cibtech.org]
- 5. benchchem.com [benchchem.com]
- 6. Titanocene_dichloride [chemeurope.com]
- 7. Titanocene Dichloride [drugfuture.com]
- 8. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 9. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of Titanocene Dichloride (Cp₂TiCl₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene (B72419) dichloride, with the chemical formula (η⁵-C₅H₅)₂TiCl₂ and commonly abbreviated as Cp₂TiCl₂, is an organotitanium compound that has garnered significant interest in both synthetic chemistry and medicinal research.[1] This bright red, crystalline solid is a versatile reagent in organometallic and organic synthesis.[1] Notably, it was the first non-platinum complex to undergo clinical trials as a chemotherapeutic agent, paving the way for the investigation of other organometallic compounds in cancer therapy.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of Cp₂TiCl₂, detailed experimental protocols, and visualizations of its molecular interactions and reaction pathways.
Physical and Chemical Properties
Titanocene dichloride is a well-characterized compound with distinct physical and chemical properties. These properties are crucial for its handling, storage, and application in various chemical transformations and biological studies.
Physical Properties
Cp₂TiCl₂ exists as a bright red crystalline solid.[1] It is stable in dry air but is sensitive to moisture and slowly hydrolyzes when exposed to it.[2] Key physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀Cl₂Ti | [1] |
| Molar Mass | 248.96 g/mol | [1] |
| Appearance | Bright red solid | [1] |
| Melting Point | 289 °C (552 °F; 562 K) | [1] |
| Density | 1.60 g/cm³ (solid) | [1] |
| Crystal Structure | Triclinic | [1] |
| Coordination Geometry | Distorted tetrahedral | [1] |
Chemical Properties
The chemical reactivity of titanocene dichloride is centered around the titanium metal center and the two chloride ligands. It readily undergoes a variety of reactions, making it a valuable precursor in organometallic synthesis.
| Property | Description | References |
| Solubility | Sparingly soluble in water with hydrolysis. Moderately soluble in toluene (B28343), chloroform (B151607), and alcohol. | [2] |
| Reactivity with Water | Slowly hydrolyzes in moist air and decomposes in water. | [2] |
| Reactivity with Nucleophiles | The chloride ligands can be readily displaced by a wide range of nucleophiles. | [1] |
| Redox Behavior | Can be reduced to lower oxidation states of titanium, typically Ti(III) or Ti(II), using various reducing agents like zinc, magnesium, or aluminum. | [1] |
Experimental Protocols
Detailed methodologies are essential for the safe and effective use of Cp₂TiCl₂ in a laboratory setting. This section provides step-by-step protocols for its synthesis, a representative redox reaction, and characterization by ¹H NMR.
Synthesis of Titanocene Dichloride
The most common and reliable method for synthesizing Cp₂TiCl₂ is the reaction of titanium tetrachloride with sodium cyclopentadienide (B1229720).[1]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Sodium cyclopentadienide (NaC₅H₅)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous toluene
-
Hydrochloric acid (HCl)
-
Schlenk flask and standard Schlenk line equipment
-
Cannula
-
Filter funnel
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium cyclopentadienide in anhydrous THF.
-
In a separate Schlenk flask, dissolve titanium tetrachloride in anhydrous THF.
-
Cool the TiCl₄ solution to 0 °C using an ice bath.
-
Slowly add the sodium cyclopentadienide solution to the stirred TiCl₄ solution via cannula. A 2:1 molar ratio of NaC₅H₅ to TiCl₄ should be used.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is then extracted with chloroform or dichloromethane.
-
To purify, the crude product can be washed with hydrochloric acid to convert any hydrolysis byproducts back to the dichloride.[3]
-
Recrystallization from toluene yields bright red, acicular crystals of Cp₂TiCl₂.[3]
Synthesis workflow for Titanocene Dichloride.
Reduction of Titanocene Dichloride with Zinc
Cp₂TiCl₂ can be reduced to the corresponding Ti(III) species, which is a useful reagent in its own right. A common method employs zinc dust as the reducing agent.[4]
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, add titanocene dichloride (1.0 equivalent).
-
Add zinc dust (at least 0.5 equivalents, often used in excess).
-
Add anhydrous THF to the flask to create a suspension.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the color change from the initial red suspension to a green or blue solution, indicative of the Ti(III) species.[4]
-
The reaction typically takes several hours. Once complete, the resulting solution of the reduced titanocene species can be used in situ for further reactions.
Reduction of Cp₂TiCl₂ with Zinc dust.
¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing Cp₂TiCl₂.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Cp₂TiCl₂ sample.
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition (Example Parameters for a 400 MHz Spectrometer):
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): Typically 12-16 ppm.
The ¹H NMR spectrum of Cp₂TiCl₂ in CDCl₃ shows a sharp singlet for the ten equivalent protons of the two cyclopentadienyl (B1206354) rings at approximately δ 6.56 ppm.[5]
Anticancer Activity and Proposed Mechanism
Titanocene dichloride has demonstrated notable anticancer activity against a range of tumor cell lines, including those resistant to cisplatin.[6] While its clinical development was halted, the study of its mechanism of action continues to provide valuable insights for the design of new metal-based anticancer drugs.
The proposed mechanism of action involves several key steps:
-
Hydrolysis: Upon entering the aqueous environment of the bloodstream, the chloride ligands of Cp₂TiCl₂ are rapidly hydrolyzed to form the aquated cation [Cp₂Ti(H₂O)₂]²⁺.
-
Protein Binding: The aquated titanocene cation is believed to bind to proteins in the blood, with transferrin being a key carrier, which facilitates its transport into cancer cells.
-
Cellular Uptake: The titanocene-transferrin complex is taken up by cancer cells, which often overexpress transferrin receptors.
-
Interaction with Cellular Targets: Inside the cell, the titanium species is released and can interact with various cellular targets. Unlike cisplatin, which primarily binds to the nitrogen atoms of DNA bases, titanocene dichloride is thought to interact with the phosphate (B84403) backbone of DNA.[7] There is also evidence for its interaction with other cellular components, such as topoisomerases and histones.[8]
-
Induction of Apoptosis: These interactions ultimately lead to cell cycle arrest and the induction of apoptosis (programmed cell death), potentially through both caspase-dependent and -independent pathways.[8][9] Studies have shown that treatment with titanocene derivatives can lead to the release of cytochrome c from mitochondria and the nuclear translocation of Apoptosis Inducing Factor (AIF).[9] Furthermore, gene expression analyses have revealed that titanocene treatment can downregulate genes involved in DNA replication and repair (e.g., topoisomerases) and upregulate genes associated with stress response and apoptosis.[8]
Proposed anticancer mechanism of Titanocene Dichloride.
Conclusion
Titanocene dichloride remains a compound of significant interest due to its rich chemistry and pioneering role in the field of medicinal organometallic chemistry. Its physical and chemical properties are well-documented, providing a solid foundation for its application in synthesis and for further investigation into its biological activities. The detailed experimental protocols and mechanistic visualizations provided in this guide are intended to support researchers, scientists, and drug development professionals in their work with this fascinating molecule. A thorough understanding of its properties and reactivity is key to unlocking its full potential in both chemistry and medicine.
References
- 1. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Demystifying Cp2Ti(H)Cl and its Enigmatic Role in the Reactions of Epoxides with Cp2TiCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Anti-proliferative activity and mechanism of action of titanocene dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Novel Anticancer Agent: An In-depth Technical Guide to the Early History and Discovery of Titanocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene (B72419) dichloride, (C₅H₅)₂TiCl₂, a vibrant red, crystalline organometallic compound, holds a significant place in the history of medicinal inorganic chemistry. It was the first non-platinum group metal complex to enter clinical trials as an anticancer agent, paving the way for the exploration of other transition metal compounds in cancer therapy. This technical guide delves into the early history of titanocene dichloride, from its initial synthesis to the groundbreaking discovery of its antitumor properties, providing a detailed account of the key experiments, quantitative data, and the initial understanding of its mechanism of action.
The Genesis of Titanocene Dichloride: Synthesis and Characterization
The synthesis of titanocene dichloride was first reported in 1954 by the Nobel laureate Sir Geoffrey Wilkinson and his colleague J. M. Birmingham. Their work on bis(cyclopentadienyl) metal compounds laid the foundation for a new era in organometallic chemistry.
The Wilkinson and Birmingham Synthesis
The original synthesis involved the reaction of titanium tetrachloride (TiCl₄) with a stoichiometric amount of sodium cyclopentadienide (B1229720) (NaC₅H₅) in an inert solvent, typically tetrahydrofuran (B95107) (THF).[1][2][3] The reaction proceeds as a salt metathesis reaction, where the chloride ligands on the titanium center are displaced by the cyclopentadienyl (B1206354) anions.
Experimental Protocol: Synthesis of Titanocene Dichloride
-
Reactants: Titanium tetrachloride (TiCl₄) and sodium cyclopentadienide (NaC₅H₅).
-
Solvent: Anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure:
-
A solution of titanium tetrachloride in THF is prepared in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere.
-
A solution of sodium cyclopentadienide in THF is slowly added to the TiCl₄ solution with continuous stirring.
-
The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction.
-
The resulting mixture, containing the precipitated sodium chloride (NaCl) and the dissolved titanocene dichloride, is then subjected to workup.
-
-
Workup and Purification:
-
The solvent (THF) is removed under reduced pressure.
-
The remaining solid residue is extracted with a suitable solvent, such as chloroform (B151607) or dichloromethane, to dissolve the titanocene dichloride, leaving behind the insoluble sodium chloride.
-
The solvent is then evaporated from the extract to yield the crude titanocene dichloride.
-
Further purification is achieved by recrystallization from a solvent like toluene (B28343) or by sublimation, yielding the characteristic bright red crystals of (C₅H₅)₂TiCl₂.
-
Structural Characterization
Titanocene dichloride possesses a distorted tetrahedral geometry around the central titanium(IV) ion.[2] The two cyclopentadienyl (Cp) rings are tilted with respect to each other, and the two chloride ligands occupy the remaining coordination sites. This bent metallocene structure is a key feature of this class of compounds.
The Serendipitous Discovery of Anticancer Activity
The journey of titanocene dichloride from a laboratory curiosity to a potential anticancer drug began in the late 1970s with the pioneering work of Petra Köpf-Maier and Hartmut Köpf at the University of Regensburg, Germany. Their systematic investigation into the biological properties of metallocenes led to the landmark discovery of the potent antitumor activity of titanocene dichloride.
The Seminal In Vivo Experiments
The initial breakthrough came from studies on mice bearing Ehrlich ascites tumors, a rapidly growing fluid tumor.[1] The results were remarkable and unexpected.
Experimental Protocol: In Vivo Antitumor Activity Assessment
-
Animal Model: Female CF1 mice.
-
Tumor Model: Ehrlich ascites tumor (EAT), induced by intraperitoneal (i.p.) injection of tumor cells.
-
Test Compound: Titanocene dichloride, administered as a single intraperitoneal injection 24 hours after tumor inoculation.
-
Dosage: Varied to determine the optimal therapeutic dose.
-
Endpoint: Survival of the animals and observation for tumor manifestation.
Quantitative Data from Early In Vivo Studies
The early in vivo studies demonstrated the exceptional efficacy of titanocene dichloride in a dose-dependent manner.
| Parameter | Value | Reference |
| Animal Model | CF1 Mice | [1] |
| Tumor Model | Ehrlich Ascites Tumor | [1] |
| Optimal Dose | 30 - 60 mg/kg | [1] |
| Administration Route | Intraperitoneal (single dose) | [1] |
| Survival Rate (at optimal dose) | 80 - 90% (up to 180 days post-treatment) | [1] |
| Increase in Mean Survival Time | Approximately 900% compared to untreated controls | [1] |
Table 1: Summary of the key quantitative data from the initial in vivo studies of titanocene dichloride against Ehrlich ascites tumor in mice.
Early In Vitro Cytotoxicity Studies
Following the promising in vivo results, the cytotoxic effects of titanocene dichloride were evaluated against various cancer cell lines in vitro. These studies provided further evidence of its broad-spectrum anticancer potential.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HT-29 | Human Colorectal Adenocarcinoma | 413 | |
| MCF-7 | Human Breast Adenocarcinoma | 570 | |
| N-U 2 | Human Renal-Cell Carcinoma | 5 | |
| KTCTL cell lines | Human Renal-Cell Carcinoma | >100 (at 10⁻⁴ M, 25-50% inhibition) |
Table 2: IC₅₀ values of titanocene dichloride against various human cancer cell lines from early studies.
Early Insights into the Mechanism of Action
The discovery of titanocene dichloride's anticancer activity spurred intensive research to elucidate its mechanism of action. Early hypotheses focused on its interaction with key cellular components, drawing parallels and distinctions with the then-established platinum-based drugs.
The Role of Hydrolysis and Aqueous Speciation
A critical aspect of titanocene dichloride's biological activity is its behavior in aqueous environments. Upon dissolution in physiological fluids, the chloride ligands are readily hydrolyzed, leading to the formation of the aquated dication [(C₅H₅)₂Ti(H₂O)₂]²⁺. This species was considered to be the active form of the drug.
Transferrin-Mediated Cellular Uptake
A pivotal hypothesis in the early understanding of titanocene dichloride's mechanism was its interaction with the iron-transport protein, transferrin. It was proposed that the hydrolyzed titanocene cation binds to transferrin in the bloodstream. Since cancer cells often overexpress transferrin receptors to meet their high iron demand, this provided a potential pathway for the selective delivery of the titanium species into tumor cells.
Interaction with DNA
The ultimate target of many cytotoxic agents is DNA, and early studies suggested that titanocene dichloride was no exception. However, its mode of interaction was thought to differ from that of cisplatin. It was proposed that the [(C₅H₅)₂Ti]²⁺ moiety, after being released inside the cell, interacts with the phosphate (B84403) backbone of the DNA. This interaction was believed to disrupt DNA replication and transcription, ultimately leading to cell death.
Conclusion
The early history of titanocene dichloride is a compelling narrative of scientific discovery, from its synthesis as a novel organometallic compound to its unexpected emergence as a potent anticancer agent. The pioneering work of Wilkinson, Birmingham, Köpf, and Köpf-Maier laid the groundwork for a new field of research in medicinal inorganic chemistry. While titanocene dichloride itself did not ultimately achieve widespread clinical use due to issues with efficacy and stability, its discovery was a crucial first step that continues to inspire the development of new and improved metal-based anticancer drugs. This guide provides a foundational understanding of the key milestones, experimental findings, and early mechanistic insights that defined the initial chapter of this remarkable molecule's story.
References
An In-depth Technical Guide to Bis(cyclopentadienyl)titanium Dichloride (CAS: 1271-19-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)titanium dichloride, also known as titanocene (B72419) dichloride, is an organotitanium compound with the formula (η⁵-C₅H₅)₂TiCl₂.[1] This metallocene has garnered significant interest as a versatile reagent in both organometallic and organic synthesis.[2] It exists as a bright red crystalline solid that is stable in dry air but slowly hydrolyzes when exposed to moisture.[1][3] Beyond its applications in catalysis, titanocene dichloride has been extensively investigated for its antitumor properties, marking it as the first non-platinum complex to enter clinical trials as a chemotherapy agent.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and multifaceted applications, with a particular focus on its role in drug development.
Physicochemical Properties
Titanocene dichloride is a well-characterized compound with distinct physical and chemical properties crucial for its handling, storage, and application.
| Property | Value | Reference(s) |
| CAS Number | 1271-19-8 | [5] |
| Molecular Formula | C₁₀H₁₀Cl₂Ti | [5][6] |
| Molecular Weight | 248.96 g/mol | [5][6] |
| Appearance | Bright red crystalline powder | [1][5] |
| Density | 1.60 g/cm³ | [1][5] |
| Melting Point | 287-289 °C (decomposes) | [5][7] |
| Solubility | Soluble in aromatic hydrocarbons, tetrahydrofuran (B95107), halogenated solvents, and acetonitrile. Sparingly soluble in water, ether, and benzene. | [3][5] |
| Stability | Stable in dry air, but slowly hydrolyzes in the presence of moisture. Should be stored under an inert atmosphere (e.g., nitrogen). | [3][5] |
Synthesis and Characterization
Synthesis Protocols
Several methods have been established for the synthesis of titanocene dichloride. The most common approaches start from titanium tetrachloride.
Method 1: From Sodium Cyclopentadienide (B1229720)
This is the original and still widely used synthesis method.[1][8]
-
Reaction: 2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl[1]
-
Protocol:
-
Under an inert atmosphere (e.g., nitrogen), prepare sodium cyclopentadienide (NaC₅H₅) by reacting sodium metal with cyclopentadiene (B3395910) in a suitable solvent like tetrahydrofuran (THF).
-
Slowly add a solution of titanium tetrachloride (TiCl₄) in THF to the prepared NaC₅H₅ solution while stirring.
-
The reaction mixture is typically stirred for several hours at room temperature.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid is extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform.
-
The product is purified by recrystallization from a solvent mixture such as toluene/chloroform to yield bright red crystals.[3][8]
-
Method 2: From Cyclopentadiene
This method avoids the pre-formation of sodium cyclopentadienide.
-
Reaction: 2 C₅H₆ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 HCl[1]
-
Protocol:
-
In a reaction vessel under a nitrogen atmosphere, dissolve titanium tetrachloride in anhydrous THF.
-
Slowly add freshly distilled cyclopentadiene to the TiCl₄ solution.
-
The reaction proceeds with the evolution of HCl gas.
-
After the addition is complete, the mixture is stirred until the reaction ceases.
-
The product is isolated and purified, often by Soxhlet extraction with toluene.[8]
-
Caption: General synthesis pathways for titanocene dichloride.
Characterization Techniques
The identity and purity of synthesized titanocene dichloride can be confirmed using various analytical methods.
-
¹H NMR Spectroscopy: In CDCl₃, titanocene dichloride exhibits a characteristic singlet at approximately 6.56 ppm, corresponding to the ten equivalent protons of the two cyclopentadienyl (B1206354) rings.[5]
-
Elemental Analysis: The percentage of carbon, hydrogen, chlorine, and titanium can be determined and compared to the calculated theoretical values.[9][10]
-
X-ray Crystallography: This technique provides detailed information about the molecular structure, revealing a distorted tetrahedral geometry with a Cl-Ti-Cl angle of about 95°.[1]
-
Infrared (IR) Spectroscopy: IR spectra can confirm the presence of the cyclopentadienyl ligands and the Ti-Cl bonds.
Applications in Catalysis and Organic Synthesis
Titanocene dichloride is a precursor to several important catalytic systems and a versatile reagent in organic synthesis.
-
Polymerization: In combination with a co-catalyst like polymethylaluminoxane (MAO), it acts as a catalyst for olefin polymerization.[2][5]
-
Hydrogenation: It is used as a hydrogenation catalyst for rubbers, such as styrene-butadiene-styrene (SBS), to enhance their thermal stability and resistance to oxidation.[2][5]
-
Tebbe Reagent Precursor: Reaction with trimethylaluminum (B3029685) yields the Tebbe reagent, which is a valuable tool for converting carbonyl groups into methylene (B1212753) groups.[2][5]
-
Nugent-RajanBabu Reagent Precursor: Reduction of titanocene dichloride, often with zinc or manganese, produces bis(cyclopentadienyl)titanium(III) chloride, a single-electron reductant used in radical-mediated organic transformations.[11]
-
Reductive Chemistry: It can be used with various reducing agents (e.g., Grignard reagents, magnesium, sodium) for the reduction of a wide range of organic functional groups, including aryl halides, ketones, and esters.[5]
Caption: Key applications of titanocene dichloride in catalysis and synthesis.
Anticancer Properties and Mechanism of Action
Titanocene dichloride has shown promising preclinical anticancer activity, particularly against tumors that are resistant to other chemotherapeutic agents.[12] Although it did not pass phase II clinical trials, its unique mechanism of action continues to inspire the development of new metallodrugs.[10][13]
Cytotoxicity
Titanocene dichloride and its derivatives have demonstrated antiproliferative activity against a range of human tumor cell lines.
| Cell Line | IC₅₀ Value (µM) | Reference(s) |
| Human Tumor Cell Lines (Mean) | 48.3 ± 32.5 | [14] |
| Caco-2 (Colon Carcinoma) - 24h exposure | > 1000 | [15] |
| Caco-2 (Colon Carcinoma) - 72h exposure | ~400 | [15] |
| LLC-PK (Porcine Kidney Epithelial) | 2000 | [13] |
Note: IC₅₀ values can vary significantly depending on the cell line and experimental conditions.
Mechanism of Action
The anticancer effect of titanocene dichloride is multifactorial and distinct from platinum-based drugs.
-
Hydrolysis and Activation: Upon entering the aqueous physiological environment, titanocene dichloride undergoes hydrolysis, losing its chloride ligands to form aquated cationic species like [Cp₂Ti(OH₂)(OH)]⁺.[16] This hydrolysis is a critical activation step. However, rapid hydrolysis can also lead to the formation of inactive precipitates, which has been a challenge in its clinical application.[10][17]
-
Cellular Uptake and DNA Interaction: The activated titanium species are transported into cancer cells. Once inside the nucleus, titanium accumulates and is believed to interact with DNA.[12] Unlike cisplatin, which primarily binds to the nitrogen atoms of purine (B94841) bases, titanocene dichloride shows a higher affinity for the phosphate (B84403) backbone of DNA, inhibiting DNA replication and transcription.[12][18]
-
Enzyme Inhibition and Cell Cycle Arrest: Titanocene dichloride and its analogs have been shown to downregulate the expression of key enzymes involved in DNA unwinding, such as topoisomerases I and IIα.[12][14] This leads to the activation of DNA damage response pathways, cellular stress, and ultimately, cell cycle arrest, often at the G1/S phase transition.[12][14]
-
Perturbation of Zinc Homeostasis: A proposed model of cytotoxicity involves the disruption of cellular zinc (Zn²⁺) homeostasis. Titanocene treatment can induce the expression of metallothioneins (metal-binding proteins) and downregulate cellular zinc uptake.[12] This disturbance affects the function of zinc-dependent transcription factors and metalloenzymes, contributing to cell cycle arrest and apoptosis.[12]
-
Induction of Apoptosis: The culmination of DNA damage, cellular stress, and metabolic shutdown is the induction of apoptosis (programmed cell death), the primary mechanism by which titanocene dichloride eliminates cancer cells.[12]
Caption: Proposed mechanism of anticancer action for titanocene dichloride.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT/CellTiter-Blue)
This protocol outlines a general procedure to determine the cytotoxic effects of titanocene dichloride on a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., Caco-2, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Titanocene dichloride
-
Sterile DMSO for stock solution preparation
-
96-well cell culture plates
-
MTT or CellTiter-Blue® reagent
-
Plate reader
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of titanocene dichloride in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., acidified isopropanol) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Blue®: Add the reagent to each well, incubate for 1-4 hours, and measure fluorescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound is a foundational organometallic compound with significant utility in both industrial catalysis and medicinal chemistry. Its straightforward synthesis and diverse reactivity make it an important precursor for various chemical transformations. While its journey as a direct anticancer therapeutic faced hurdles due to stability and solubility issues, the unique biological mechanisms it employs—targeting DNA, inhibiting key enzymes, and disrupting metal ion homeostasis—continue to provide a rich platform for the design and development of novel, more effective metal-based anticancer agents. Further research into stabilizing the active species and improving targeted delivery holds the key to unlocking the full therapeutic potential of the titanocene scaffold.
References
- 1. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 2. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 3. Titanocene dichloride CAS#: 1271-19-8 [m.chemicalbook.com]
- 4. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nouryon.com [nouryon.com]
- 6. This compound, 99+% (Titanocene dichloride) | C10H10Cl2Ti | CID 11075829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AB106098 | CAS 1271-19-8 – abcr Gute Chemie [abcr.com]
- 8. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 9. This compound | Di(cyclopentadienyl)titanium(IV) dichloride | C10H10Cl2Ti - Ereztech [ereztech.com]
- 10. mdpi.com [mdpi.com]
- 11. Bis(cyclopentadienyl)titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 12. Mechanisms of cytotoxicity of anticancer titanocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lookchem.com [lookchem.com]
Titanocene Dichloride: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂, Cp₂TiCl₂) in various organic solvents. Understanding the solubility characteristics of this organometallic compound is critical for its application in organic synthesis, catalysis, and particularly for its evaluation as a potential chemotherapeutic agent. This document compiles qualitative and quantitative solubility data, outlines a standard experimental protocol for solubility determination, and illustrates key concepts through diagrams.
Qualitative Solubility Profile
Titanocene dichloride is a vibrant, reddish-orange crystalline solid.[1][2] Its solubility is largely dictated by the polarity of the solvent. Generally, it demonstrates good solubility in polar organic solvents and is sparingly soluble to insoluble in non-polar solvents and water.[1][3][4] The compound is sensitive to moisture and can slowly hydrolyze in the presence of water or in moist air, which is a critical consideration for its storage and handling.[1][5][6]
-
High to Moderate Solubility : Titanocene dichloride is reported to be soluble or moderately soluble in halogenated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and various polar solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, and alcohols.[1][4][7][8]
-
Slight or Sparingly Soluble : It is sparingly soluble in benzene, ether, and water (in which it also undergoes slow decomposition).[1][5][9]
-
Insoluble : Sources have described it as insoluble in petroleum ether, carbon disulfide (CS₂), and carbon tetrachloride (CCl₄).[5][6]
The stability of titanocene dichloride in solution can vary. For instance, in dimethyl sulfoxide (B87167) (DMSO), the displacement of the cyclopentadienyl (B1206354) (Cp) rings can be significantly faster compared to its rate of hydrolysis in aqueous solutions.[10][11]
Quantitative Solubility Data
Quantitative data on the solubility of titanocene dichloride is limited in publicly available literature. The following table summarizes data estimated from a technical data sheet, providing solubility in grams per liter (g/L) at various temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) (Approx.) |
| Alcohols | ||
| Methanol | 20 | ~15 |
| Ethanol | 20 | ~10 |
| Isopropanol | 20 | ~5 |
| Polar Aprotic Solvents | ||
| Dichloromethane (CH₂Cl₂) | 20 | ~20 |
| Chloroform (CHCl₃) | 20 | ~25 |
| Tetrahydrofuran (THF) | 20 | ~30 |
| Acetone | 20 | ~40 |
| N,N-Dimethylformamide | 20 | >300 |
| Note: Data in this table is estimated from graphical representations provided in a technical data sheet by Nichia Corporation and should be considered approximate.[4] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of titanocene dichloride in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.[12][13][14]
Objective: To determine the solubility of titanocene dichloride in a specific organic solvent at a given temperature.
Materials:
-
Titanocene Dichloride (Cp₂TiCl₂)
-
Anhydrous organic solvent of choice
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringe filters (Teflon or other solvent-compatible material)
-
Vials or test tubes with secure caps
Procedure:
-
Solvent Preparation: Ensure the selected organic solvent is anhydrous, as moisture can cause the titanocene dichloride to decompose.[1]
-
Temperature Control: Set the constant temperature bath to the desired experimental temperature and allow it to equilibrate.
-
Sample Preparation: Accurately weigh a specific amount of titanocene dichloride (e.g., 100 mg) and place it into a vial or test tube.
-
Solvent Addition: Add a small, precise volume of the anhydrous solvent to the vial (e.g., 1 mL). Seal the vial immediately to prevent solvent evaporation and exposure to air.
-
Equilibration: Place the vial in the constant temperature bath and stir the mixture vigorously using a magnetic stirrer. Allow the solution to equilibrate for a set period (e.g., 60 minutes) to ensure maximum dissolution.[15]
-
Observation: Visually inspect the solution.
-
If all the solid dissolves, the compound is soluble at that concentration. Add a further known mass of titanocene dichloride and repeat from step 5 until a saturated solution (where solid material remains undissolved) is achieved.
-
If solid remains, the solution is saturated. Proceed to the next step.
-
-
Separation: Once saturation is reached and the solution has been stirred for a sufficient time, stop stirring and allow the excess solid to settle.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to remove any suspended solid particles.
-
Solvent Evaporation: Place the extracted supernatant into a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum oven at a mild temperature.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute. The mass of the dissolved titanocene dichloride can be calculated by subtracting the initial mass of the empty vial.
-
Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent sample in L)
Safety Precautions: Titanocene dichloride may be an irritant to the skin and mucous membranes.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Below is a workflow diagram illustrating this experimental protocol.
Relevance in Drug Development: Anticancer Mechanism
Titanocene dichloride was the first organometallic, non-platinum complex to undergo clinical trials as a chemotherapy agent, showing activity against various tumor cell lines.[1][3] Its mechanism of action is distinct from platinum-based drugs. While cisplatin (B142131) primarily binds to the N7 position of guanine (B1146940) in DNA, titanocene dichloride shows a higher affinity for the phosphate (B84403) backbone.[6] The compound is believed to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G1/S interphase.[16][17] Studies suggest that its derivatives can induce apoptosis through both caspase-dependent and caspase-independent pathways, the latter involving the translocation of the Apoptosis Inducing Factor (AIF) to the nucleus.[18]
The diagram below illustrates a simplified proposed signaling pathway for the anticancer activity of titanocene dichloride.
Despite its initial promise, clinical trials with titanocene dichloride were discontinued, partly due to issues with its formulation, hydrolytic instability, and poor aqueous solubility.[3][19][20] This underscores the critical importance of solubility studies in drug development. Research continues on derivatives of titanocene dichloride designed to improve water solubility and biological efficacy.[10][20]
References
- 1. Titanocene dichloride CAS#: 1271-19-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. grokipedia.com [grokipedia.com]
- 4. nichia.co.jp [nichia.co.jp]
- 5. Titanocene dichloride | 1271-19-8 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. CAS 1271-19-8: Titanocene dichloride | CymitQuimica [cymitquimica.com]
- 8. nouryon.com [nouryon.com]
- 9. 1271-19-8 | CAS DataBase [m.chemicalbook.com]
- 10. Titanocene-Phosphine Derivatives as Precursors to Cytotoxic Heterometallic TiAu2 and TiM (M = Pd, Pt) Compounds. Studies of their Interactions with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www1.udel.edu [www1.udel.edu]
- 15. chem.ws [chem.ws]
- 16. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of titanocene dichloride derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. pharmacy180.com [pharmacy180.com]
Unveiling the Electronic Landscape of Bis(cyclopentadienyl)titanium Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(cyclopentadienyl)titanium dichloride, commonly known as titanocene (B72419) dichloride (Cp2TiCl2), is an organometallic compound that has garnered significant interest due to its unique electronic structure and its potential as an anticancer agent. This technical guide provides an in-depth exploration of the electronic properties of Cp2TiCl2, offering a valuable resource for researchers in chemistry, materials science, and drug development. By delving into its molecular orbital theory, spectroscopic characterization, and electrochemical behavior, we aim to provide a comprehensive understanding of the core principles that govern its reactivity and therapeutic potential.
Molecular Orbital Theory and Electronic Structure
The electronic structure of this compound is best understood through molecular orbital (MO) theory. The interaction between the d-orbitals of the central titanium atom and the π-orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands, along with the σ-orbitals of the two chloride ligands, gives rise to a complex but well-defined set of molecular orbitals.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energy levels and compositions of these orbitals. These calculations provide insights into the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the compound's reactivity, electronic transitions, and redox properties.
A qualitative molecular orbital diagram illustrates the key interactions. The frontier orbitals are primarily composed of titanium d-orbitals, with significant contributions from the Cp and chloride ligands. The HOMO is typically characterized by a significant contribution from the titanium d-orbitals, while the LUMO is also centered on the metal with antibonding character with respect to the Ti-Cl bonds.
Experimental Characterization of the Electronic Structure
A variety of sophisticated experimental techniques are employed to probe the electronic structure of Cp2TiCl2, providing quantitative data that complements theoretical calculations.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of a material. For Cp2TiCl2, XPS provides precise measurements of the core-level binding energies of titanium, chlorine, and carbon.
Table 1: Representative XPS Binding Energies for this compound
| Element | Orbital | Binding Energy (eV) |
| Titanium | Ti 2p3/2 | ~458.8 |
| Titanium | Ti 2p1/2 | ~464.6 |
| Chlorine | Cl 2p | ~198.4 (for Ti-Cl) |
| Carbon | C 1s | ~284.8 (adventitious), with contributions from Cp rings |
Note: Binding energies can vary slightly depending on the instrument calibration and sample preparation.
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is used to investigate the valence electronic structure by measuring the kinetic energy of photoelectrons ejected by ultraviolet radiation. The resulting spectrum provides direct information about the ionization energies of the molecular orbitals, offering experimental validation of the HOMO energy level predicted by theoretical calculations.
X-ray Absorption Spectroscopy (XAS)
XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the local geometric and electronic structure around the titanium atom. Ti K-edge XANES spectra are sensitive to the oxidation state and coordination environment of the titanium center.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical method used to study the redox behavior of Cp2TiCl2. The reduction and oxidation potentials obtained from CV measurements are directly related to the energies of the LUMO and HOMO, respectively. A quasi-reversible reduction wave for Cp2TiCl2 is observed at approximately -0.75 V versus a saturated calomel (B162337) electrode (SCE) in tetrahydrofuran (B95107) (THF) solution.[1]
Table 2: Electrochemical Data and Estimated HOMO/LUMO Energies for this compound
| Parameter | Value |
| Reduction Potential (Ered) vs. SCE in THF | ~ -0.75 V[1] |
| Estimated LUMO Energy | ~ -3.65 eV |
| Oxidation Potential (Eox) | (Not typically observed within the solvent window) |
| Estimated HOMO Energy | (Requires oxidation potential data) |
Note: HOMO/LUMO energies are estimated from the redox potentials using empirical relationships.
Experimental Protocols
Synthesis of this compound
The synthesis of Cp2TiCl2 is typically achieved through the reaction of titanium tetrachloride with sodium cyclopentadienide (B1229720).[2]
Materials:
-
Titanium tetrachloride (TiCl4)
-
Sodium cyclopentadienide (NaCp)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula or filter stick
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium cyclopentadienide in anhydrous THF in a Schlenk flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of titanium tetrachloride in anhydrous THF to the stirred NaCp solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under vacuum.
-
Extract the solid residue with anhydrous dichloromethane to separate the product from sodium chloride.
-
Filter the dichloromethane solution through a cannula or filter stick.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure, bright red crystals of Cp2TiCl2.
Characterization:
-
Melting Point: 289 °C (decomposes)
-
1H NMR (CDCl3): δ ~6.6 ppm (s, 10H)
-
Appearance: Bright red crystalline solid
X-ray Photoelectron Spectroscopy (XPS) Protocol
-
Sample Preparation: A thin film of Cp2TiCl2 is prepared on a suitable substrate (e.g., silicon wafer or gold foil) by drop-casting from a volatile solvent or by sublimation in a high-vacuum chamber.
-
Instrumentation: An XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is used.
-
Data Acquisition:
-
A survey spectrum is acquired to identify all elements present on the surface.
-
High-resolution spectra are obtained for the Ti 2p, Cl 2p, and C 1s regions to determine their chemical states and binding energies.
-
-
Data Analysis:
-
The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV.
-
The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the precise binding energies of the different chemical species.
-
Cyclic Voltammetry (CV) Protocol
-
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), is prepared in a dry, deoxygenated solvent like THF.
-
Analyte Solution: A 1-5 mM solution of Cp2TiCl2 is prepared in the electrolyte solution.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a saturated calomel (SCE) or Ag/AgCl reference electrode.
-
Data Acquisition: The potential is swept from an initial value to a final value and then back, and the resulting current is measured. The scan rate is typically between 50 and 200 mV/s.
-
Data Analysis: The half-wave potentials (E1/2) for the redox couples are determined from the cyclic voltammogram. These potentials are then used to estimate the HOMO and LUMO energy levels.
Signaling Pathways and Logical Relationships
Hydrolysis of Titanocene Dichloride
The anticancer activity of Cp2TiCl2 is believed to be initiated by its hydrolysis in aqueous biological environments. This process involves the sequential replacement of the chloride ligands with hydroxide (B78521) ions, leading to the formation of aquated titanium species that can interact with biological targets such as proteins and DNA.
Photoredox Catalysis
Cp2TiCl2 can act as a photocatalyst in various organic transformations. Upon irradiation with visible light, it can be excited to a more reactive state, enabling single-electron transfer processes that can initiate radical reactions.
Conclusion
The electronic structure of this compound is a complex and fascinating area of study with significant implications for its application in catalysis and medicine. This guide has provided a comprehensive overview of the theoretical underpinnings and experimental techniques used to characterize its electronic properties. The presented data, protocols, and diagrams offer a foundational resource for researchers seeking to understand and exploit the unique reactivity of this important organometallic compound. Further investigations into its electronic landscape will undoubtedly continue to unveil new opportunities for its application in various scientific and technological fields.
References
Bis(cyclopentadienyl)titanium dichloride reaction with water
An In-depth Technical Guide on the Reaction of Bis(cyclopentadienyl)titanium Dichloride with Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂ or Cp₂TiCl₂), is an organometallic compound that has garnered significant interest due to its potential as an anticancer agent.[1] Its biological activity is intrinsically linked to its reactivity with water. This technical guide provides a comprehensive overview of the hydrolysis of titanocene dichloride, detailing the reaction pathways, kinetics, and experimental methodologies for its study. The information is intended for researchers, scientists, and drug development professionals working with this and similar organometallic compounds.
Titanocene dichloride is a bright red, air-stable solid that is soluble in polar organic solvents but hydrolyzes readily in aqueous solutions.[2][3] This hydrolysis is a critical activation step for its proposed anticancer activity, as the resulting aqua/hydroxy species are believed to be the active forms that interact with biological targets such as proteins and DNA. However, this reactivity also presents challenges in terms of stability and drug delivery, making a thorough understanding of its aqueous chemistry paramount.
Reaction with Water: Hydrolysis Pathways
The reaction of this compound with water is a stepwise process involving the displacement of both chloride and cyclopentadienyl (B1206354) (Cp) ligands. The exact products formed are highly dependent on the pH of the solution.
2.1. Ligand Exchange at the Chloride Positions
The initial and most rapid phase of the hydrolysis involves the sequential replacement of the two chloride ligands by water molecules. This process, known as aquation, leads to the formation of cationic aqua complexes.
-
First Hydrolysis: The first chloride ligand dissociates very rapidly, on the scale of seconds, particularly in acidic conditions.[4] (C₅H₅)₂TiCl₂ + H₂O → [(C₅H₅)₂TiCl(H₂O)]⁺ + Cl⁻
-
Second Hydrolysis: The second chloride ligand is replaced more slowly. At an acidic pH of 3, the half-life for this step is approximately fifty minutes.[4] [(C₅H₅)₂TiCl(H₂O)]⁺ + H₂O → [(C₅H₅)₂Ti(H₂O)₂]²⁺ + Cl⁻
The resulting diaqua complex, [(C₅H₅)₂Ti(H₂O)₂]²⁺, can then undergo deprotonation to form hydroxo and oxo-bridged species, depending on the pH.
2.2. Cleavage of the Cyclopentadienyl Rings
A significant aspect of the aqueous chemistry of titanocene dichloride is the cleavage of the titanium-cyclopentadienyl (Ti-Cp) bonds. This process is particularly prevalent at neutral or physiological pH (around 7).[1][5] The loss of the Cp rings leads to the formation of insoluble titanium-containing precipitates, likely titanium dioxide (TiO₂) or related hydrated oxides.[5] This instability at neutral pH has been a major hurdle in the clinical development of titanocene dichloride.[1]
The overall hydrolysis process can be summarized as a series of equilibria and subsequent decomposition steps.
Caption: General hydrolysis pathway of this compound in aqueous solution.
Quantitative Data
The inherent instability of this compound in aqueous media makes obtaining precise and comprehensive quantitative data challenging. Much of the available kinetic data is qualitative or derived from studies on more stable derivatives.
| Parameter | Value/Observation | Conditions | Analytical Method | Reference |
| First Chloride Dissociation | Occurs within seconds | Acidic pH (3) | Not specified | [4] |
| Second Chloride Dissociation | t₁/₂ ≈ 50 minutes | Acidic pH (3) | Not specified | [4] |
| Cp Ring Stability | Rapid hydrolysis and precipitation | pH 7 | ¹H-NMR Spectroscopy | [5] |
| Solubility in Water | Slightly soluble with slow decomposition | Neutral pH | General Observation | [3][6] |
| Stability in Air | Stable in dry air, slowly hydrolyzes in moist air | Ambient | General Observation | [7] |
Experimental Protocols
Detailed experimental protocols for studying the hydrolysis of this compound are not extensively documented in single sources due to its rapid decomposition. However, by combining methodologies reported for titanocene dichloride and its more stable analogs, a robust experimental plan can be devised.
4.1. General Considerations for Handling
This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[2] Solvents should be rigorously dried and deoxygenated before use. For aqueous studies, freshly prepared solutions are crucial.
4.2. Monitoring Hydrolysis by ¹H-NMR Spectroscopy
¹H-NMR spectroscopy is a powerful tool for observing the hydrolysis process, particularly the fate of the cyclopentadienyl ligands.
-
Objective: To monitor the disappearance of the parent compound and the appearance of new species over time.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a dry, deuterated organic solvent that is miscible with water (e.g., acetone-d₆ or DMSO-d₆). A typical concentration might be in the range of 1-10 mM.
-
In an NMR tube, place a known volume of the stock solution.
-
At time zero (t=0), inject a specific volume of D₂O or a D₂O-based buffer of the desired pH. The final solution should have a sufficient concentration of the titanium complex for detection.
-
Immediately acquire the first ¹H-NMR spectrum.
-
-
Data Acquisition:
-
Acquire spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate at the chosen pH.
-
The singlet corresponding to the ten equivalent protons of the two cyclopentadienyl rings of the parent molecule (δ ≈ 6.6 ppm in CDCl₃, but will vary with solvent) should be monitored.
-
The decrease in the integral of this peak over time provides a measure of the rate of decomposition of the Cp₂Ti moiety.
-
-
Data Analysis:
-
Plot the concentration of the parent compound (proportional to the integral of the Cp peak) versus time to determine the reaction kinetics.
-
4.3. Kinetic Analysis by UV-Visible Spectroscopy
UV-Visible spectroscopy can be used to monitor the change in the electronic environment of the titanium center as the ligands are substituted.
-
Objective: To determine the rate of hydrolysis by observing changes in the UV-Vis absorption spectrum.
-
Instrumentation: A diode-array or other rapid-scanning UV-Vis spectrophotometer, preferably with a temperature-controlled cell holder.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable dry organic solvent (e.g., THF or acetone).
-
Prepare the aqueous reaction medium (e.g., buffered water or a water/co-solvent mixture) in a cuvette and allow it to equilibrate to the desired temperature.
-
At t=0, inject a small aliquot of the stock solution into the cuvette and mix rapidly.
-
Immediately begin recording spectra at fixed time intervals.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the parent compound has a significant absorbance and the products do not, or vice versa. For titanocene derivatives, changes around 330 nm have been monitored.
-
Plot absorbance versus time. From this data, the order of the reaction and the rate constant can be determined.
-
Caption: Workflow for the experimental study of titanocene dichloride hydrolysis.
Signaling Pathways and Logical Relationships
The anticancer activity of this compound is believed to be initiated by its hydrolysis, which generates the active species. These species can then interact with various biological molecules, potentially triggering downstream signaling pathways leading to apoptosis or cell cycle arrest. While the precise mechanisms are still under investigation, a logical relationship can be proposed.
Caption: Proposed logical pathway for the biological action of titanocene dichloride.
Conclusion
The reaction of this compound with water is a complex process that is fundamental to its biological activity. The rapid hydrolysis, particularly at physiological pH, presents both a mechanism for activation and a challenge for drug delivery. A thorough understanding of the kinetics and products of this reaction, obtained through careful experimental work using techniques such as ¹H-NMR and UV-Vis spectroscopy, is essential for the rational design of more stable and effective titanocene-based anticancer drugs. The protocols and data presented in this guide provide a foundation for researchers in this field to further explore the fascinating aqueous chemistry of this important organometallic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Water soluble, hydrolytically stable derivatives of the antitumor drug titanocene dichloride and binding studies with nucleotides [openresearch-repository.anu.edu.au]
- 6. Titanocene dichloride CAS#: 1271-19-8 [chemicalbook.com]
- 7. Titanocene dichloride | C10H10Cl2Ti | CID 76030824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Titanocene Dichloride Analogs and Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Review of Synthesis, Mechanism of Action, and Therapeutic Potential
Executive Summary
Titanocene (B72419) dichloride, the archetypal organometallic anticancer agent, has paved the way for a new class of non-platinum-based chemotherapeutics. Despite its initial promise and progression to clinical trials, its journey was halted due to limited efficacy and issues with stability.[1][2] This has spurred extensive research into the synthesis and evaluation of a diverse array of titanocene dichloride analogs and derivatives with improved stability, enhanced cytotoxicity, and novel mechanisms of action. This technical guide provides a comprehensive overview of the current landscape of titanocene dichloride derivatives, focusing on their synthesis, structure-activity relationships, proposed mechanisms of action, and relevant experimental protocols to aid researchers and drug development professionals in this evolving field.
Introduction: The Rise and Stall of a Pioneer
The discovery of the antitumor properties of cisplatin (B142131) ignited a search for other metal-containing complexes with therapeutic potential.[3] Titanocene dichloride, (η⁵-C₅H₅)₂TiCl₂, emerged as a promising candidate, exhibiting potent antineoplastic activity in preclinical studies against various human tumor xenografts, including those resistant to cisplatin.[2][3][4] This led to its advancement into Phase I and II clinical trials.[1][5][6][7] However, the clinical outcomes were disappointing, with no objective remissions observed in patients with metastatic breast cancer, leading to the cessation of further trials.[1][6] The primary challenges identified were its low stability in aqueous media, leading to rapid hydrolysis and loss of the active species, and dose-limiting nephrotoxicity.[2][5]
Despite this setback, the unique biological activity of titanocene dichloride and its distinct mechanism of action compared to platinum-based drugs continue to make it an attractive scaffold for the development of new anticancer agents.[2][8] Research efforts have since focused on chemical modifications to overcome the limitations of the parent compound.
Synthesis of Titanocene Dichloride and Its Analogs
The foundational method for synthesizing titanocene dichloride involves the reaction of titanium tetrachloride with sodium cyclopentadienide.[7] A common alternative utilizes freshly distilled cyclopentadiene (B3395910).[7]
General Synthesis of Titanocene Dichloride:
-
Sodium Cyclopentadienide Method: 2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl[7]
-
Cyclopentadiene Method: 2 C₅H₆ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 HCl[7]
The synthesis of titanocene dichloride analogs primarily involves the nucleophilic substitution of the chloride ligands or modification of the cyclopentadienyl (B1206354) (Cp) rings.
Synthesis of Titanocene Dicarboxylates
A prevalent strategy to enhance stability and modulate biological activity is the replacement of the labile chloride ligands with carboxylate groups. This is typically achieved through the reaction of titanocene dichloride with the sodium or silver salts of carboxylic acids.[2]
Experimental Protocol: Synthesis of Titanocene (IV) Dicarboxylates (General Procedure) [2]
-
Preparation of the Carboxylate Salt: The corresponding carboxylic acid is neutralized with a suitable base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to form the sodium carboxylate salt. The salt is then thoroughly dried.
-
Reaction with Titanocene Dichloride: Titanocene dichloride is dissolved in an appropriate anhydrous solvent (e.g., THF, chloroform).
-
The dried sodium carboxylate salt is added to the titanocene dichloride solution in a stoichiometric ratio (typically 2:1).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 30°C) for a defined period (e.g., 2 hours).[2]
-
Work-up and Purification: The resulting mixture is filtered to remove any inorganic salts. The filtrate is then concentrated, and the product is purified by recrystallization or reprecipitation to yield the titanocene dicarboxylate derivative.[2]
Synthesis of Ring-Substituted Titanocene Dichlorides
Modifying the cyclopentadienyl rings offers another avenue to tune the physicochemical and biological properties of titanocene derivatives. Introducing functional groups can enhance water solubility, alter electronic properties, and introduce new biological targets. A common approach involves the use of substituted fulvenes.
Experimental Protocol: Synthesis from Substituted Fulvenes (General Concept)
-
Fulvene (B1219640) Synthesis: A substituted fulvene is prepared by reacting a substituted cyclopentadiene with a ketone or aldehyde.[9]
-
Reaction with a Reducing Agent: The fulvene is then reacted with a suitable reducing agent (e.g., lithium aluminum hydride) to generate the corresponding substituted cyclopentadienyl anion.
-
Reaction with Titanium Tetrachloride: The in-situ generated substituted cyclopentadienyl anion is then reacted with titanium tetrachloride to yield the ring-substituted titanocene dichloride analog.
Mechanism of Action: Beyond DNA Adducts
The mechanism of action of titanocene dichloride and its derivatives is multifaceted and distinct from that of cisplatin. While early studies suggested DNA as a potential target, the interaction is believed to be different, with a higher affinity for the phosphate (B84403) backbone rather than the nitrogen bases targeted by cisplatin.[3][10]
The Role of Transferrin
A key aspect of the proposed mechanism involves the interaction of titanocene derivatives with the iron-transport protein, transferrin. Upon hydrolysis of the chloride or other labile ligands, the resulting titanocene cation, [Cp₂Ti]²⁺, is thought to be sequestered by transferrin.[11] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, providing a potential pathway for the selective delivery of titanium to tumor cells.[4]
dot
Caption: Proposed mechanism of transferrin-mediated uptake of titanocene derivatives.
Cellular Effects and Signaling Pathways
Titanocene derivatives have been shown to induce cell cycle arrest, primarily at the G1/S or late S/early G2 phase, and trigger apoptosis.[3][8] Gene expression studies on cells treated with titanocene C revealed downregulation of genes involved in DNA replication and repair (topoisomerases I and IIα), cell structure, and metabolism.[8] Conversely, genes associated with apoptosis, stress response (metallothioneins), and DNA damage were upregulated.[8]
dot
Caption: Cellular effects and affected signaling pathways by titanocene derivatives.
Structure-Activity Relationships and In Vitro Cytotoxicity
The antiproliferative activity of titanocene derivatives is highly dependent on their chemical structure. Modifications to both the cyclopentadienyl rings and the ancillary ligands have profound effects on their cytotoxicity.
Influence of Cyclopentadienyl Ring Substitution
The introduction of electron-withdrawing groups, such as a carbomethoxy group, on the cyclopentadienyl rings has been shown to enhance the anticancer activity of titanocene dichloride derivatives.[12] For instance, the disubstituted derivative, (η⁵-C₅H₄CO₂Me)₂TiCl₂, exhibited significantly greater efficacy against a small cell lung cancer cell line compared to the parent titanocene dichloride.[12] Conversely, the introduction of bulky, non-labile "stopper" ligands can control the degree of intercalation with DNA.[13]
Influence of Ancillary Ligands
Replacing the chloride ligands with other groups, such as carboxylates, can improve the stability of the compounds in aqueous solution.[2] However, in some cases, this increased stability can lead to reduced cytotoxicity, as observed with certain titanocene dicarboxylates that showed high IC₅₀ values (≥ 100 μM).[2] This highlights the delicate balance between stability and reactivity required for optimal biological activity.
Table 1: In Vitro Cytotoxicity of Selected Titanocene Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Titanocene Dichloride | LLC-PK (pig kidney carcinoma) | 2.7 x 10⁴ | [9] |
| Titanocene Dichloride | A2780/cp70 (human ovarian carcinoma) | 1.9 x 10⁴ | [9] |
| Titanocene C | Human tumor cell lines (mean) | 48.3 ± 32.5 | [8] |
| Titanocene Dicarboxylates | MCF7 and MCF7-10A | ≥ 100 | [2][14] |
| (η⁵-C₅H₄CO₂Me)₂TiCl₂ | Small cell lung cancer | Compares favorably with cisplatin | [12] |
| Dicationic cyclic alkylammonium derivatives | A549, H209, H69, A2780, HeLa | > 20 | |
| Ephedrine-derived derivatives | A549, H209, H69, A2780, HeLa | ~30 | |
| Piperidinyl/morpholinyl derivatives | A549, H209, H69, A2780, HeLa | > 200 |
In Vivo Studies and Clinical Trials
While preclinical in vivo studies of titanocene dichloride showed promising results, with an 80% cure rate in mice with Ehrlich ascites carcinoma, these outcomes did not translate to clinical success.[2]
Phase I and II Clinical Trial Data for Titanocene Dichloride
| Trial Phase | Dose | Dose-Limiting Toxicity | Observations | Reference |
| Phase I | Up to 560 mg/m² | Nephrotoxicity | Maximum tolerated dose: 315 mg/m²; Recommended Phase II dose: 240 mg/m² with hydration. Two minor responses observed. | [5] |
| Phase II (Metastatic Breast Cancer) | 270 mg/m² (reduced to 240 mg/m²) | Gastrointestinal, neurological, hepatic, renal | No objective remissions. 2 patients had minor remission, 5 had stable disease. | [1][6] |
| Phase II (Advanced Renal-Cell Carcinoma) | Not specified | Not specified | No advantage over other therapies. | [9] |
Future Directions and Conclusion
The journey of titanocene dichloride and its derivatives underscores both the potential and the challenges of developing non-platinum-based metal anticancer drugs. While the parent compound failed in clinical trials, the wealth of research it has inspired provides a solid foundation for the design of second-generation titanocenes. Key areas for future research include:
-
Improving Aqueous Stability and Bioavailability: The development of water-soluble and stable derivatives remains a primary objective.
-
Targeted Delivery: Leveraging the transferrin pathway or incorporating tumor-targeting moieties can enhance selectivity and reduce off-target toxicity.
-
Elucidating Detailed Mechanisms: A deeper understanding of the specific molecular targets and signaling pathways will enable more rational drug design.
-
Combination Therapies: Exploring the synergistic effects of titanocene derivatives with other chemotherapeutic agents could offer new treatment paradigms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-proliferative activity and mechanism of action of titanocene dichloride | British Journal of Cancer [preview-nature.com]
- 4. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I clinical and pharmacokinetic study of titanocene dichloride in adults with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 8. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. lookchem.com [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhanced anti-cancer activities of some derivatives of titanocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Bis(cyclopentadienyl)titanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for bis(cyclopentadienyl)titanium dichloride (also known as titanocene (B72419) dichloride), a valuable reagent in organometallic chemistry and a compound with noted anti-tumor properties.[1] Due to its specific reactivity and potential hazards, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of experimental work.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards before handling. The compound causes skin irritation, serious eye damage, and may cause respiratory irritation.[2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]
GHS Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H318: Causes serious eye damage.[2]
-
H410: Very toxic to aquatic life with long lasting effects.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀Cl₂Ti | [4] |
| Molecular Weight | 248.96 g/mol | |
| Appearance | Red to red-orange crystalline solid | [1][4] |
| Melting Point | 260 - 280 °C (decomposes) | [1][2] |
| Density | 1.6 g/cm³ at 25 °C | [2] |
| Solubility | Hydrolyzes in water. Soluble in polar organic solvents like THF and dichloromethane. | [3][6] |
| Stability | Stable in dry air, but moisture and air sensitive. Decomposes in moist air. | [1][3][7] |
Toxicological Data
The toxicological profile of this compound is an important consideration for its safe handling. The available quantitative data is summarized in the table below.
| Toxicity Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [4][8] |
| Acute Aquatic Toxicity (EC50) | 2.4 mg/l | Daphnia magna (Water flea) | [2] |
| Toxicity to Algae (ErC50) | 0.73 mg/l (72 h) | Raphidocelis subcapitata (Freshwater green alga) |
The National Toxicology Program found equivocal evidence of carcinogenic activity in male and female rats based on a marginal increase in forestomach squamous cell effects in two-year gavage studies.[1]
Detailed Safe Handling Protocols
Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[9][10]
4.1. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Must conform to EN166 (EU) or NIOSH (US) standards. Contact lenses should not be worn.[11] |
| Hands | Chemical-impermeable gloves. | Neoprene or nitrile rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling.[11][12] |
| Body | Protective clothing. | A lab coat is mandatory. Fire/flame resistant and impervious clothing should be considered for larger quantities.[11][13] |
| Respiratory | NIOSH-certified respirator. | A dust and mist respirator is recommended where inhalation may occur. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[11][13] |
4.2. Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound in a research setting.
Caption: Standard workflow for handling this compound.
4.3. Detailed Methodologies
Weighing and Transferring using a Glovebox:
-
Ensure the glovebox atmosphere is dry and inert (typically <1 ppm O₂ and H₂O).
-
Bring the sealed container of this compound into the glovebox antechamber and allow it to equilibrate.
-
Once inside the main chamber, carefully open the container.
-
Using a clean, dry spatula, weigh the desired amount of the red solid into a tared, sealable container (e.g., a vial with a septum cap).
-
Securely seal the weighing container and the stock container.
-
The weighed sample can then be dissolved in an appropriate anhydrous solvent for transfer out of the glovebox via a sealed container.
Handling using a Schlenk Line:
-
Connect a clean, dry Schlenk flask to the dual-manifold Schlenk line.
-
Evacuate the flask and backfill with inert gas (e.g., argon) at least three times to ensure an inert atmosphere.
-
With a positive pressure of inert gas, quickly open the flask and add the this compound.
-
Reseal the flask and immediately evacuate and backfill with inert gas to remove any air that entered during the transfer.
-
Anhydrous solvent can be added via a cannula or a gas-tight syringe to dissolve the compound.
Emergency Procedures
5.1. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[12][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[14]
5.2. Accidental Release Measures
In the event of a spill, follow the procedures outlined in the diagram below.
Caption: Emergency response workflow for a this compound spill.
5.3. Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or a water spray.[1]
-
Unsuitable Extinguishing Media: Do not use a direct water stream as the material hydrolyzes to form HCl gas.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride, carbon monoxide, and carbon dioxide.[3][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]
Waste Disposal
Waste material must be disposed of in accordance with national and local regulations.[2]
-
Collect waste, including quenched spill residues and contaminated materials, in a suitable, closed, and properly labeled container.[11]
-
Do not mix with other waste streams.[2]
-
Handle uncleaned containers as you would the product itself.[2]
-
Disposal should be carried out by a licensed professional waste disposal service.[11] Avoid release to the environment.[2][11]
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] The compound is moisture-sensitive and should be stored under an inert atmosphere to maintain product quality.[3][7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3][7]
-
Stability: The product is chemically stable under standard ambient conditions (room temperature) when stored properly.[2] It is sensitive to moisture and air.[3][7]
This guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all users review this information and their institution's specific safety protocols before commencing any work with this compound.
References
- 1. Titanocene dichloride CAS#: 1271-19-8 [m.chemicalbook.com]
- 2. chemistry.ucla.edu [chemistry.ucla.edu]
- 3. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. grokipedia.com [grokipedia.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gelest.com [gelest.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. mdpi.com [mdpi.com]
- 13. lookchem.com [lookchem.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
Methodological & Application
Application Notes: Bis(cyclopentadienyl)titanium Dichloride in Organic Synthesis
Introduction
Bis(cyclopentadienyl)titanium dichloride, commonly known as titanocene (B72419) dichloride (Cp₂TiCl₂), is a bright red, air-stable organometallic compound.[1] Since its initial synthesis by Wilkinson and Birmingham, it has become an indispensable reagent and catalyst in organic synthesis.[2][3] Its versatility stems from its role as a precursor to a variety of highly reactive titanium species, including the Tebbe and Petasis reagents for carbonyl methylenation, and the single-electron transfer (SET) reagent, titanocene(III) chloride (Cp₂TiCl).[1] These derivatives, along with Cp₂TiCl₂ itself, facilitate a wide array of transformations, including C-C bond formation, reduction, deoxygenation, and polymerization, making it a cornerstone reagent for researchers in academia and the pharmaceutical industry.[3][4]
Precursor to Key Organotitanium Reagents
A primary application of Cp₂TiCl₂ is its conversion into other powerful organotitanium reagents. These reagents offer unique reactivity profiles for transformations that are often challenging with other methods.
Tebbe's Reagent: For Carbonyl Methylenation
Application Note: Tebbe's reagent, prepared from Cp₂TiCl₂ and trimethylaluminum (B3029685), is a highly effective agent for the methylenation of carbonyl compounds.[5][6] Unlike traditional Wittig reagents, it is particularly efficient for converting esters, lactones, and amides into their corresponding vinyl ethers and enamines, respectively.[6] Its lower basicity minimizes side reactions, making it advantageous for hindered or base-sensitive ketones.[5] The active species is a Schrock carbene (Cp₂Ti=CH₂), which is formed in the presence of a mild Lewis base like pyridine (B92270) or THF.[6]
Experimental Protocol: Synthesis of Tebbe's Reagent This protocol is based on the established synthesis method.[6] Caution: Trimethylaluminum is pyrophoric and reacts violently with water. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, suspend titanocene dichloride (1 equivalent) in anhydrous toluene (B28343).
-
Reaction: Cool the suspension in an ice bath. Slowly add a solution of trimethylaluminum (2 equivalents) in toluene dropwise via syringe.
-
Incubation: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 3 days. During this time, the solution will turn deep red.
-
Storage & Use: The resulting red solution of Tebbe's reagent (typically ~0.5 M in toluene) is used directly. It is air-sensitive and should be stored under an inert atmosphere.[6]
Reaction Mechanism: Carbonyl Methylenation with Tebbe's Reagent The mechanism involves a [2+2] cycloaddition between the active titanium carbene and the carbonyl group, forming an oxatitanacyclobutane intermediate. This intermediate then collapses to yield the alkene product and a stable titanocene oxide byproduct.[6]
Petasis Reagent (Dimethyltitanocene): A Milder Alternative
Application Note: The Petasis reagent (Cp₂TiMe₂) is prepared by reacting Cp₂TiCl₂ with methylmagnesium chloride or methyllithium.[7][8] It serves as a milder, more stable, and often more user-friendly alternative to the Tebbe reagent for carbonyl methylenation.[7][9] Upon gentle heating (60-75 °C), it eliminates methane (B114726) to generate the same active Cp₂Ti=CH₂ intermediate.[8][10] A key advantage is its broad substrate scope, including aldehydes, ketones, and esters, even those sensitive to the Lewis acidity of Tebbe's reagent.[7][8]
Experimental Protocol: Synthesis of Petasis Reagent This protocol is adapted from a procedure designed for safe, large-scale preparation.[11]
-
Preparation: Add titanocene dichloride (1 equivalent) to an oven-dried, three-necked flask under a positive pressure of argon. Add anhydrous toluene to create a slurry.
-
Reaction: Cool the slurry to 0 °C. Add a solution of methylmagnesium chloride in THF (2 equivalents) dropwise over 1-2 hours, maintaining the temperature below 5 °C.
-
Workup: After the addition is complete, warm the mixture to room temperature and stir for 1 hour. The resulting orange solution/slurry is used directly for olefination reactions. The reagent is relatively air-stable but is best handled under an inert atmosphere.[7]
Quantitative Data: Methylenation of Various Carbonyls
| Substrate Type | Example | Reagent | Conditions | Yield (%) | Reference(s) |
| Ketone | Cyclohexanone | Petasis | Toluene, 80 °C, 2h | 95 | [7] |
| Ester | Methyl Benzoate | Petasis | Toluene, 80 °C, 12h | 88 | [7] |
| Lactone | γ-Butyrolactone | Petasis | THF, 60 °C, 24h | 85 | [8] |
| Aldehyde | Benzaldehyde | Petasis | Toluene, 80 °C, 1h | 92 | [7] |
Titanocene(III) Chloride (Cp₂TiCl): A Powerful SET Reagent
Application Note: Titanocene(III) chloride (Cp₂TiCl) is a potent single-electron transfer (SET) reagent that is typically generated in situ from the reduction of Cp₂TiCl₂ with a reducing agent like zinc or manganese powder.[1][12] This Ti(III) species is highly effective at generating carbon-centered radicals via the homolytic cleavage of C-X bonds (where X is typically oxygen in epoxides or esters).[12] This reactivity has been harnessed in a multitude of synthetic applications, including reductive epoxide openings, Barbier-type reactions, pinacol (B44631) couplings, and radical-mediated cyclizations, which are pivotal steps in the synthesis of many natural products.[1][13][14][15]
Experimental Protocol: In Situ Generation and Use of Cp₂TiCl for Epoxide Opening This is a general procedure for a catalytic, reductive epoxide opening.[16]
-
Catalyst Preparation: In a flame-dried Schlenk tube under argon, add Cp₂TiCl₂ (0.1 equivalents) and activated zinc powder (2 equivalents).
-
Solvent Addition: Add anhydrous THF and stir the mixture vigorously for 15 minutes. The solution should turn from red to green, indicating the formation of Cp₂TiCl.[12]
-
Substrate Addition: Add the epoxide substrate (1 equivalent) dissolved in THF to the reaction mixture.
-
Reaction & Quench: Stir the reaction at room temperature until completion (monitored by TLC). Upon completion, quench the reaction by exposing it to air (which oxidizes Ti(III) to Ti(IV)) and then adding aqueous NaHCO₃ solution.
-
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Direct Catalytic Applications of Cp₂TiCl₂
Beyond its role as a precursor, Cp₂TiCl₂ itself is an effective catalyst for various transformations.
Polymerization Reactions
Application Note: Cp₂TiCl₂ is a classic metallocene catalyst used in olefin polymerization, typically activated by a co-catalyst such as methylaluminoxane (B55162) (MAO).[4][17] This system allows for the production of polyolefins with specific microstructures.[17] Furthermore, Cp₂TiCl₂ and its congeners have been explored as catalysts for the ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides to produce polyesters, demonstrating its utility in creating diverse polymeric materials.[18]
Quantitative Data: Ethylene Polymerization with Cp₂TiCl₂/Et₂AlCl System Data for dicyclopentadiene (B1670491) (DCPD) polymerization.[19]
| [Cp₂TiCl₂/AlEt₂Cl] (mmol/L) | [DCPD] (mol/L) | Ti/Al Ratio | Polymer Yield (%) |
| 10 | 1.5 | 1:1.5 | ~90 |
| 5 | 1.5 | 1:1.5 | ~85 |
| 2 | 1.5 | 1:1.5 | ~70 |
Photoredox Catalysis
Application Note: A modern application of titanocene dichloride is its use as a photoredox catalyst.[20] Upon irradiation with green light, Cp₂TiCl₂ enters an excited state that can mediate electron transfer, enabling radical reactions with epoxides, such as reductions and 5-exo cyclizations, under exceptionally mild conditions.[20][21] This approach avoids the need for stoichiometric metallic reductants, aligning with the principles of green chemistry.[21]
Synthesis of Heterocycles
Application Note: Cp₂TiCl₂ catalyzes the [2+2+1] cycloaddition of terminal alkynes and nitriles to efficiently synthesize multi-substituted pyrroles.[22] This methodology provides a direct route to valuable nitrogen-containing heterocycles from readily available starting materials. The catalytic system demonstrates the power of titanocene complexes in mediating complex multi-component reactions.
Deoxygenation of Alcohols
Application Note: A catalytic system comprising Cp₂TiCl₂ and a silane reductant (e.g., Me(EtO)₂SiH) is effective for the direct deoxygenation of benzylic alcohols.[23][24] This method is notable for its use of a non-precious metal catalyst and tolerates a wide variety of functional groups. Mechanistic studies suggest the silane acts as both the hydrogen donor and the regenerating agent for the active titanium species.[23]
References
- 1. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 2. Titanocene_dichloride [chemeurope.com]
- 3. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 4. nouryon.com [nouryon.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Petasis reagent - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. scielo.org.mx [scielo.org.mx]
- 13. Recent applications of Cp2TiCl in natural product synthesis | CoLab [colab.ws]
- 14. Recent applications of Cp2TiCl in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. petroquimica-el.espe.edu.ec [petroquimica-el.espe.edu.ec]
- 17. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. BJOC - Synthesis of polydicyclopentadiene using the Cp2TiCl2/Et2AlCl catalytic system and thin-layer oxidation of the polymer in air [beilstein-journals.org]
- 20. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
- 24. chemrxiv.org [chemrxiv.org]
Application Notes: Use of Titanocene Dichloride (Cp₂TiCl₂) in Catalytic Hydrogenation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Titanocene (B72419) dichloride (Cp₂TiCl₂) is a cost-effective and versatile precatalyst for various chemical transformations, notably the catalytic hydrogenation of unsaturated compounds like alkenes and imines.[1] Its utility stems from the in situ generation of a highly active titanocene(III) hydride species (Cp₂TiH), which facilitates the reduction of a broad range of substrates.[1][2] This methodology is particularly attractive for sustainable chemical synthesis due to the use of earth-abundant titanium.[1] These notes provide a comprehensive overview, data summary, and detailed protocols for employing Cp₂TiCl₂-derived catalysts in hydrogenation reactions.
Catalytic System Overview
The core of the Cp₂TiCl₂ catalytic system is the generation of the active Ti(III) hydride catalyst from the stable Ti(IV) precatalyst.
-
Precatalyst: Titanocene dichloride (Cp₂TiCl₂), an air-stable, bright red solid, is the starting material.
-
Activation: The active Cp₂TiH species is generated in situ via reduction of Cp₂TiCl₂. The most common and effective method involves a two-step process:
-
Reduction of Cp₂TiCl₂ with two equivalents of an organolithium reagent, such as n-butyllithium (n-BuLi), to form a transient Cp₂Ti(n-Bu)₂ species.
-
Treatment with a silane, typically phenylsilane (B129415) (PhSiH₃), which forms the active titanocene(III) hydride catalyst.[1][3] Alternative reducing agents include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or magnesium metal.[4][5][6][7] Direct reduction using high-pressure hydrogen gas is also a viable method.[1][3][8] The choice of activation method can significantly influence the catalyst's activity and stability.[1]
-
-
Catalytic Cycle: The hydrogenation is widely accepted to proceed through a Ti(III)/Ti(IV) catalytic cycle.[1][2] The key steps are:
-
Coordination and Insertion: The unsaturated substrate (e.g., an alkene) coordinates to the active Cp₂TiH species and inserts into the Ti-H bond. This forms a titanocene(IV) alkyl intermediate.[1][2]
-
Hydrogenolysis: The titanium-carbon bond of the intermediate is cleaved by dihydrogen (H₂), releasing the saturated alkane product and regenerating the active Cp₂TiH catalyst, which re-enters the catalytic cycle.[1][2]
-
Data Presentation
The Cp₂TiCl₂ system is effective for the hydrogenation of a variety of unsaturated functional groups. The following table summarizes typical substrates and reaction conditions. Yields are generally high but are substrate-dependent.
| Substrate Class | Example Substrate | Catalyst Activation | H₂ Pressure | Temperature | Solvent | Typical Outcome |
| Terminal Alkenes | 1-Octene | Cp₂TiCl₂ / n-BuLi / PhSiH₃ | 1 - 5 atm | Room Temp. - 65 °C | THF | High conversion to Octane |
| Internal Alkenes | Cyclohexene | Cp₂TiCl₂ / n-BuLi / PhSiH₃ | 1 - 5 atm | Room Temp. - 65 °C | THF | High conversion to Cyclohexane |
| Trisubstituted Alkenes | 2-Phenyl-1-butene | Chiral Cp₂TiCl₂ / n-BuLi | > 5 atm (80-2000 psig) | -20 °C to 20 °C | Toluene, THF | Enantioselective hydrogenation |
| Alkynes | Diphenylacetylene | Cp₂TiCl₂ / Mg | 1 atm | Room Temp. | THF | Stepwise reduction to stilbene, then dibenzyl |
| Imines | N-Benzylideneaniline | Cp₂TiCl₂ / n-BuLi / PhSiH₃ | 1 - 5 atm | Room Temp. - 65 °C | THF | High conversion to N-Benzylaniline |
Experimental Protocols
This section provides a detailed methodology for a representative hydrogenation of an alkene using a Cp₂TiCl₂-derived catalyst.
Safety Precautions:
-
Organolithium reagents like n-BuLi are pyrophoric and must be handled under a strict inert atmosphere.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction setup is leak-proof and properly vented.
-
All glassware should be rigorously dried to prevent quenching of the catalyst and reagents.
Protocol 1: General Procedure for Alkene Hydrogenation
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Phenylsilane (PhSiH₃)
-
Alkene substrate
-
Anhydrous tetrahydrofuran (B95107) (THF), freshly distilled from Na/benzophenone
-
High-purity hydrogen gas (H₂)
-
Standard Schlenk line or glovebox equipment
-
Hydrogenation reactor or a thick-walled Schlenk flask with a balloon of H₂
-
Degassed solvents for workup (e.g., diethyl ether, saturated aq. NH₄Cl)
Procedure:
Part A: Catalyst Activation
-
Assemble a flame- or oven-dried Schlenk flask, equipped with a magnetic stir bar, under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add titanocene dichloride (e.g., 12.5 mg, 0.05 mmol, 1.0 eq).
-
Add anhydrous THF (5 mL) via syringe to dissolve the Cp₂TiCl₂, resulting in a red solution.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-butyllithium solution (e.g., 0.04 mL of 2.5 M solution, 0.1 mmol, 2.0 eq) dropwise via syringe. The solution will typically change color to dark brown or green.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add phenylsilane (e.g., 0.012 mL, 0.1 mmol, 2.0 eq) dropwise via syringe.
-
Continue stirring the resulting solution at 0 °C for an additional 15 minutes. The solution is now the activated catalyst.
Part B: Hydrogenation Reaction
-
To the activated catalyst solution at 0 °C, add the alkene substrate (e.g., 1.0 mmol, 20 eq) via syringe.
-
Seal the reaction vessel securely. If using a balloon, attach a hydrogen-filled balloon via a three-way stopcock. For higher pressures, connect the flask to a hydrogenation apparatus.
-
Purge the flask atmosphere by evacuating and backfilling with hydrogen gas 3-4 times.
-
Pressurize the reactor to the desired hydrogen pressure (typically 1-5 atm for simple alkenes).
-
Allow the reaction to warm to the desired temperature (e.g., room temperature or 50 °C) and stir vigorously for 2-24 hours.
Part C: Reaction Monitoring and Workup
-
Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC, or ¹H NMR spectroscopy.
-
Once the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Quench the reaction by slowly adding a few drops of dilute HCl or saturated aqueous NH₄Cl solution at 0 °C.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography, if necessary.
Visualizations
Experimental Workflow
The following diagram outlines the general laboratory workflow for the catalytic hydrogenation of an alkene using Cp₂TiCl₂.
Catalytic Cycle
The diagram below illustrates the proposed Ti(III)/Ti(IV) catalytic cycle for the hydrogenation of an alkene.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Hydrogenations with Chiral Titanocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Bis(cyclopentadienyl)titanium Dichloride in Photoredox Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), a readily available and inexpensive titanocene, has emerged as a versatile catalyst in the field of photoredox catalysis.[1][2] Its ability to absorb visible light and engage in single-electron transfer processes makes it an attractive alternative to traditional precious metal-based photocatalysts.[2][3] This document provides detailed application notes and experimental protocols for two key transformations facilitated by Cp₂TiCl₂ in photoredox catalysis: the allylation of aldehydes and the reduction of epoxides. These reactions are valuable tools in organic synthesis for the construction of complex molecules relevant to drug discovery and development.[4][5]
Application Note 1: Photoredox Allylation of Aldehydes
This protocol describes a Barbier-type allylation of a wide range of aldehydes with allyl bromides, mediated by Cp₂TiCl₂ under visible light irradiation.[4][6] The reaction proceeds via a radical-polar crossover mechanism, offering a green and efficient method for the synthesis of homoallylic alcohols.[4]
Reaction Principle and Mechanism:
The reaction is initiated by the photoexcitation of an organic dye (e.g., 3DPAFIPN) with visible light. The excited photocatalyst then reduces Cp₂TiCl₂ to the active Cp₂Ti(III)Cl species.[6] This Ti(III) complex reacts with an allyl bromide to generate an allyl radical, which is subsequently trapped by another Ti(III) species to form a nucleophilic allyl titanium reagent. This organotitanium species then adds to the aldehyde to furnish the desired homoallylic alcohol after workup. A sacrificial reductant, such as Hantzsch's ester, is used to regenerate the active photocatalyst and complete the catalytic cycle.[6]
Quantitative Data Summary:
| Entry | Aldehyde Substrate | Allyl Bromide | Cp₂TiCl₂ Loading (mol%) | Photocatalyst (3DPAFIPN) Loading (mol%) | Reductant (Hantzsch's Ester) | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | Hydrocinnamic aldehyde | Allyl bromide | 10 | 5 | 2 equiv. | THF | Blue LEDs (450 nm) | - | Good |
| 2 | Various aromatic aldehydes | Allyl bromide | 10 | 5 | 2 equiv. | THF | Blue LEDs (450 nm) | - | Moderate to Good |
| 3 | Various aliphatic aldehydes | Allyl bromide | 10 | 5 | 2 equiv. | THF | Blue LEDs (450 nm) | - | Good |
| 4 | Hydrocinnamic aldehyde (5 mmol scale) | Allyl bromide | 8 | 3 | 2 equiv. | THF | Blue LEDs (450 nm) | 48 | 95 |
Note: Specific yields for a broad range of substrates can be found in the original literature.[6][7]
Experimental Protocol (0.1 mmol scale):[1]
Materials:
-
This compound (Cp₂TiCl₂) (2.5 mg, 0.01 mmol, 10 mol%)
-
1,3-Dicyano-5-fluoro-2,4,6-tris(diphenylamino)benzene (3DPAFIPN) (3.2 mg, 0.005 mmol, 5 mol%)
-
Dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch's ester) (45 mg, 0.2 mmol, 2 equiv.)
-
Aldehyde (0.1 mmol, 1 equiv.)
-
Allyl bromide (36 mg, 26 µL, 0.3 mmol, 3 equiv.)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
-
0.5 M Aqueous HCl
-
Ethyl acetate (B1210297) (AcOEt)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
10 mL Schlenk tube with a Rotaflo stopcock and magnetic stirring bar
-
Argon supply
-
Blue LED light source (e.g., 16 W blue LED strip or Kessil® PR160L@456 nm)[1]
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry 10 mL Schlenk tube under an argon atmosphere, add the organic photocatalyst 3DPAFIPN, Cp₂TiCl₂, and Hantzsch's ester.
-
Add 2 mL of inhibitor-free dry THF to obtain a 0.05 M substrate solution.
-
Subject the reaction mixture to three freeze-pump-thaw cycles and refill the vessel with argon.
-
Add the allyl bromide and the aldehyde substrate to the reaction mixture.
-
Irradiate the reaction mixture with the blue LED light source under vigorous stirring at room temperature for the desired time (typically monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with approximately 4 mL of 0.5 M aqueous HCl.
-
Extract the mixture with ethyl acetate (4 x 3 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Experimental Workflow:
Caption: Experimental workflow for the Cp₂TiCl₂-catalyzed photoredox allylation of aldehydes.
Signaling Pathway (Reaction Mechanism):
Caption: Proposed mechanism for the dual Cp₂TiCl₂/photoredox-catalyzed allylation of aldehydes.
Application Note 2: Photoredox Reduction of Epoxides
This protocol details the use of Cp₂TiCl₂ as a direct photoredox catalyst for the reduction of epoxides to the corresponding alcohols using green light irradiation.[2][8] This method avoids the need for stoichiometric metallic reductants, offering a milder and more sustainable approach to epoxide reduction.[2]
Reaction Principle and Mechanism:
Upon irradiation with green light, Cp₂TiCl₂ is promoted to an electronically excited state, [Cp₂TiCl₂]*.[2] This excited state is a potent oxidant and is reductively quenched by an amine, such as N,N-diisopropylethylamine (DIPEA), to generate the active Cp₂Ti(III)Cl species.[7] The Ti(III) complex then opens the epoxide ring to form a β-titanoxy radical. This radical intermediate is subsequently reduced via a hydrogen atom transfer (HAT) from a co-catalyst like methyl thioglycolate (MTG), which is regenerated by the oxidized amine, to yield the final alcohol product.[7]
Quantitative Data Summary:
| Entry | Epoxide Substrate | Cp₂TiCl₂ Loading (mol%) | Reductive Quencher (DIPEA) | HAT Catalyst (MTG) | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | Styrene Oxide derivative | 10 | 3 equiv. | 20 mol% | THF | Green LEDs | - | 85 |
| 2 | Cyclohexene Oxide derivative | 10 | 3 equiv. | 20 mol% | THF | Green LEDs | - | Good |
Note: The original publication provides a more extensive table of optimized reaction conditions and substrate scope.[2][7]
Experimental Protocol:
Materials:
-
This compound (Cp₂TiCl₂) (10 mol%)
-
Epoxide substrate (1 equiv., e.g., 0.1 M solution)
-
N,N-Diisopropylethylamine (DIPEA) (3 equiv.)
-
Methyl thioglycolate (MTG) (20 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Reaction vessel suitable for photochemistry (e.g., Schlenk tube)
-
Magnetic stirrer
-
Green LED light source (e.g., two 10 W green LEDs)[7]
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a suitable reaction vessel, dissolve the epoxide substrate in anhydrous THF to a concentration of 0.1 M.
-
Add Cp₂TiCl₂ (10 mol%), DIPEA (3 equiv.), and methyl thioglycolate (20 mol%).
-
Degas the solution, for example, by bubbling argon through it for 15-20 minutes.
-
Irradiate the stirred reaction mixture with green LEDs at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired alcohol.
Experimental Workflow:
Caption: Experimental workflow for the Cp₂TiCl₂-catalyzed photoredox reduction of epoxides.
Signaling Pathway (Reaction Mechanism):
Caption: Proposed mechanism for the Cp₂TiCl₂-catalyzed photoredox reduction of epoxides.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Titanocenes as Photoredox Catalysts Using Green‐Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cp2TiCl2-Catalyzed Photoredox Allylation of Aldehydes with Visible Light | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Titanocenes as Photoredox Catalysts Using Green-Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Titanocene Dichloride Mediated Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene (B72419) dichloride (Cp₂TiCl₂), a versatile and readily available organotitanium compound, has emerged as a powerful reagent in modern organic synthesis, particularly in mediating a wide array of radical reactions.[1][2][3][4] Its utility stems from the in situ generation of the highly reactive titanocene(III) chloride (Cp₂TiCl), a potent single-electron transfer (SET) agent.[5][6] This SET process allows for the homolytic cleavage of various functional groups under mild conditions, initiating radical cascades that can be harnessed to construct complex molecular architectures with high levels of chemo-, regio-, and stereoselectivity.[7][8] These characteristics make titanocene-mediated radical reactions highly attractive for applications in natural product synthesis and drug development.[6]
This document provides detailed application notes and experimental protocols for key titanocene dichloride-mediated radical reactions, accompanied by mechanistic diagrams to facilitate a deeper understanding of the underlying chemical transformations.
Key Applications and Mechanisms
Titanocene(III) chloride, generated by the reduction of titanocene dichloride with a reducing agent such as zinc or manganese powder, is the key reactive species.[5][9] The general principle involves a single electron transfer from the low-valent Ti(III) center to a suitable substrate, initiating a radical reaction cascade.
Reductive Epoxide Opening
One of the most prominent applications of Cp₂TiCl is the reductive opening of epoxides.[10][11] This reaction proceeds via an inner-sphere electron transfer, leading to the regioselective formation of a β-titanoxy radical.[5][12] The regioselectivity of the ring opening is governed by the formation of the more stable radical intermediate.[11] The resulting radical can then be quenched, for example by a hydrogen atom donor, to afford the corresponding alcohol with anti-Markovnikov regioselectivity.[6][11]
Mechanism of Reductive Epoxide Opening:
Caption: Mechanism of Cp₂TiCl-mediated reductive epoxide opening.
Radical Cyclization of Unsaturated Epoxides
The β-titanoxy radical generated from epoxide opening can undergo intramolecular cyclization if a suitable radical acceptor, such as a tethered alkene or alkyne, is present in the substrate.[5] This strategy provides a powerful method for the construction of cyclic and polycyclic systems, including those found in various natural products.[6][7] The stereoselectivity of the cyclization is often high and can be controlled by the substrate's stereochemistry.
Experimental Workflow for Radical Cyclization:
Caption: General experimental workflow for radical cyclization.
Experimental Protocols
Protocol 1: In Situ Generation of Titanocene(III) Chloride (Cp₂TiCl)
This protocol describes the preparation of the active Ti(III) reagent, which is typically used immediately for subsequent reactions.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Zinc powder (activated) or Manganese dust
-
Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF)
-
Schlenk line and oven-dried glassware
-
Argon or Nitrogen gas supply
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), charge a two-necked round-bottom flask with titanocene dichloride (1.0 eq) and activated zinc powder (3.0 eq).[5]
-
Add anhydrous, deoxygenated THF via cannula. The concentration is typically around 1 M with respect to Cp₂TiCl₂.
-
Stir the mixture at room temperature. The color of the suspension will gradually change from red to a deep green, indicating the formation of the active Cp₂TiCl species.[5] This process usually takes 15-30 minutes.
-
The freshly prepared solution of Cp₂TiCl is now ready for use in the desired radical reaction.
Protocol 2: Reductive Cyclization of an Epoxy-Olefin
This protocol provides a general procedure for the titanocene-mediated reductive cyclization of an unsaturated epoxide.
Materials:
-
Freshly prepared solution of Cp₂TiCl in THF (from Protocol 1)
-
Epoxy-olefin substrate
-
Anhydrous, deoxygenated THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a separate flask under an inert atmosphere, dissolve the epoxy-olefin substrate (1.0 mmol) in anhydrous, deoxygenated THF (e.g., 5 mL).[5]
-
Add the substrate solution dropwise via cannula to the freshly prepared Cp₂TiCl solution (typically 2.2 mmol of Cp₂TiCl₂ used for 1.0 mmol of substrate) at room temperature with vigorous stirring.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution (e.g., 10 mL).[5]
-
Extract the aqueous layer with Et₂O or EtOAc (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.[5]
Quantitative Data Summary
The following table summarizes representative data for titanocene dichloride-mediated radical cyclizations of various epoxy-alkenes, highlighting the efficiency and stereoselectivity of this methodology.
| Entry | Substrate (Epoxy-alkene) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (Z)-1,2-epoxy-6-heptene | cis-1-methyl-2-cyclopentylmethanol | 85 | >95:5 |
| 2 | (E)-1,2-epoxy-6-heptene | trans-1-methyl-2-cyclopentylmethanol | 82 | >95:5 |
| 3 | 1-(2,3-epoxypropyl)cyclohexene | 7-oxabicyclo[4.3.0]nonan-2-ol | 75 | 85:15 |
| 4 | Geranyl oxide | Dihydro-β-ionone precursor | 68 | - |
Note: Yields and diastereomeric ratios are highly substrate-dependent and the values presented are illustrative examples from the literature. Specific reaction conditions may vary.
Applications in Drug Development and Natural Product Synthesis
The ability to form complex cyclic and polycyclic structures with high stereocontrol makes titanocene-mediated radical reactions a valuable tool in the synthesis of biologically active molecules.[6] For instance, this methodology has been successfully applied to the synthesis of key intermediates for natural products such as paclitaxel (B517696) (Taxol) and various lignans.[5][6] The mild reaction conditions are often compatible with a wide range of functional groups, allowing for the late-stage modification of complex molecules, a crucial aspect in the development of new pharmaceutical agents.
Troubleshooting and Safety Considerations
-
Moisture and Air Sensitivity: The active Cp₂TiCl species is highly sensitive to air and moisture. All reactions must be carried out under a strictly inert atmosphere using anhydrous and deoxygenated solvents.
-
Purity of Reagents: The purity of titanocene dichloride and the reducing agent can significantly impact the reaction efficiency. It is advisable to use high-purity reagents.
-
Activation of Zinc: If using zinc powder, activation (e.g., by washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum) is often necessary to remove surface oxides.
-
Reaction Monitoring: Close monitoring of the reaction is crucial to determine the optimal reaction time and prevent the formation of side products.
-
Safety: Titanocene dichloride is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reactions should be performed in a well-ventilated fume hood.
By following these detailed protocols and understanding the underlying mechanisms, researchers can effectively utilize titanocene dichloride-mediated radical reactions for the efficient and stereoselective synthesis of complex organic molecules relevant to the fields of chemistry, biology, and medicine.
References
- 1. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 2. Titanocene_dichloride [chemeurope.com]
- 3. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent applications of Cp 2 TiCl in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00024A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Titanocene Catalysts for Radical Reactions - ChemistryViews [chemistryviews.org]
- 9. petroquimica-el.espe.edu.ec [petroquimica-el.espe.edu.ec]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Titanocene Dichloride (Cp2TiCl2) as a Precursor for Titanium Dioxide Nanostructures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of titanium dioxide (TiO2) nanostructures using titanocene (B72419) dichloride (Cp2TiCl2) as a precursor. This organometallic precursor offers a unique route to produce various TiO2 morphologies, including hollow nanostructures, with applications in photocatalysis and potentially in drug delivery systems due to their high surface area and biocompatibility.[1][2][3][4][5][6]
Introduction
Titanocene dichloride (Cp2TiCl2) is an organotitanium compound that serves as a versatile precursor for the synthesis of TiO2 nanostructures.[7][8] A notable advantage of using Cp2TiCl2 is the ability to achieve unique morphologies, such as hollow spheres, through a template-free, one-pot synthesis method.[1][2][9] This is attributed to the mismatched hydrolysis rates of the chloride anions and the organic cyclopentadienyl (B1206354) (Cp) ligands within the molecule.[1][2] The resulting TiO2 nanostructures exhibit enhanced properties, such as increased surface area and more active sites, which are beneficial for applications like photocatalysis.[1][2]
Synthesis of Hollow TiO2 Nanostructures
A one-pot solvothermal method using Cp2TiCl2 as the titanium source, acetone (B3395972) as the solvent, and ammonia (B1221849) as a basic source can be employed to synthesize hollow TiO2 nanostructures (HTSs).[1][2][9] The formation of the hollow structure is believed to occur through an Ostwald ripening process, transitioning from solid to yolk-shell and finally to hollow nanostructures.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of hollow TiO2 nanostructures from Cp2TiCl2.
Caption: Workflow for the synthesis of hollow TiO2 nanostructures.
Detailed Experimental Protocol
This protocol is based on the synthesis of hollow TiO2 nanostructures as described in the literature.[1][10]
Materials:
-
Titanocene dichloride (Cp2TiCl2)
-
Acetone
-
Ammonia solution (25 wt%)
-
Deionized water
Procedure:
-
Preparation of the Precursor Solution:
-
Dissolve a specific amount of Cp2TiCl2 (e.g., 0.1 g) in 40 mL of acetone.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Add a specific volume of ammonia solution (e.g., 2.0 mL of 25 wt%) to the Cp2TiCl2 solution under stirring.
-
-
Solvothermal Synthesis:
-
Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C in an oven.
-
Maintain the temperature for 24 hours.
-
-
Product Collection and Purification:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product thoroughly with deionized water and ethanol several times to remove any unreacted reagents and byproducts.
-
-
Drying and Calcination:
-
Dry the washed product in an oven at 60°C for 12 hours.
-
For improved crystallinity and photocatalytic activity, the dried powder can be calcined in a furnace at 450°C for 2 hours.[11]
-
Control of Nanostructure Morphology
The morphology and size of the resulting TiO2 nanostructures can be controlled by adjusting the experimental parameters, such as the amounts of the titanium precursor and ammonia.[1][2]
Logical Relationship of Parameters and Morphology
The following diagram illustrates how different experimental variables can influence the final product morphology.
Caption: Influence of experimental parameters on TiO2 nanostructure properties.
Quantitative Data on Parameter Effects
The following table summarizes the effect of varying the amount of ammonia and titanocene dichloride on the resulting TiO2 nanostructures, based on data from control experiments.[10]
| Series | Variable | Sample ID | Ammonia (25 wt%) (mL) | Titanocene Dichloride (g) | Resulting Morphology |
| A | Amount of Ammonia | A-0.2 | 0.2 | 0.1 | Solid Spheres |
| A-0.5 | 0.5 | 0.1 | Hollow Spheres | ||
| A-1.0 | 1.0 | 0.1 | Hollow Spheres | ||
| A-2.0 | 2.0 | 0.1 | Hollow Spheres | ||
| A-3.0 | 3.0 | 0.1 | Hollow Spheres | ||
| A-5.0 | 5.0 | 0.1 | Hollow Spheres | ||
| D | Amount of Titanocene Dichloride | D-0.025 | 0.5 | 0.025 | Nanosheets |
| (with 0.5 mL concentrated ammonia) | D-0.05 | 0.5 | 0.05 | Hollow Spheres | |
| D-0.1 | 0.5 | 0.1 | Hollow Spheres | ||
| D-0.15 | 0.5 | 0.15 | Aggregated Nanoparticles |
Characterization Data of Hollow TiO2 Nanostructures
The synthesized hollow TiO2 nanostructures (HTSs) can be characterized by various analytical techniques to determine their physical and chemical properties.
| Property | As-prepared HTSs (A-0.5) | Calcined HTSs (450°C, 2h) |
| Crystallinity | Amorphous | Anatase Phase |
| Surface Area | High | Increased |
| Band Gap | ~3.2 eV | ~3.1 eV |
| Photocatalytic Activity | Moderate | Significantly Enhanced |
Data is synthesized from typical results presented in the literature.[11]
Potential Applications in Drug Delivery
While the primary focus of the cited research is on photocatalysis, TiO2 nanostructures are recognized for their potential in biomedical applications, including drug delivery, due to their high biocompatibility, tunable drug-releasing ability, and low toxicity.[3][6] The high surface area and hollow interior of the nanostructures synthesized from Cp2TiCl2 make them promising candidates for loading and controlled release of therapeutic agents.[3][5][6][12] Porous TiO2 nanostructures can serve as smart delivery systems for various drugs, including anticancer and antibiotic agents.[3][6]
Further research is required to functionalize the surface of these TiO2 nanostructures for targeted drug delivery and to study their drug loading and release kinetics in detail.
References
- 1. researchgate.net [researchgate.net]
- 2. Titanocene dichloride (Cp2TiCl2) as a precursor for template-free fabrication of hollow TiO2 nanostructures with enhanced photocatalytic hydrogen production - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Biomedical Applications of TiO2 Nanostructures: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery [ouci.dntb.gov.ua]
- 5. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 8. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 9. Titanocene dichloride (Cp>2>TiCl>2>) as a precursor for template-free fabrication of hollow TiO>2> nanostructures with enhanced photocatalytic hydrogen production - Beijing Institute of Technology [pure.bit.edu.cn]
- 10. rsc.org [rsc.org]
- 11. Figure 4 from Titanocene dichloride (Cp2TiCl2) as a precursor for template-free fabrication of hollow TiO2 nanostructures with enhanced photocatalytic hydrogen production. | Semantic Scholar [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Titanocene Dichloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene (B72419) dichloride (Cp₂TiCl₂) is a versatile and cost-effective organometallic compound that serves as a precatalyst for a wide array of chemical transformations.[1][2] Its utility spans from polymerization and hydrogenation reactions to stereoselective organic synthesis, making it a valuable tool in academic and industrial research.[2][3][4] The catalytic activity of titanocene dichloride stems from its in situ reduction to low-valent titanium species, primarily Ti(III) or Ti(II), which are the active catalysts.[4][5] These application notes provide detailed experimental protocols for key reactions catalyzed by titanocene dichloride, along with quantitative data to guide researchers in their synthetic endeavors.
I. Titanocene Dichloride-Catalyzed Hydrogenation
Titanocene dichloride-derived catalysts are highly effective for the hydrogenation of various unsaturated compounds, including alkenes and imines.[1] The active catalytic species, a titanocene(III) hydride (Cp₂TiH), is typically generated in situ from the reduction of titanocene dichloride.[1]
Catalytic Cycle for Hydrogenation
The generally accepted mechanism for titanocene-catalyzed hydrogenation proceeds through a Ti(III)/Ti(IV) cycle.[1] The key steps involve the generation of the active Ti(III) hydride catalyst, coordination and insertion of the unsaturated substrate into the Ti-H bond to form a titanocene(IV) intermediate, followed by hydrogenolysis to release the saturated product and regenerate the active catalyst.[1]
References
Application Notes: Bis(cyclopentadienyl)titanium Dichloride in Anticancer Drug Research
1. Introduction
Bis(cyclopentadienyl)titanium dichloride, commonly known as Titanocene (B72419) Dichloride, is an organometallic compound that was among the first non-platinum-based metal complexes investigated for its anticancer properties.[1][2] Its distinct mode of action, differing from cisplatin, and its activity against some cisplatin-resistant cancer cell lines fueled significant preclinical research.[1][3][4] Titanocene Dichloride progressed to Phase I and II clinical trials for metastatic renal cell carcinoma and breast cancer.[5][6] However, despite promising preclinical data, it demonstrated insufficient efficacy in these trials, which led to the discontinuation of its development as a standalone therapeutic agent.[5][7][8][9]
Current research has shifted towards synthesizing more hydrolytically stable and cytotoxic derivatives, such as Titanocene Y and Titanocene C, which have shown significantly improved anticancer activity in preclinical models.[5][10] These foundational investigations into Titanocene Dichloride's biological activity continue to inform the rational design of new and more effective metallodrugs for cancer therapy.[1][4]
2. Mechanism of Action
The anticancer effect of Titanocene Dichloride is not fully elucidated but is understood to be multifactorial, involving several key steps from cellular uptake to the induction of programmed cell death.
-
Hydrolysis and Protein Binding: Upon entering an aqueous physiological environment, the chloride ligands of Titanocene Dichloride undergo rapid hydrolysis.[1] The resulting cationic titanium (IV) species, [Cp₂Ti]²⁺, is believed to bind to serum proteins. Human serum transferrin, a protein responsible for iron transport, has been identified as a critical carrier for delivering the titanium moiety into cancer cells, which often overexpress transferrin receptors.[1][10][11]
-
DNA Interaction: Unlike cisplatin, which primarily forms crosslinks with DNA bases, Titanocene Dichloride is thought to interact differently with genetic material.[10] Evidence suggests the titanocenyl group can bind to the phosphate (B84403) backbone of DNA, which can disrupt DNA replication and induce DNA damage, a critical trigger for subsequent cellular events.[3][10][12]
-
Cell Cycle Arrest: The compound has been shown to induce a block in the cell cycle, typically in the late S or early G2 phase, preventing cancer cells from progressing through mitosis.[3][13]
-
Induction of Apoptosis: A primary mechanism of cytotoxicity is the induction of apoptosis (programmed cell death), which can proceed through both caspase-dependent and caspase-independent pathways.[1][14][15]
-
Caspase-Independent Pathway: Titanocene compounds can induce the release of Cytochrome c from the mitochondria. This can lead to the translocation of Apoptosis Inducing Factor (AIF) from the cytosol to the nucleus, causing DNA fragmentation and cell death without the activation of caspases.[1][14][15]
-
Caspase-Dependent Pathway: In other cellular contexts, titanocene derivatives have been shown to activate executioner caspases, such as caspase-3 and caspase-7, which cleave key cellular substrates to orchestrate apoptotic cell death.[1][10][16]
-
Caption: Proposed mechanism of Titanocene Dichloride anticancer activity.
3. Quantitative Data on Biological Activity
The antiproliferative activity of Titanocene Dichloride and its more potent derivatives is commonly measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC₅₀ Values of Titanocene Dichloride and Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
|---|---|---|---|---|
| Titanocene Dichloride | HT-29 | Colon Cancer | 413 ± 2.0 | [1] |
| MCF-7 | Breast Cancer | 570 ± 5.0 | [1] | |
| Caco-2 | Colon Cancer | >2500 (24h), ~100 (72h) | [1] | |
| LLC-PK | Pig Kidney Epithelial | 2000 | [5][10] | |
| Titanocene Y | LLC-PK | Pig Kidney Epithelial | 21 | [1][5] |
| MCF-7 | Breast Cancer | 4.1 (with albumin) | [10] | |
| HT-29 | Colon Cancer | 5.9 (with albumin) | [10] | |
| A431 | Human Epidermoid Carcinoma | ~20 | [17] | |
| Titanocene C | LLC-PK | Pig Kidney Epithelial | 5.5 | [1][5] |
| NCI-H526 | Small Cell Lung Cancer | Mean: 48.3 ± 32.5 | [1][13] | |
| Cisplatin (Reference) | LLC-PK | Pig Kidney Epithelial | 3.3 | [1][5] |
| | A431 | Human Epidermoid Carcinoma | ~25 |[17] |
4. Experimental Protocols
This section details standard methodologies for evaluating the anticancer effects of Titanocene Dichloride and its derivatives.
4.1. Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the titanocene compound in complete culture medium. Remove the old medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[18]
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[1][18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
4.2. Protocol 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Anti-proliferative activity and mechanism of action of titanocene dichloride | British Journal of Cancer [preview-nature.com]
- 4. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry [mdpi.com]
- 5. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Recent Investigations of Metallodrugs Based on Gallium, Tin and Titanium [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of titanocene dichloride derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fjrehmann.de [fjrehmann.de]
- 15. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Tebbe's Reagent from Titanocene Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tebbe's reagent, with the chemical formula (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a versatile organometallic compound renowned for its application in organic synthesis, specifically for the methylenation of carbonyl compounds.[1][2][3] Developed by Fred Tebbe, it serves as a robust alternative to traditional methods like the Wittig reaction, offering distinct advantages.[1] The reagent is notably more efficient for sterically hindered carbonyls and, being less basic, it minimizes side reactions like β-elimination.[1][4][5] A key feature of Tebbe's reagent is its ability to convert esters, lactones, and amides into their corresponding enol ethers and enamines, a transformation not readily achieved with Wittig reagents.[1][4][6][7] The synthesis of Tebbe's reagent involves the reaction of titanocene (B72419) dichloride with trimethylaluminum (B3029685).[1][4][6][8] The resulting red solid is pyrophoric and air-sensitive, necessitating handling with air-free techniques.[1][4][9]
Mechanism of Action
Tebbe's reagent itself is a pre-catalyst. In the presence of a mild Lewis base (like pyridine (B92270) or THF), it forms the active Schrock carbene (Cp₂Ti=CH₂).[1][4][7] This carbene then undergoes a [2+2] cycloaddition with a carbonyl compound to form a transient oxatitanacyclobutane intermediate.[1][4][6] This intermediate readily collapses, driven by the high oxophilicity of titanium(IV), to yield the desired alkene and a titanocene oxide byproduct.[1][6][10]
Quantitative Data and Synthesis Parameters
The synthesis of Tebbe's reagent is a well-established procedure. The key quantitative parameters are summarized below.
| Parameter | Value / Description | Source(s) |
| Precursor 1 | Titanocene Dichloride ((C₅H₅)₂TiCl₂) | [1][6] |
| Precursor 2 | Trimethylaluminum (Al(CH₃)₃) | [1][6] |
| Stoichiometry | 2 equivalents of Trimethylaluminum to 1 equivalent of Titanocene Dichloride | [6][7] |
| Solvent | Anhydrous Toluene (B28343) | [4][8] |
| Reaction Time | Approximately 3 days | [4][5][11] |
| Reaction Temperature | Room Temperature (approx. 25 °C) | [5][11] |
| Yield | 80-90% (for isolated reagent) | [5] |
| Appearance | Red solid | [4][9] |
Safety and Handling
-
Pyrophoric Nature : Both trimethylaluminum and Tebbe's reagent are pyrophoric and will ignite spontaneously on contact with air.[9][10][12] All manipulations must be carried out under an inert atmosphere (e.g., dry nitrogen or argon).[1][10]
-
Reactive with Water : Trimethylaluminum reacts violently with water.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[1]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including flame-retardant gloves, a lab coat, and safety glasses.[1] Work in a chemical fume hood, and ensure a safety shower and eyewash station are immediately accessible.[1][12]
Experimental Protocols
Protocol 1: Synthesis of Tebbe's Reagent (Isolation)
This protocol describes the synthesis and isolation of solid Tebbe's reagent.
Materials:
-
Titanocene dichloride ((C₅H₅)₂TiCl₂)
-
Trimethylaluminum (Al(CH₃)₃) solution in toluene (e.g., 2.0 M)
-
Anhydrous Toluene
-
Anhydrous Pentane (B18724) or Hexane (B92381) (for washing)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Cannula
-
Nitrogen or Argon gas line with a bubbler
-
Filter cannula (fritted glass filter stick)
Procedure:
-
Preparation : Assemble the glassware and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas.
-
Reaction Setup : To the reaction flask, add titanocene dichloride (1.0 eq). Seal the flask with septa and purge with inert gas.
-
Addition of Reagents : Add anhydrous toluene via syringe. While stirring, slowly add trimethylaluminum solution (2.0 eq) via syringe. Methane gas will evolve during the addition; this should be safely vented through the bubbler.[1][11]
-
Reaction : Stir the resulting red solution at room temperature for approximately 3 days to allow for the complete formation of the Tebbe's reagent.[4][5][11]
-
Isolation : Cool the solution to -30 to -40 °C to crystallize the product.
-
Washing and Drying : Carefully remove the supernatant liquid via a filter cannula. Wash the red crystalline solid with cold anhydrous pentane or hexane to remove soluble impurities like Al(CH₃)₂Cl. Dry the solid product under a high vacuum.
-
Storage : Store the pyrophoric solid Tebbe's reagent under an inert atmosphere in a freezer.[12]
Protocol 2: In Situ Preparation and Use of Tebbe's Reagent
This protocol is adapted from established procedures for the in situ formation of the reagent, which avoids the isolation of the pyrophoric solid.[1][4][11]
Materials:
-
Titanocene dichloride ((C₅H₅)₂TiCl₂) (20.0 mmol, 5.0 g)[1][11]
-
Trimethylaluminum solution in toluene (e.g., 2.0 M, 20 mL, 40 mmol)[11]
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Substrate (e.g., ester, ketone) (20 mmol)[1]
-
Aqueous Sodium Hydroxide (NaOH) for quenching
-
Anhydrous Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
250-mL Round-bottom flask[11]
-
Magnetic stirrer and stir bar[1]
-
Septum
-
Syringes and needles
-
Nitrogen or Argon gas line with a bubbler[1]
-
Ice-water bath[1]
Procedure:
-
Flask Preparation : Add 5.0 g (20.0 mmol) of titanocene dichloride to a dry 250-mL round-bottom flask equipped with a magnetic stir bar.[1][11]
-
Inert Atmosphere : Fit the flask with a rubber septum and purge the system thoroughly with dry nitrogen or argon.[1][11]
-
Reagent Addition : Through the septum, add 20 mL of a 2.0 M solution of trimethylaluminum in toluene (40 mmol) to the flask.[1][11] Methane gas will evolve during the reaction; this should be safely vented through the bubbler.[1]
-
Formation of Reagent : Stir the resulting red solution at room temperature for 3 days to allow for the complete formation of the Tebbe's reagent.[11]
-
Substrate Addition : Cool the flask containing the Tebbe's reagent solution in an ice-water bath.[1][11] Dissolve the substrate (20 mmol) in approximately 20 mL of dry THF and add it slowly to the cold Tebbe's reagent solution over 5-10 minutes.[11]
-
Reaction with Substrate : Allow the reaction mixture to warm to room temperature and continue stirring for at least 30 minutes.[1][11]
-
Workup :
-
Carefully add 50 mL of anhydrous diethyl ether to the reaction mixture.[1][11]
-
The reaction is typically quenched by the slow, careful addition of aqueous NaOH.[1][7]
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
Filter the mixture and concentrate it under a vacuum.
-
The crude product can then be purified by flash column chromatography.[7]
-
Visualizations
Caption: Reaction scheme for the synthesis of Tebbe's reagent.
Caption: Signaling pathway for the methylenation of carbonyls.
Caption: Logical workflow for the in situ synthesis and reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Tebbes reagent | PPTX [slideshare.net]
- 3. youtube.com [youtube.com]
- 4. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 5. Tebbe's_reagent [chemeurope.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 8. Tebbe reagent and Petasis reagent - Santiago Lab [sigutlabs.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: Titanocene Dichloride in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene (B72419) dichloride, (C₅H₅)₂TiCl₂, is a versatile organometallic compound that has garnered significant attention as a precatalyst in various polymerization reactions.[1] Its applications span from the large-scale production of polyolefins to the synthesis of biodegradable polyesters. This document provides detailed application notes and experimental protocols for the use of titanocene dichloride in Ziegler-Natta polymerization of olefins and ring-opening polymerization of lactides. Additionally, its potential role in controlled radical polymerization is discussed.
Ziegler-Natta Polymerization of Olefins
Titanocene dichloride, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), forms a highly active catalyst for olefin polymerization.[2] This system is a cornerstone of Ziegler-Natta catalysis, enabling the synthesis of linear polyolefins with controlled molecular weights.
Data Presentation
The catalytic performance of titanocene dichloride in ethylene (B1197577) polymerization is highly dependent on reaction conditions. The following table summarizes key quantitative data from various studies.
| Catalyst System | Olefin | Temperature (°C) | Pressure (atm) | Cocatalyst (Al/Ti ratio) | Catalytic Activity (kg Polymer / (mol Ti·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| (C₅H₅)₂TiCl₂ / MAO | Ethylene | 25 | 4 | 1200 | 54,400 | - | - |
| CpTiCl₂(O-2,6-ⁱPr₂C₆H₃) / MAO | Ethylene | 25 | 4 | - | 49,600 | - | - |
| CpTiCl₂(O-2,6-ⁱPr₂C₆H₃-4-Si(n-Bu)₃) / MAO | Ethylene | 50 | - | - | 700,000 | - | - |
| Half-titanocene dichloride 2-aryliminoquinolin-8-olates / MMAO | Ethylene | - | - | - | up to 1,560,000 | - | - |
Note: "-" indicates data not specified in the cited source. MMAO is modified methylaluminoxane.[2]
Experimental Protocols
Protocol 1: Ethylene Polymerization using Titanocene Dichloride and MAO
This protocol describes a general procedure for the polymerization of ethylene in a laboratory setting. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schleck line or glovebox techniques. Solvents must be dried and deoxygenated prior to use.[2]
Materials:
-
Titanocene dichloride ((C₅H₅)₂TiCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
Anhydrous toluene
-
High-purity ethylene gas
-
Acidified methanol (B129727) (10% HCl in methanol)
-
Methanol
-
Deionized water
Equipment:
-
Jacketed glass reactor with mechanical stirrer, temperature probe, gas inlet, and vent
-
Schlenk line or glovebox
-
Syringes and cannulas
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble and dry a jacketed glass reactor under vacuum while heating. Purge the reactor with high-purity nitrogen or argon.
-
Solvent and Cocatalyst Addition: Introduce anhydrous toluene into the reactor. Add the desired amount of MAO solution via syringe. The solution should be stirred and brought to the desired reaction temperature (e.g., 25-50 °C).[2]
-
Catalyst Injection: Prepare a stock solution of titanocene dichloride in anhydrous toluene. Inject the desired volume of the catalyst solution into the reactor to initiate polymerization. The Al/Ti molar ratio is a critical parameter and should be carefully controlled (typically ranging from 1000 to 3000).[2]
-
Polymerization: Immediately pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 atm). Maintain constant temperature and continuous stirring for the desired reaction time.[2]
-
Quenching: Terminate the polymerization by venting the ethylene gas and adding acidified methanol.[2]
-
Polymer Isolation and Purification: Collect the precipitated polyethylene (B3416737) by filtration. Wash the polymer extensively with methanol and water.
-
Drying: Dry the polyethylene in a vacuum oven at 60-80 °C to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mw) and polydispersity index (PDI), and Differential Scanning Calorimetry (DSC) to determine the melting point (Tm).
Signaling Pathways and Experimental Workflows
Catalyst Activation and Polymerization Mechanism (Cossee-Arlman)
The polymerization of olefins by titanocene dichloride/MAO follows the Cossee-Arlman mechanism. The process begins with the activation of the titanocene dichloride precatalyst by MAO to form a cationic titanium alkyl species, which is the active catalyst. The olefin monomer then coordinates to the vacant site on the titanium center and subsequently inserts into the titanium-alkyl bond, extending the polymer chain.[3][4]
Caption: Titanocene dichloride activation and the Cossee-Arlman polymerization cycle.
Experimental Workflow for Ethylene Polymerization
The following diagram illustrates the general laboratory workflow for the synthesis of polyethylene using a titanocene dichloride catalyst.
Caption: Experimental workflow for ethylene polymerization.
Ring-Opening Polymerization (ROP) of Lactides
Titanocene dichloride and its derivatives have shown catalytic activity in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA).[5] Half-titanocene complexes, in particular, have been investigated for this purpose.
Data Presentation
The following table presents data on the ring-opening polymerization of L-lactide using half-titanocene complexes.
| Catalyst | Monomer | Solvent | Temperature (°C) | Conversion (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| [Cp*TiCl₂(OEt)] | L-lactide | Toluene | 130 | Quantitative | - | ≤ 1.1 |
| [IndTiCl₂(OEt)] | L-lactide | Toluene | 130 | Quantitative | - | ≤ 1.1 |
Note: Data extracted from studies on half-titanocene complexes. Cp = pentamethylcyclopentadienyl, Ind = indenyl.*
Experimental Protocols
Protocol 2: Ring-Opening Polymerization of L-Lactide
This protocol provides a general procedure for the ROP of L-lactide. All manipulations should be carried out under an inert atmosphere.
Materials:
-
Titanocene dichloride derivative (e.g., half-titanocene complex)
-
L-lactide
-
Anhydrous toluene
-
Anhydrous methanol
-
Dichloromethane
Equipment:
-
Schlenk flask or reaction tube
-
Oil bath
-
Magnetic stirrer
-
Vacuum line
-
Precipitation vessel
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, charge a Schlenk flask with the desired amounts of L-lactide and the titanocene-based catalyst.
-
Solvent Addition: Add anhydrous toluene to the flask via cannula.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 130 °C) and stir for the specified reaction time.
-
Termination and Precipitation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by adding the reaction solution to an excess of cold methanol.
-
Polymer Isolation: Collect the precipitated polymer by filtration.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer by GPC for molecular weight and PDI, and by NMR for stereochemistry.
Experimental Workflow
Caption: General workflow for the ring-opening polymerization of lactide.
Controlled Radical Polymerization (CRP)
The use of titanocene dichloride in controlled radical polymerization is less established compared to its role in Ziegler-Natta and ring-opening polymerizations. Some studies have reported its use as a chain growth mediator in the radical polymerization of methyl methacrylate (B99206) (MMA), initiated by AIBN. However, these systems have shown a low degree of control, resulting in polymers with broad polydispersities (PDI = 1.9–2.9).[6] The mechanism is believed to involve the reduction of the Ti(IV) species to a Ti(III) analogue, which then participates in the radical process.[6]
Given the limited control, titanocene dichloride is not a typical catalyst for well-defined CRP techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For researchers interested in CRP of monomers like MMA, more established catalyst systems, such as those based on copper or iron for ATRP, are recommended for achieving polymers with controlled molecular weights and narrow polydispersities.[7][8]
Conclusion
Titanocene dichloride is a highly effective and versatile precatalyst for the synthesis of polymers. In Ziegler-Natta polymerization, it enables the production of polyolefins with high catalytic activity when activated with a cocatalyst. It also shows promise in the ring-opening polymerization of lactides for the synthesis of biodegradable polyesters. While its application in controlled radical polymerization is limited, its diverse reactivity continues to make it a subject of interest in polymer chemistry research.
References
- 1. nouryon.com [nouryon.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ring Opening Polymerization of Lactides and Lactones by Multimetallic Titanium Complexes Derived from the Acids Ph2C(X)… [ouci.dntb.gov.ua]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cp₂TiCl₂ in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanocene (B72419) dichloride (Cp₂TiCl₂), a readily available and versatile organometallic compound, has emerged as a significant tool in the field of stereoselective organic synthesis. Its utility stems from its ability to be reduced in situ to catalytically active low-valent titanium species, primarily titanocene(III) chloride (Cp₂TiCl), which can mediate a wide array of stereoselective transformations. These reactions are often characterized by high functional group tolerance, mild reaction conditions, and unique reactivity profiles. This document provides detailed application notes and experimental protocols for key stereoselective reactions employing Cp₂TiCl₂.
Enantioselective Hydrogenation of Unsaturated Compounds
Chiral derivatives of titanocene dichloride are effective precatalysts for the enantioselective hydrogenation of various unsaturated functional groups, including alkenes, imines, and ketones. The active catalyst is a chiral titanocene(III) hydride species, typically generated in situ from the corresponding chiral titanocene dichloride.[1][2]
Data Presentation: Enantioselective Hydrogenation
| Entry | Substrate | Chiral Titanocene Catalyst | Yield (%) | ee (%) | Reference |
| 1 | 2-Phenyl-1-butene | (R,R)-Ethylene-bis(tetrahydroindenyl)titanium dichloride | >95 | 95 | [1] |
| 2 | 2-Phenyl-1-butene | Chiral menthyl-Cp titanocene | - | moderate | [2] |
| 3 | 2-Phenyl-1-butene | Chiral neomenthyl-Cp titanocene | - | moderate | [2] |
| 4 | Cyclic Imines | (R,R)-Ethylene-bis(tetrahydroindenyl)titanium difluoride | - | 97-98 | [2] |
| 5 | Acyclic N-Benzylimines | (R,R)-Ethylene-bis(tetrahydroindenyl)titanium difluoride | - | 53-85 | [2] |
Experimental Protocol: Enantioselective Hydrogenation of Alkenes
This protocol is a representative example for the enantioselective hydrogenation of a prochiral alkene using a chiral titanocene catalyst.[2][3]
Materials:
-
Chiral titanocene dichloride derivative (e.g., (R,R)-Ethylene-bis(tetrahydroindenyl)titanium dichloride)
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylsilane (B129415) (PhSiH₃)
-
Prochiral alkene (e.g., 2-phenyl-1-butene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
-
Hydrogenation reactor or a thick-walled flask with a hydrogen balloon
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral titanocene dichloride (0.05 mmol, 1.0 eq) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add n-BuLi (0.1 mmol, 2.0 eq) dropwise. The solution color will typically change.
-
Stir the solution for 5-10 minutes at 0 °C.
-
Add phenylsilane (0.05 mmol, 1.0 eq) dropwise and stir for an additional 10-15 minutes. The formation of the active Ti(III)-H species is often indicated by a distinct color change.
-
Hydrogenation: To the activated catalyst solution, add the alkene substrate (1.0 mmol, 20 eq).
-
Seal the reaction vessel, connect it to a hydrogen source, and purge the flask with hydrogen gas 3-4 times.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 80-2000 psig).[2]
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 20-65 °C) for 2-24 hours. Monitor the reaction progress by TLC, GC, or ¹H NMR.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen gas.
-
Quench the reaction by the slow addition of dilute aqueous HCl at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Mechanistic Pathway: Enantioselective Hydrogenation
Catalytic cycle for enantioselective hydrogenation.
Diastereoselective Radical Cyclization
The Cp₂TiCl₂/reductant system is a powerful tool for initiating radical reactions. The in situ generated Cp₂TiCl acts as a single-electron transfer (SET) agent, promoting the homolytic cleavage of epoxides to generate β-titanoxy radicals. These radical intermediates can undergo intramolecular cyclization onto tethered unsaturated moieties, often with high diastereoselectivity.[4][5][6]
Data Presentation: Diastereoselective Radical Cyclization of Epoxyolefins
| Entry | Substrate | Product | dr | Yield (%) | Reference |
| 1 | Epoxygermacrolide derivative | Eudesmanolide | - | - | [7] |
| 2 | Unsaturated epoxynitrile | trans-fused decaline | single isomer | good | [6] |
| 3 | Epoxyalkyne | Tetrahydrofuran ring | - | - | [5] |
Experimental Protocol: Diastereoselective Radical Cyclization of an Epoxyolefin
This protocol provides a general procedure for the titanocene(III)-mediated radical cyclization of an epoxyolefin.[4][7]
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Zinc dust (or Manganese dust)
-
Epoxyolefin substrate
-
Anhydrous tetrahydrofuran (THF)
-
2,4,6-Collidine
-
Trimethylsilyl chloride (TMSCl) (for catalytic reactions)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation of the Ti(III) Reagent: In a flame-dried Schlenk flask under an argon atmosphere, add titanocene dichloride (0.3 mmol for catalytic version) and zinc dust (8.0 mmol).[4]
-
Add anhydrous THF (to make a 0.1 M solution). The mixture is stirred at room temperature until the color changes from red to green, indicating the formation of Cp₂TiCl.
-
Radical Cyclization (Catalytic): To the green solution of Cp₂TiCl, add a solution of the epoxyolefin substrate (1.0 mmol) in THF, followed by 2,4,6-collidine and TMSCl.[4]
-
Stir the reaction mixture at room temperature for the required time (monitor by TLC).
-
Work-up and Purification: Quench the reaction with aqueous NaHCO₃ solution.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy or GC analysis.
Mechanistic Pathway: Radical Cyclization of an Epoxyolefin
Mechanism of titanocene-mediated radical cyclization.
Diastereoselective Pinacol (B44631) Coupling
Cp₂TiCl₂ in the presence of a reducing agent can catalyze the pinacol coupling of aldehydes and ketones to form 1,2-diols. The reaction proceeds through the formation of ketyl radicals. High diastereoselectivity, favoring the syn or d,l isomer, can be achieved, particularly in photoredox-mediated versions of the reaction.[1][8][9][10]
Data Presentation: Diastereoselective Pinacol Coupling
| Entry | Substrate | Catalyst System | dr (d,l:meso) | Yield (%) | ee (%) | Reference |
| 1 | p-Chlorobenzaldehyde | Cp₂TiCl₂ / Organic Dye / Light | >20:1 | 90 | - | [1] |
| 2 | Aromatic Aldehydes | Chiral SalenTi Complex / Organic Dye / Light | complete for d,l | up to 92 | up to 92 | [9] |
Experimental Protocol: Photoredox-Mediated Diastereoselective Pinacol Coupling
This protocol is based on a visible-light-mediated diastereoselective pinacol coupling of an aromatic aldehyde.[1][8]
Materials:
-
Titanocene dichloride (Cp₂TiCl₂) (5 mol%)
-
Aromatic aldehyde (e.g., p-chlorobenzaldehyde) (0.1 mmol)
-
Organic dye photocatalyst (e.g., [nPr-DMQA]⁺[BF₄]⁻)
-
Hantzsch's ester
-
Trifluorotoluene (solvent)
-
Visible light source (e.g., orange or blue LEDs)
-
Schlenk tube or vial
Procedure:
-
In a Schlenk tube, combine Cp₂TiCl₂, the organic dye photocatalyst, and Hantzsch's ester under an inert atmosphere.
-
Add a solution of the aromatic aldehyde in trifluorotoluene.
-
Irradiate the reaction mixture with the appropriate visible light source at room temperature for 24-72 hours.
-
Monitor the reaction by TLC or ¹H NMR.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
For enantioselective versions, the enantiomeric excess is determined by chiral HPLC.[9]
Mechanistic Pathway: Photoredox-Mediated Pinacol Coupling
Proposed mechanism for photoredox pinacol coupling.
Barbier-Type Allylation and Propargylation
Cp₂TiCl₂ can be used in catalytic amounts for Barbier-type reactions, which involve the coupling of an organic halide with a carbonyl compound in the presence of a reducing agent. This method provides access to homoallylic and homopropargylic alcohols. Enantioselective versions have been developed using chiral ligands.[11][12][13]
Data Presentation: Barbier-Type Allylation
| Entry | Aldehyde | Allyl Halide | Catalyst System | Yield (%) | Reference |
| 1 | Aromatic/Aliphatic Aldehydes | Allyl Bromide | Cp₂TiCl₂ / 3DPAFIPN / HE / Blue LED | Good to moderate | [11][14] |
| 2 | Ketones | Propargyl Halides | CpTiCl₂ / BOX ligand | - | [13] |
Experimental Protocol: Photoredox Barbier-Type Allylation of Aldehydes
This protocol describes a photoredox-mediated allylation of aldehydes.[11][14]
Materials:
-
Titanocene dichloride (Cp₂TiCl₂) (10 mol%)
-
Aldehyde (0.1 mmol)
-
Allyl bromide
-
3DPAFIPN (organic dye photocatalyst) (5 mol%)
-
Hantzsch's ester (sacrificial reductant)
-
Solvent (e.g., acetonitrile)
-
Blue LEDs (450 nm)
-
Schlenk tube or vial
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve Cp₂TiCl₂, 3DPAFIPN, the aldehyde, and Hantzsch's ester in the solvent.
-
Add the allyl bromide to the reaction mixture.
-
Irradiate the mixture with blue LEDs at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up.
-
Purify the resulting homoallylic alcohol by column chromatography.
Logical Workflow: Photoredox Barbier-Type Allylation
Workflow for photoredox Barbier-type allylation.
Conclusion
Titanocene dichloride and its derivatives are powerful and versatile tools for stereoselective synthesis. The ability to generate active Ti(III) species in situ allows for a wide range of transformations, including hydrogenations, radical cyclizations, pinacol couplings, and Barbier-type reactions. The development of chiral ligands and photoredox-mediated methodologies has further expanded the scope and utility of these reagents, enabling the synthesis of complex chiral molecules with high levels of stereocontrol. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development.
References
- 1. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Hydrogenations with Chiral Titanocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Demystifying Cp2Ti(H)Cl and its Enigmatic Role in the Reactions of Epoxides with Cp2TiCl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting titanocene dichloride reaction yield issues
Welcome to the technical support center for titanocene (B72419) dichloride (Cp₂TiCl₂) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments involving titanocene dichloride.
Troubleshooting Guides
This section addresses specific issues you may encounter during your titanocene dichloride reactions, with a focus on yield optimization and product quality.
Issue 1: Low or No Product Yield
You are experiencing a significantly lower yield than expected or no product formation at all.
Question: My titanocene dichloride reaction has a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in titanocene dichloride reactions are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Solution: Ensure your starting materials, particularly sodium cyclopentadienide (B1229720), are fresh and of high purity.[1] Verify the stoichiometry of your reactants. Consider extending the reaction time or adjusting the temperature as per your specific protocol.[1]
-
-
Hydrolysis of Titanocene Dichloride:
-
Product Loss During Work-up and Purification:
-
Solution: Optimize your extraction and recrystallization procedures. Toluene (B28343) is a commonly used and effective solvent for recrystallization.[1] A Soxhlet extraction with toluene can also be an efficient purification method.[1]
-
-
Catalyst Deactivation (for catalytic reactions):
-
Solution: If using titanocene dichloride as a catalyst, its deactivation due to hydrolysis or oxidation is a primary concern.[2] Ensure your catalyst is a bright red solid and has been stored correctly under an inert atmosphere.[2] All solvents and reagents must be rigorously dried and deoxygenated, as both the Ti(IV) precursor and the active Ti(III) species are sensitive to air and moisture.[2]
-
Issue 2: Product Purity and Appearance
The final product is not the expected bright red crystalline solid.
Question: My final product is an off-color solid (e.g., dark red, brown, or yellow) instead of the expected bright red crystals. What does this indicate and how can I fix it?
Answer:
The color and morphology of your titanocene dichloride are key indicators of its purity. Pure titanocene dichloride is a bright red crystalline solid.[1] Deviations from this appearance suggest the presence of impurities or decomposition.
Possible Causes and Solutions:
-
Presence of Impurities:
-
Decomposition of the Product:
-
Solution: Titanocene dichloride can decompose when exposed to air and light.[1][3] Store the final product under an inert atmosphere and protected from light.[1][4] A color change to orange, green, or yellow can signify decomposition.[4] For instance, a yellow precipitate often points to the formation of titanium oxides due to hydrolysis.[2]
-
-
Formation of an Oily Product:
-
Solution: If you obtain an oily product instead of crystals, it may be due to residual solvent or impurities.[1] Ensure the product is thoroughly dried after filtration. Experimenting with different recrystallization solvents or employing a solvent/anti-solvent system can facilitate crystallization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing titanocene dichloride?
A1: The most widely used method is the reaction of sodium cyclopentadienide (NaCp) with titanium tetrachloride (TiCl₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[1] This method generally provides good yields of high-purity titanocene dichloride.[1]
Q2: How critical is the purity of the starting materials?
A2: The purity of starting materials is crucial. Impurities in sodium cyclopentadienide or titanium tetrachloride can lead to side reactions and the formation of byproducts that are difficult to separate from the desired product, ultimately affecting the yield and purity.
Q3: How should I properly store titanocene dichloride?
A3: Titanocene dichloride should be stored in a cool, dry, and dark place under a dry, inert atmosphere like nitrogen or argon.[4] It is stable under a nitrogen atmosphere at temperatures at or below 50°C without a decrease in purity.[4] The container must be tightly sealed to prevent exposure to air and moisture.[4]
Q4: Can I handle titanocene dichloride on an open bench?
A4: No, it is strongly advised to handle titanocene dichloride in a dry, inert gas atmosphere, for example, within a glovebox or using Schlenk line techniques.[4] Always use dry utensils and anhydrous solvents to prevent hydrolysis.[4]
Q5: What are the visible signs of titanocene dichloride decomposition?
A5: A change from the characteristic bright red color to orange, green, or yellow can indicate decomposition or the presence of impurities.[4] The formation of a green color in solution may suggest the reduction of Ti(IV) to a Ti(III) dimer, while a yellow color can indicate oxidation back to Ti(IV) species upon exposure to oxygen.[4]
Data Presentation
Table 1: Influence of Reaction Conditions on Titanocene Dicarboxylate Synthesis
| Reaction Time (h) | Temperature (°C) | Yield of Bis(η⁵-cyclopentadienyl)bis(benzoato)titanium(IV) (%) |
| 4 | 25 | 87 |
| 8 | 25 | 75 |
| 4 | 40 | 68 |
Data suggests that for this specific synthesis, increasing the reaction time or temperature can lead to a decrease in the yield of the target compound.[2][5]
Experimental Protocols
Protocol 1: Synthesis of Titanocene Dichloride
This protocol outlines the common synthesis of titanocene dichloride from sodium cyclopentadienide and titanium tetrachloride.
Materials:
-
Sodium cyclopentadienide (NaC₅H₅)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Anhydrous Hexane (B92381)
-
Schlenk flask and other oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, prepare a solution of sodium cyclopentadienide in anhydrous THF in a Schlenk flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of titanium tetrachloride in anhydrous THF to the stirred solution of sodium cyclopentadienide.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The color of the mixture will change as the reaction progresses.
-
Work-up: Remove the solvent under reduced pressure. Extract the solid residue with hot toluene. Filter the hot solution to remove sodium chloride.
-
Purification: Concentrate the toluene filtrate. Cool the concentrated solution to induce crystallization. Collect the bright red crystals of titanocene dichloride by filtration. Wash the crystals with a small amount of cold anhydrous hexane and dry them under a vacuum.[1]
Protocol 2: Purification of Titanocene Dichloride by Recrystallization
This protocol describes the purification of crude titanocene dichloride.
Materials:
-
Crude Titanocene Dichloride
-
Anhydrous Toluene or Xylene/Chloroform (1:1)
-
Anhydrous Hexane
-
Schlenk filtration setup
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the crude titanocene dichloride in a minimum amount of hot anhydrous toluene.
-
If insoluble impurities are present, filter the hot solution through a cannula filter into a clean Schlenk flask.
-
Allow the solution to cool slowly to room temperature, then further cool in a -20 °C freezer to induce crystallization.
-
Collect the bright red, needle-like crystals by filtration under an inert atmosphere.[2]
-
Wash the crystals with a small amount of cold, anhydrous toluene or hexane.[2]
-
Dry the purified titanocene dichloride under high vacuum.
-
Store the purified product in a sealed container under an inert atmosphere in a freezer.[2]
Mandatory Visualizations
Caption: Troubleshooting logic for low titanocene dichloride reaction yield.
Caption: Experimental workflow for titanocene dichloride synthesis.
References
Technical Support Center: Bis(cyclopentadienyl)titanium Dichloride (Cp₂TiCl₂) Catalysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂) and its catalytic applications.
Frequently Asked Questions (FAQs)
Q1: My reaction catalyzed by Cp₂TiCl₂ shows low or no product yield. What are the common causes?
A1: Low or non-existent catalytic activity is a frequent challenge. The primary culprits are typically related to the stability and handling of the catalyst and reagents. Key factors include:
-
Catalyst Decomposition: Cp₂TiCl₂ is highly sensitive to moisture and air, leading to hydrolysis and oxidation, which deactivates the catalyst. The active Ti(III) species is also susceptible.[1] Ensure your Cp₂TiCl₂ is a bright red solid and has been stored under a strictly inert atmosphere (argon or nitrogen).[1]
-
Impure Reagents and Solvents: The presence of water or oxygen in your reaction system will rapidly deactivate the catalyst. Solvents and reagents must be rigorously dried and deoxygenated.[1]
-
Presence of Inhibitors: Certain functional groups or impurities in the starting materials can act as inhibitors, poisoning the catalyst.
-
Formation of Inactive Dimers: The catalytically active monomeric Ti(III) species, [Cp₂TiCl], can reversibly dimerize to form an inactive species, [(Cp₂TiCl)₂], reducing the concentration of the active catalyst.[1]
Q2: I observe a color change in my reaction from red to green, but the reaction is not proceeding as expected. What does the green color indicate?
A2: The color change from the bright red of Cp₂TiCl₂ (Ti(IV)) to green is a positive visual indicator that the active Ti(III) species has been generated, typically by reduction with a metal like zinc or manganese.[1] If the reaction is not proceeding despite this color change, consider the following:
-
Substrate Reactivity: The substrate itself may be unreactive under the chosen conditions.
-
Insufficient Activation: While some Ti(III) has formed, the concentration may not be sufficient to drive the catalytic cycle.
-
Side Reactions: The active Ti(III) species might be consumed by side reactions faster than it reacts with your substrate.
Q3: A yellow precipitate has formed in my reaction mixture. What is it and how can I prevent it?
A3: The formation of a yellow precipitate is often a sign of catalyst decomposition.[1] This is typically due to hydrolysis from exposure to moisture or air, leading to the formation of titanium oxides.[1] In electrocatalytic reactions, an overly negative applied potential can also cause decomposition, indicated by a color change from red to yellow. To prevent this, it is critical to employ stringent anhydrous and anaerobic techniques, using freshly distilled solvents and maintaining an inert atmosphere.[1]
Q4: My reaction is producing a significant amount of a saturated alcohol byproduct instead of the desired allylic alcohol from an epoxide starting material. What is causing this side reaction?
A4: This side reaction is common in Cp₂TiCl₂-catalyzed reactions of epoxides, particularly under protic conditions (e.g., using collidinium hydrochloride as an additive). The catalytically active Ti(III) species can complex with the proton source, making it less available for the desired "cross-disproportionation" reaction that leads to the allylic alcohol.[2] This allows for an alternative pathway where the intermediate radical is quenched by hydrogen atom transfer, resulting in the formation of a saturated alcohol.[2] To favor the formation of the allylic alcohol, consider using aprotic catalytic conditions.[2]
Q5: How can I improve the stability and lifetime of the titanocene (B72419) catalyst during my reaction?
A5: Enhancing catalyst stability is key to achieving high yields and reproducibility. Consider the following strategies:
-
Additives: The addition of certain additives can stabilize the catalyst. For instance, 2,4,6-collidinium hydrochloride can be beneficial in radical-based reactions by participating in the catalytic cycle.[1]
-
Co-solvents: The choice of solvent is crucial. In some electrochemical systems, a mixture of THF and methanol (B129727) has been found to be optimal.[1]
-
Ligand Modification: While beyond the scope of simple troubleshooting, modifying the cyclopentadienyl (B1206354) ligands can significantly impact catalyst stability and reactivity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low product yields in Cp₂TiCl₂-catalyzed reactions.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Catalyst Decomposition (Hydrolysis)
Cp₂TiCl₂ is highly susceptible to hydrolysis, which deactivates the catalyst.
Caption: Simplified hydrolysis pathway of titanocene dichloride.
Preventative Measures:
-
Stringent Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
Anhydrous Solvents and Reagents: Solvents should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF). Reagents should be dried and stored under inert gas.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in a Cp₂TiCl₂-Catalyzed Epoxide Reaction
| Entry | Catalyst System | Additive | Product Ratio (Allylic Alcohol : Saturated Alcohol) | Yield (%) |
| 1 | Stoichiometric Cp₂TiCl | None | 9 : 1 | 94 |
| 2 | Catalytic Cp₂TiCl₂/Zn | Collidinium HCl (protic) | 1 : 1.5 | 65 |
| 3 | Catalytic Cp₂TiCl₂/Zn | TMSCl/Collidine (aprotic) | > 95 : 5 | 88 |
Data compiled from qualitative descriptions and representative examples in the literature.[2]
Key Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of commercial Cp₂TiCl₂ to remove hydrolysis products and other impurities.
Materials:
-
Crude this compound
-
Toluene (B28343) (anhydrous)
-
Hexane (anhydrous)
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Cannula filter
Procedure:
-
Under an inert atmosphere, place the crude Cp₂TiCl₂ in a Schlenk flask.
-
Add a minimal amount of boiling toluene to dissolve the solid.[1]
-
If insoluble impurities are present, filter the hot solution through a cannula filter into a clean, pre-heated Schlenk flask.[1]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in a -20 °C freezer to induce crystallization.
-
Collect the bright red, needle-like crystals by filtration under an inert atmosphere.[1]
-
Wash the crystals with a small amount of cold, anhydrous toluene or hexane.[1]
-
Dry the purified Cp₂TiCl₂ under high vacuum.
-
Store the purified product in a sealed container under an inert atmosphere in a freezer.[1]
Protocol 2: General Procedure for a Cp₂TiCl₂-Catalyzed Reduction
This protocol provides a general method for testing the activity of a Cp₂TiCl₂ catalyst in a typical reduction reaction.[1]
Materials:
-
Purified this compound
-
Activated zinc dust
-
Substrate (e.g., an epoxide or ketone)
-
Anhydrous THF
-
2,4,6-collidinium hydrochloride (if required as a proton source)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Cp₂TiCl₂ (e.g., 0.1 mmol, 10 mol%).
-
Add activated zinc dust (e.g., 2-3 equivalents).[1]
-
If required, add the proton source (e.g., 2,4,6-collidinium hydrochloride, 2 equivalents).
-
Add anhydrous THF to achieve a suitable concentration (e.g., 0.1 M).[1]
-
Stir the mixture at room temperature until the solution turns from red to green, indicating the formation of the active Ti(III) species.[1]
-
Add the substrate (1 mmol) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).[1]
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Monitoring Cp₂TiCl₂ Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the quantitative analysis of Cp₂TiCl₂ decomposition due to hydrolysis.[1]
Materials:
-
Purified this compound
-
NMR solvent (e.g., CDCl₃, dried over molecular sieves)
-
Water (for controlled hydrolysis study)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of purified Cp₂TiCl₂ in the chosen dry NMR solvent under an inert atmosphere.
-
Transfer a known volume of the stock solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the fresh sample immediately.
-
To initiate hydrolysis, add a controlled amount of water to the NMR tube.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes, then every few hours).
-
Integrate the signals corresponding to the cyclopentadienyl (Cp) protons of the intact Cp₂TiCl₂ and any new signals that appear from hydrolysis products.
-
The decrease in the integral of the Cp signal of the starting material over time can be used to quantify the rate of decomposition.[1]
Signaling Pathways and Logical Relationships
Caption: Competing catalytic cycle and inactive dimer formation.
References
Technical Support Center: Improving the Stability of Titanocene Dichloride Catalysts
Welcome to the technical support center for titanocene (B72419) dichloride catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing catalyst stability, troubleshooting common experimental issues, and ensuring optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of titanocene dichloride instability?
A1: The primary cause of titanocene dichloride instability is its high sensitivity to hydrolysis.[1] It readily reacts with water, leading to the formation of various hydrolyzed species and ultimately insoluble titanium oxides, which deactivates the catalyst.[1][2] Other factors contributing to instability include exposure to air (oxygen), light, and certain solvents.[1][3]
Q2: What are the visible signs of titanocene dichloride decomposition?
A2: A visual indication of decomposition is a color change of the solid catalyst from its characteristic bright red to orange or yellow.[3] In solution, a fresh solution in an appropriate organic solvent is typically red to reddish-brown.[1] A color change to yellow can indicate hydrolysis or the formation of oxidation byproducts, while a change to green or blue suggests the reduction of the titanium center from Ti(IV) to Ti(III).[1][3] The formation of a yellow precipitate in the reaction mixture often indicates decomposition due to hydrolysis.[2]
Q3: How should I properly store solid titanocene dichloride and its solutions?
A3: Solid titanocene dichloride should be stored in a tightly sealed container under a dry, inert atmosphere (such as nitrogen or argon) in a cool, dark, and dry place.[1][4] When stored under these conditions, its purity will not significantly deteriorate.[3] Solutions of titanocene dichloride are best prepared fresh for each experiment.[1] If short-term storage is necessary, solutions should be kept in a tightly sealed container under an inert atmosphere, protected from light, and at low temperatures.[1]
Q4: What solvents are recommended for dissolving titanocene dichloride to maximize stability?
A4: To maximize stability, titanocene dichloride should be dissolved in dry, aprotic organic solvents under an inert atmosphere.[1] Commonly used solvents that offer relative stability when anhydrous include tetrahydrofuran (B95107) (THF), toluene (B28343), and dichloromethane.[1]
Q5: Can I use titanocene dichloride in aqueous media for biological experiments?
A5: Using titanocene dichloride in aqueous media is challenging due to its rapid hydrolysis.[5] While it can be done with caution, for example by using a co-solvent like DMSO to improve solubility and preparing the solution immediately before use, it is generally recommended to use more hydrolytically stable derivatives for longer-term studies in aqueous buffers.[1][5]
Q6: Are there more stable alternatives to titanocene dichloride?
A6: Yes, researchers have developed more stable derivatives. Strategies to enhance stability include modifying the cyclopentadienyl (B1206354) rings (e.g., by adding methyl groups) or replacing the chloride ligands with less labile groups, such as carboxylates.[1][5] These modifications can improve both hydrolytic stability and solubility.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
My reaction catalyzed by titanocene dichloride is sluggish or fails to initiate. What are the common causes?
Several factors can lead to low or no catalytic activity. The most common issues are:
-
Catalyst Deactivation: The primary culprit is often the deactivation of the catalyst through hydrolysis or oxidation.[2] Ensure your titanocene dichloride is a bright red solid and has been stored under an inert atmosphere.[2]
-
Impure Starting Materials: Solvents and reagents must be rigorously dried and deoxygenated, as both titanocene dichloride and its active Ti(III) species are sensitive to moisture and air.[2]
-
Presence of Inhibitors: The monomer and solvent in polymerization reactions must be free of impurities like water, oxygen, or other polar compounds that can deactivate the catalyst.[6]
Issue 2: Formation of a Precipitate
I am observing the formation of a yellow precipitate in my reaction mixture. What is it and how can I avoid it?
A yellow precipitate is often an indication of catalyst decomposition.[2] This is typically caused by:
-
Hydrolysis: Exposure to moisture or air leads to the formation of titanium oxides.[2] To prevent this, it is crucial to use anhydrous solvents and maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment using Schlenk line or glovebox techniques.[2]
-
Electrocatalytic Decomposition: In electrocatalytic reactions, applying a potential that is too negative can also lead to catalyst decomposition, observed as a color change from red to yellow.[2]
Issue 3: Suspected Side Reactions
My reaction is giving a low yield of the desired product, and I suspect a side reaction is consuming my starting material. What are the likely side reactions?
Besides catalyst decomposition, several side reactions can decrease your yield:
-
Radical Trapping: In radical-based transformations, the active titanocene(III) species can act as a radical trap, leading to undesired byproducts.[2]
-
Dimerization of Active Catalyst: The active Ti(III) catalyst, [Cp₂TiCl], can dimerize to form [Cp₂TiCl]₂, which can reduce the concentration of the catalytically active monomeric species.[2]
-
Ligand Exchange: Ligand exchange with solvent molecules (e.g., methanol) can alter the catalyst's reactivity and lead to the formation of less active species.[2]
Data Presentation
Table 1: Solubility and Stability of Titanocene Dichloride in Various Solvents
| Solvent Type | Examples | Solubility | Stability Remarks |
| Halogenated Hydrocarbons | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Soluble[1] | Relatively stable when anhydrous.[1] |
| Aromatic Hydrocarbons | Toluene | Soluble[1] | Relatively stable when anhydrous. Good for synthesis and reactions under inert conditions.[1] |
| Polar Aprotic Solvents | Tetrahydrofuran (THF), Acetone | Soluble[1] | Relatively stable when anhydrous. THF is a common solvent for reactions.[1] |
| Water | - | Slow decomposition[7] | Hydrolyzes rapidly, especially with the aid of a co-solvent like DMSO.[8] |
Table 2: ¹H NMR Chemical Shifts for Titanocene Dichloride and Related Species
| Compound | Solvent | Chemical Shift (δ) of Cp protons (ppm) |
| Cp₂TiCl₂ | CDCl₃ | ~6.59[3] |
| Cp₂TiCl₂ | DMSO-d₆ | ~6.67[3] |
| Cp₂Ti(Me)Cl | CDCl₃ | 6.22[9] |
| Cp₂TiMe₂ | CDCl₃ | 6.05[9] |
Experimental Protocols
Protocol 1: Purification of Titanocene Dichloride by Recrystallization
This protocol describes a method for purifying commercial titanocene dichloride.
Materials:
-
Titanocene dichloride (commercial grade)
-
Anhydrous toluene or hexane
-
Schlenk flasks
-
Cannula filter
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the crude titanocene dichloride in a minimal amount of hot, anhydrous toluene.
-
If impurities are present, filter the hot solution through a cannula filter into a clean Schlenk flask.[2]
-
Allow the solution to cool slowly to room temperature, then cool further in a -20 °C freezer to induce crystallization.[2]
-
Collect the bright red, needle-like crystals by filtration under an inert atmosphere.[2]
-
Wash the crystals with a small amount of cold, anhydrous toluene or hexane.[2]
-
Dry the purified titanocene dichloride under high vacuum.[2]
-
Store the purified product in a sealed container under an inert atmosphere in a freezer.[2]
Protocol 2: Monitoring Titanocene Dichloride Stability using ¹H NMR Spectroscopy
This protocol outlines a method to quantify the decomposition of titanocene dichloride in an aqueous environment.
Materials:
-
Purified titanocene dichloride
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Deuterium oxide (D₂O) buffer at the desired pH
-
NMR tubes
Procedure:
-
Prepare a stock solution of titanocene dichloride in DMSO-d₆.[2]
-
In an NMR tube, mix the titanocene dichloride stock solution with the D₂O buffer to achieve the desired final concentration and solvent ratio (e.g., 10% DMSO-d₆ in D₂O).[2]
-
Acquire a ¹H NMR spectrum of the freshly prepared sample immediately after mixing.[2]
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes, then every few hours) to monitor changes in the signals.[2]
-
Integrate the signals corresponding to the cyclopentadienyl (Cp) protons of the intact titanocene dichloride and any new signals that appear due to hydrolysis products.[2] The decrease in the integral of the Cp signal of the starting material over time can be used to quantify the rate of decomposition.[2]
Protocol 3: Synthesis of a More Stable Titanocene Dicarboxylate Derivative
This protocol provides a general method for synthesizing titanocene dicarboxylates, which exhibit improved hydrolytic stability compared to titanocene dichloride.[5]
Materials:
-
Titanocene dichloride
-
Carboxylic acid
-
Sodium bicarbonate
-
Anhydrous benzene (B151609) or toluene
-
Water and isopropyl alcohol
-
Schlenk flask and inert atmosphere setup
Procedure:
Part A: Preparation of the Sodium Carboxylate Salt
-
In a flask, dissolve the carboxylic acid and an equimolar amount of sodium bicarbonate in a 1:1 mixture of water and isopropyl alcohol.[1]
-
Stir the mixture at room temperature until gas evolution ceases.[1]
-
Remove the solvent using a rotary evaporator to obtain the sodium carboxylate salt.[1]
-
Dry the salt thoroughly under vacuum.[1]
Part B: Synthesis of the Titanocene Dicarboxylate
-
In a Schlenk flask under an inert atmosphere, add the prepared sodium carboxylate (2.2 equivalents) and anhydrous benzene or toluene.[1]
-
In a separate flask, dissolve titanocene dichloride (1 equivalent) in the same anhydrous solvent.[1]
-
Add the titanocene dichloride solution to the stirred suspension of the sodium carboxylate.[1]
-
After the reaction is complete (monitor by TLC or other appropriate method), filter the mixture to remove the sodium chloride byproduct.[1]
-
Remove the solvent from the filtrate under reduced pressure to yield the crude titanocene dicarboxylate product.[1]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified hydrolysis pathway of titanocene dichloride.
Caption: Competing catalytic cycle and inactive dimer formation.
References
Titanocene dichloride catalyst deactivation and regeneration
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of titanocene (B72419) dichloride as a catalyst.
Frequently Asked Questions (FAQs)
Q1: My titanocene dichloride-catalyzed reaction is sluggish or fails to initiate. What are the common causes?
A1: Low or no catalytic activity is a common issue that can often be traced back to the deactivation of the catalyst, impurities in the reaction system, or incomplete activation. The most frequent culprits are:
-
Catalyst Deactivation: Titanocene dichloride and its active Ti(III) species are highly sensitive to moisture and air.[1] Hydrolysis or oxidation can quickly deactivate the catalyst.[1][2] Ensure your titanocene dichloride is a bright red crystalline solid and has been stored under a stringent inert atmosphere (argon or nitrogen).[1][3]
-
Impure Reagents or Solvents: The presence of water, oxygen, or other polar impurities in your starting materials or solvents can poison the catalyst.[4] Solvents should be rigorously dried and deoxygenated, for example, by distilling from an appropriate drying agent like sodium/benzophenone for THF.[1]
-
Ineffective Catalyst Activation: Titanocene dichloride, a Ti(IV) species, is a pre-catalyst and must be reduced to the active Ti(III) state.[4][5] If this reduction is incomplete, the catalytic cycle cannot begin. Ensure the correct stoichiometry and purity of the reducing agent (e.g., zinc dust, manganese) or cocatalyst (e.g., MAO) is used.[1][4][6]
Q2: I am observing a yellow precipitate in my reaction mixture. What is it and how can I avoid it?
A2: The formation of a yellow precipitate is a strong indicator of catalyst decomposition.[1] This is typically caused by exposure to moisture or air, which leads to the hydrolysis of titanocene dichloride and the subsequent formation of inactive titanium oxides.[1] In some electrocatalytic reactions, applying a potential that is too negative can also cause decomposition, observed as a color change from red to yellow.[1]
Preventative Measures:
-
Strict Inert Atmosphere: All manipulations, including weighing and transferring the catalyst and reagents, must be performed under a dry, inert atmosphere using a glovebox or Schlenk line techniques.[1]
-
Anhydrous Conditions: Use freshly distilled anhydrous solvents and ensure all reagents are thoroughly dried before use.[1]
Q3: My reaction is producing a low yield, and I suspect side reactions. What are the likely possibilities?
A3: Besides catalyst decomposition, several side reactions can compete with your desired transformation, leading to lower yields:
-
Dimerization of the Active Catalyst: The catalytically active monomeric Ti(III) species, [Cp₂TiCl], can reversibly dimerize to form the inactive dimer, [(Cp₂TiCl)₂].[1] This reduces the concentration of the active catalyst available to participate in the reaction.
-
Radical Trapping: In radical-based reactions, the titanocene(III) species can sometimes act as a radical trap, leading to the formation of undesired byproducts.[1]
-
Ligand Exchange: Solvents like methanol (B129727) can engage in ligand exchange with the catalyst, altering its reactivity and potentially forming less active species.[1]
Troubleshooting Guides
Guide 1: Low Product Yield
If you are experiencing low product yield, follow this systematic troubleshooting workflow.
Catalyst Deactivation and Regeneration
Catalyst Deactivation Pathways
Titanocene dichloride (Cp₂TiCl₂) is susceptible to several deactivation pathways, primarily hydrolysis, oxidation, and dimerization of the active Ti(III) species.
Catalyst Regeneration
Regeneration typically refers to the in-situ reduction of the Ti(IV) pre-catalyst to the active Ti(III) species, which is the first step of the catalytic cycle. True regeneration of decomposed titanium oxides is generally not performed; prevention of decomposition is key. The active Ti(III) species can be regenerated catalytically during the reaction cycle.
A catalytic amount of Cp₂TiCl₂ can be used if a stoichiometric reductant (like Zn or Mn dust) is added to the reaction.[6] The Ti(IV) species formed after the desired reaction is continuously reduced back to the active Ti(III) species.
Data and Protocols
Table 1: Physical and Chemical Properties of Titanocene Dichloride
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀Cl₂Ti | [3][7] |
| Molecular Weight | 248.96 g/mol | [3][7] |
| Appearance | Bright red crystalline powder | [3][8] |
| Melting Point | 260-289 °C (decomposes) | [3][7] |
| Density | 1.60 g/cm³ | [3][7] |
| Solubility | Soluble in toluene (B28343), chloroform (B151607), THF, halogenated solvents, acetonitrile. Slowly decomposes in water. | [2][3][7] |
Table 2: NMR Data for Purity Assessment
| Nucleus | Solvent | Chemical Shift (δ) | Appearance | Reference(s) |
| ¹H NMR | CDCl₃ | ~6.54-6.59 ppm | Singlet (10H) | [3][9] |
| ¹³C NMR | CDCl₃ | ~118.4 ppm | Single peak | [3] |
| ¹H NMR | DMSO-d₆ | ~6.67 ppm | Singlet (10H) | [9] |
Note: The appearance of additional peaks may indicate impurities or decomposition products.[9]
Experimental Protocols
Protocol 1: Purification of Titanocene Dichloride by Recrystallization
This protocol should be performed under a strict inert atmosphere using Schlenk techniques.[1]
Materials:
-
Crude titanocene dichloride
-
Anhydrous hexane (B92381)
-
Schlenk flasks, cannula filter
Procedure:
-
Place the crude titanocene dichloride in a Schlenk flask.
-
Add a minimal amount of hot, anhydrous toluene or chloroform to dissolve the solid completely.
-
If impurities are present, filter the hot solution through a cannula filter into a clean, pre-heated Schlenk flask.[1]
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in a -20 °C freezer to induce crystallization.
-
Collect the bright red, needle-like crystals by filtration under an inert atmosphere.[1]
-
Wash the crystals with a small amount of cold, anhydrous hexane to remove any residual soluble impurities.
-
Dry the purified titanocene dichloride under high vacuum.[1]
-
Store the purified product in a sealed container under an inert atmosphere in a cool, dark, and dry place.[9][11]
Protocol 2: General Procedure for Titanocene(III)-Mediated Reductive Reaction
This protocol describes the in-situ generation of the active Cp₂TiCl catalyst for a generic reductive transformation.[1][5]
Materials:
-
Purified titanocene dichloride (Cp₂TiCl₂)
-
Activated zinc dust (or manganese powder)
-
Anhydrous THF
-
Substrate
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Flame-dried Schlenk flask with a stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add titanocene dichloride (e.g., 0.1 mmol, 10 mol%).[1]
-
Add activated zinc dust (e.g., 2-3 equivalents).[1]
-
Add anhydrous THF to achieve a suitable concentration (e.g., 0.1 M).[1]
-
Stir the mixture at room temperature. The solution should turn from red to green, indicating the formation of the active Ti(III) species, Cp₂TiCl.[1] This may take some time.
-
Once the green color persists, add the substrate (1 mmol) to the reaction mixture.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by adding an appropriate aqueous solution (e.g., saturated sodium bicarbonate).[1]
-
Extract the product with a suitable organic solvent, dry the organic layer (e.g., over anhydrous Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. petroquimica-el.espe.edu.ec [petroquimica-el.espe.edu.ec]
- 7. nouryon.com [nouryon.com]
- 8. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Titanocene_dichloride [chemeurope.com]
- 11. Titanocene dichloride(1271-19-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Optimizing Cp₂TiCl₂ Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanocene (B72419) dichloride (Cp₂TiCl₂) catalysis.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or non-existent product yield is a common issue in reactions catalyzed by Cp₂TiCl₂. This guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Issue 2: Catalyst Deactivation
Cp₂TiCl₂ and its active Ti(III) species are sensitive to air and moisture, leading to deactivation.
Deactivation Pathway
Caption: Simplified hydrolysis pathway of titanocene dichloride.
Preventative Measures:
-
Stringent Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[1]
-
Anhydrous Solvents and Reagents: Solvents must be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF).[1] All reagents should be thoroughly dried and stored under an inert gas.
Frequently Asked Questions (FAQs)
Q1: What are the signs of Cp₂TiCl₂ decomposition?
A yellow precipitate in your reaction mixture often indicates the decomposition of the titanocene catalyst.[1] This is typically due to hydrolysis and the formation of titanium oxides from exposure to moisture or air.[1] The starting Cp₂TiCl₂ should be a bright red solid; any discoloration suggests potential degradation.[1]
Q2: How do I activate the Cp₂TiCl₂ catalyst?
The active catalytic species is typically a Ti(III) complex, generated in situ by the reduction of the Cp₂TiCl₂ precursor.[2][3] Common reducing agents include zinc dust, manganese, or in photoredox catalysis, an organic reducing agent like Hantzsch's ester.[2][3][4][5] A successful activation is often indicated by a color change from red to green.[1][3]
Q3: What are common side reactions that can lower my yield?
Besides catalyst decomposition, several side reactions can occur:
-
Dimerization of the Ti(III) catalyst: The active monomeric Ti(III) species can dimerize to form [Cp₂TiCl]₂, which is less catalytically active.[1]
-
Radical trapping: The titanocene(III) species can act as a radical trap, leading to undesired byproducts in radical-based transformations.[1]
-
Ligand exchange: Solvents like methanol (B129727) can exchange with the ligands on the titanium center, altering the catalyst's reactivity.[1]
Q4: How can I improve the stability of the catalyst during the reaction?
Additives can enhance catalyst stability. For instance, in some reactions, a proton source like 2,4,6-collidinium hydrochloride can be beneficial for the catalytic cycle.[1] The choice of co-solvents can also play a crucial role in catalyst performance.[1]
Data Presentation
Table 1: Optimization of Reaction Parameters for Photoredox Allylation of Aldehydes
| Entry | Deviation from Standard Conditions | Yield (%) |
| 1 | None | >99 (98) |
| 2 | 40 W Kessil lamp 456 nm, 6 h | >99 (98) |
| 3 | 40 W Kessil lamp 456 nm, 14 h, 0.7 mmol scale | >99 (97) |
| 4 | 40 W Kessil lamp 456 nm, 48 h, 5 mmol scale, 8 mol % Cp₂TiCl₂, 3 mol % 3DPAFIPN | >99 (96) |
| 5 | 4CzIPN instead of 3DPAFIPN | 45 |
| 6 | {Ir[dF(CF₃)ppy]₂(dtbbpy)}(PF₆) instead of 3DPAFIPN (1 mol %) | 96 |
| 7 | [Ru(bpy)₃]Cl₂ instead of 3DPAFIPN (1 mol %) | 0 |
| 8 | No Hantzsch's ester | 0 |
| 9 | Allyl chloride instead of allyl bromide | 92 |
| 10 | No [Cp₂TiCl₂] | 0 |
| 11 | No light | 0 |
| 12 | No degassed solvent | 0 |
| 13 | No photocatalyst, with irradiation at 380 nm | 0 |
| 14 | Toluene (B28343) instead of THF | 60 |
Standard conditions: 0.1 mmol scale. Yields determined by ¹H NMR analysis, with isolated yield in parentheses.[4]
Experimental Protocols
Protocol 1: Purification of Cp₂TiCl₂ by Recrystallization
-
Under an inert atmosphere, dissolve the crude titanocene dichloride in a minimum amount of boiling toluene.
-
If impurities are present, filter the hot solution through a cannula filter into a clean Schlenk flask.
-
Allow the solution to cool slowly to room temperature, then further cool in a -20 °C freezer to induce crystallization.
-
Collect the bright red, needle-like crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, anhydrous toluene or hexane.
-
Dry the purified titanocene dichloride under high vacuum.
-
Store the purified product in a sealed container under an inert atmosphere in a freezer.[1]
Protocol 2: General Procedure for Cp₂TiCl₂-Catalyzed Radical Reaction
-
To a flame-dried Schlenk flask under an inert atmosphere, add Cp₂TiCl₂ (e.g., 0.1 equivalents).
-
Add activated zinc dust (e.g., 2-3 equivalents).
-
If required, add a proton source (e.g., 2,4,6-collidinium hydrochloride, 2 equivalents).
-
Add anhydrous THF to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the mixture at room temperature until the solution turns from red to green, indicating the formation of the active Ti(III) species.
-
Add the substrate (1 mmol) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[1]
Signaling Pathways and Workflows
Photoredox Catalytic Cycle for Allylation
Caption: Proposed mechanism for photoredox allylation of aldehydes.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Demystifying Cp2Ti(H)Cl and its Enigmatic Role in the Reactions of Epoxides with Cp2TiCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. pubs.acs.org [pubs.acs.org]
- 5. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Bis(cyclopentadienyl)titanium Dichloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of bis(cyclopentadienyl)titanium dichloride (also known as titanocene (B72419) dichloride). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Incomplete initial reaction: Residual starting materials remain. | Ensure the initial synthesis reaction goes to completion by checking stoichiometry and reaction times. |
| Product loss during transfers: Mechanical losses during filtration or transfer between vessels. | Optimize handling techniques to minimize the number of transfers. Ensure complete transfer of solids. | |
| Hydrolysis: The compound is sensitive to moisture. | All purification steps must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[1][2] | |
| Product is Not a Bright Red Crystalline Solid | Presence of impurities: Residual starting materials, byproducts, or decomposition products can cause discoloration. The expected appearance is a bright red or reddish-brown crystalline powder.[1] | Purify the product by recrystallization from toluene (B28343) or by vacuum sublimation.[1][2] An off-color may indicate the presence of impurities.[2] |
| Decomposition: Exposure to air, moisture, or light can lead to decomposition and a change in color.[1][2] | Store the purified product under an inert atmosphere, protected from light.[1] | |
| Difficulty with Recrystallization | Oily product instead of crystals: This may be due to the presence of residual solvent or impurities. | Ensure the product is thoroughly dried before recrystallization. Try using a different solvent system or an anti-solvent to induce crystallization.[2] |
| Failure to crystallize: The solution may not be saturated, or nucleation may be inhibited. | Concentrate the solution further. Induce crystallization by scratching the inside of the flask or adding a seed crystal. Ensure slow cooling.[1] | |
| Issues with Sublimation | Low sublimation yield: This can be caused by an inadequate vacuum or incorrect temperature. | Ensure a high vacuum is maintained. The sublimation point is pressure-dependent; a common condition is 160°C at 13 Pa.[1] |
| Product decomposition or charring: The temperature may be too high. | Reduce the heating temperature and ensure a high vacuum to allow sublimation at a lower temperature.[1] |
Frequently Asked Questions (FAQs)
General Purity and Handling
Q1: What are the common impurities in crude this compound?
Common impurities include unreacted starting materials like titanium tetrachloride and sodium cyclopentadienide, byproducts such as sodium chloride, and hydrolysis or oxidation products from exposure to air and moisture.[1] Trace metal impurities like iron can also be present.[1]
Q2: My purified product has an off-color. What does this signify?
A deviation from the characteristic bright red color suggests the presence of impurities or decomposition.[1] Oxidation or hydrolysis are common causes of discoloration. It is crucial to handle and purify the compound under a strict inert atmosphere.[1]
Q3: How should I store purified this compound?
Store the compound in a tightly sealed container under a dry, inert atmosphere such as nitrogen.[1] It should be protected from moisture, oxygen, and UV light, which can all lead to decomposition.[1]
Purification Methods
Q4: What are the primary methods for purifying crude this compound?
The two most common and effective methods for purification are recrystallization and vacuum sublimation. Recrystallization is typically performed using toluene.[1][2][3][4]
Q5: My recrystallized product is still impure. What should I do next?
If recrystallization does not yield a product of sufficient purity, consider repeating the recrystallization with careful exclusion of air and moisture. Alternatively, vacuum sublimation can be a very effective method for removing non-volatile impurities.[1]
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cl₂Ti |
| Molecular Weight | 248.96 g/mol |
| Appearance | Bright red crystalline solid[2] |
| Melting Point | 287-289 °C[5] |
| Sublimation Point | 160 °C at 13 Pa[1] |
| Purity (Commercial) | ≥97% to ≥99.5%[5] |
| Solubility | Soluble in aromatic hydrocarbons, tetrahydrofuran, halogenated solvents, and acetonitrile.[5] |
Experimental Protocols
Recrystallization from Toluene
This protocol should be performed under a dry, inert atmosphere using Schlenk techniques or in a glovebox.
Materials:
-
Crude this compound
-
Anhydrous toluene
-
Schlenk flask
-
Heating mantle
-
Filter cannula or filter funnel
Procedure:
-
Place the crude solid into a Schlenk flask.
-
Add a minimal amount of anhydrous toluene to dissolve the solid upon heating.
-
Gently heat the mixture while stirring until the solid is fully dissolved.
-
If insoluble impurities are present, perform a hot filtration through a filter cannula into a clean Schlenk flask.
-
Allow the filtrate to cool slowly to room temperature to form crystals. For a better yield, you can cool the flask in an ice bath.
-
Collect the bright red crystals by filtration.
-
Wash the crystals with a small amount of cold, anhydrous hexane (B92381) to remove any remaining soluble impurities.[1]
-
Dry the purified crystals under vacuum.
Vacuum Sublimation
This procedure requires a sublimation apparatus and a high-vacuum line.
Materials:
-
Crude this compound
-
Sublimation apparatus
-
High-vacuum pump
-
Cold trap
-
Heating source (e.g., oil bath or heating mantle)
Procedure:
-
Place the crude, dry solid into the bottom of the sublimation apparatus.
-
Assemble the apparatus and attach it to a high-vacuum line.
-
Evacuate the system to a high vacuum.
-
Circulate coolant through the cold finger.
-
Gently heat the bottom of the apparatus to the sublimation temperature (e.g., 160 °C).
-
The pure compound will sublime and deposit on the cold finger as crystals.
-
Once sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Slowly vent the apparatus with an inert gas.
-
Carefully scrape the purified crystals from the cold finger.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 4. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nouryon.com [nouryon.com]
Common impurities in titanocene dichloride and their effects
Welcome to the technical support center for titanocene (B72419) dichloride (Cp₂TiCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling, use, and purity of titanocene dichloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in titanocene dichloride and how do they affect my experiments?
The most common impurities in titanocene dichloride are hydrolysis and oxidation products, residual starting materials and solvents from synthesis, and decomposition products from exposure to light. These impurities can significantly impact the efficacy of your experiments.
-
Hydrolysis Products: Titanocene dichloride is highly sensitive to moisture.[1][2] In the presence of water, it hydrolyzes to form various oxo- and hydroxo-bridged species, which are catalytically inactive.[2] This is often observed as a color change from bright red to yellow or the formation of a precipitate.[2] This deactivation of the catalyst is a primary cause of low or no product yield in catalytic reactions.[1][2]
-
Oxidation Products: Exposure to air can lead to oxidation, which also deactivates the catalyst.[1]
-
Residual Starting Materials and Solvents: Impurities from the synthesis, such as unreacted sodium cyclopentadienide (B1229720) or titanium tetrachloride, can lead to the formation of byproducts that are difficult to remove and may interfere with your reaction.[1] Residual solvents can also be a source of contamination.[1]
-
Decomposition Products: Titanocene dichloride can decompose when exposed to light.[1] It is recommended to store it in a dark place.[1]
Q2: My titanocene dichloride is not a bright red solid. Can I still use it?
Pure titanocene dichloride is a bright red crystalline solid.[1] An off-color, such as dark red or brownish powder, typically indicates the presence of impurities or decomposition products.[1] While it might be usable for some less sensitive applications, for high-stakes experiments like in catalysis or drug development, further purification is strongly recommended to ensure reproducible and reliable results.[1]
Q3: How should I properly store titanocene dichloride to minimize impurity formation?
To maintain the purity and activity of titanocene dichloride, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[1] It is sensitive to moisture, air, and light, all of which can lead to decomposition and the formation of impurities.[1]
Q4: I am observing a green coloration in my reaction mixture. What does this signify?
The formation of a green color in a solution of titanocene dichloride, particularly in THF, often indicates the reduction of the Ti(IV) center to Ti(III) species.[3] While this reduction is a necessary step for certain catalytic applications, if it is unexpected, it may point to the presence of reducing impurities in your solvents or on your glassware.[3]
Troubleshooting Guides
This section addresses common problems encountered during experiments involving titanocene dichloride, with a focus on issues arising from impurities.
| Problem | Potential Cause (Impurity-Related) | Recommended Solution |
| Low or No Product Yield | Catalyst Deactivation: The most common cause is the hydrolysis of titanocene dichloride due to trace amounts of water in solvents or reagents.[1][2] | Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents.[2] Perform the reaction under a strictly inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[2] |
| Impure Starting Material: The titanocene dichloride used may be of low purity, containing inactive hydrolysis or oxidation products.[1] | Verify Catalyst Purity: Use fresh, bright red titanocene dichloride.[1] If in doubt, purify the material by recrystallization or sublimation.[2][4] | |
| Formation of a Yellow Precipitate | Catalyst Decomposition: A yellow precipitate is often a sign of titanocene dichloride decomposition, typically due to hydrolysis from exposure to moisture or air, leading to the formation of titanium oxides.[2] | Strict Inert Atmosphere: Maintain a scrupulously dry and oxygen-free reaction environment.[2] |
| Inconsistent Experimental Results | Degradation of Titanocene Dichloride Stock: The reagent may have degraded over time due to improper storage.[3] | Assess Purity of Stock: Use a reliable analytical method like HPLC or ¹H NMR to check the purity of your titanocene dichloride.[3] Always follow proper storage and handling procedures.[3] |
| Oily Product Instead of Crystals During Purification | Presence of Solvents or Impurities: This can hinder crystallization.[1] | Thorough Drying: Ensure the product is completely dry after filtration.[1] Consider using a different recrystallization solvent or a solvent/anti-solvent system.[1] |
Experimental Protocols
1. Purification of Titanocene Dichloride by Recrystallization
This protocol describes a general procedure for the recrystallization of titanocene dichloride to remove impurities. All manipulations should be performed under a dry, inert atmosphere.
-
Materials:
-
Crude titanocene dichloride
-
Anhydrous toluene (B28343)
-
Schlenk flask
-
Heating mantle
-
Filter cannula
-
-
Procedure:
-
Place the crude titanocene dichloride in a Schlenk flask.
-
Add a minimal amount of anhydrous toluene, just enough to dissolve the solid upon heating.
-
Gently heat the mixture while stirring until all the solid dissolves.
-
If impurities are present, filter the hot solution through a cannula filter into a clean Schlenk flask.[2]
-
Allow the solution to cool slowly to room temperature, then further cool in a -20 °C freezer to induce crystallization.[2]
-
Collect the bright red, needle-like crystals by filtration under an inert atmosphere.[2]
-
Wash the crystals with a small amount of cold, anhydrous toluene or hexane.[2]
-
Dry the purified titanocene dichloride under high vacuum.[2]
-
Store the purified product in a sealed container under an inert atmosphere in a freezer.[2]
-
2. Determination of Titanocene Dichloride Purity by HPLC
This protocol provides a method for assessing the purity of titanocene dichloride using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation and Conditions:
-
HPLC System: A high-pressure liquid chromatograph with a variable wavelength UV detector.[3][5]
-
Column: 250mm x 4.6mm (i.d.) stainless steel column packed with ODS (C18) filler, 10μm particle size.[3]
-
Mobile Phase: Acetonitrile (B52724):Water = 70:30 (v/v).[3]
-
Flow Rate: 1 mL/min.[3]
-
Injection Volume: 20 μL.[3]
-
Column Temperature: Room temperature.[3]
-
Retention Time: Approximately 2.16 minutes.[3]
-
-
Sample Preparation:
-
Determination:
-
Allow the HPLC instrument to stabilize with the mobile phase.
-
Inject 20 μL of the sample solution and determine the purity by area normalization.[5]
-
Data Presentation
Table 1: Physical and Spectroscopic Properties of Pure Titanocene Dichloride
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀Cl₂Ti | [6] |
| Molecular Weight | 248.96 g/mol | [6] |
| Appearance | Bright red crystalline powder | [6] |
| Melting Point | 260-280 °C (decomposes) | [6] |
| ¹H NMR (CDCl₃) | δ 6.56 ppm (s, 10H) | [7] |
| ¹³C NMR (CDCl₃) | δ 118.4 ppm | [6] |
| Solubility | Soluble in toluene, chloroform, and THF. Slowly decomposes in water. | [6] |
Visualizations
References
Technical Support Center: Bis(cyclopentadienyl)titanium Dichloride (Cp₂TiCl₂)
Welcome to the technical support center for bis(cyclopentadienyl)titanium dichloride (also known as titanocene (B72419) dichloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this air-sensitive organometallic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability?
A1: The primary cause of instability is its sensitivity to moisture and air (oxygen).[1][2][3] this compound readily hydrolyzes in the presence of water, leading to the replacement of the chloride ligands. This process can continue, ultimately forming inactive and insoluble titanium oxides.[2] Exposure to UV light also causes its quality to deteriorate.[4]
Q2: What are the visible signs of decomposition?
A2: A color change from its characteristic bright red or reddish-orange crystalline appearance is a key indicator of decomposition.[1][5] The formation of a yellow precipitate often suggests hydrolysis and the creation of titanium oxides.[1] In solution, a change from red to green can indicate the reduction of the Ti(IV) center to the active Ti(III) species, while a subsequent change to yellow upon exposure to air indicates re-oxidation and decomposition.[2]
Q3: How should I properly store solid this compound?
A3: Solid this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][2] It should be kept in a cool, dry, and dark place, with storage temperatures below +30°C recommended.[3]
Q4: Can I handle this compound on an open lab bench?
A4: No. Due to its sensitivity to air and moisture, all manipulations of this compound should be carried out using air-free techniques, such as a glovebox or a Schlenk line, to maintain an inert atmosphere.[2]
Q5: What solvents are recommended for dissolving this compound?
A5: It is soluble in anhydrous halogenated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents like tetrahydrofuran (B95107) (THF).[2][4] It has poor solubility in aliphatic hydrocarbons and decomposes in protic solvents like water or alcohols.[2][3]
Q6: Can I use this compound solutions for in vitro cell culture experiments?
A6: Yes, but with significant caution due to its rapid hydrolysis in aqueous media.[6] If aqueous buffers are necessary, a co-solvent like DMSO can aid solubility, but the solution must be prepared immediately before use.[2][6] More hydrolytically stable derivatives are often synthesized for biological applications.[6]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Product Yield in a Catalytic Reaction
Your reaction catalyzed by this compound is sluggish or fails to produce the desired product.
-
Possible Cause 1: Catalyst Deactivation. The most common reason for low activity is the deactivation of the catalyst through hydrolysis or oxidation from exposure to trace amounts of water or air.[1]
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents, freshly distilled from an appropriate drying agent. All reagents should be dried and stored under an inert atmosphere. Perform all manipulations strictly under nitrogen or argon using a Schlenk line or glovebox.[1]
-
-
Possible Cause 2: Impure Starting Material. The bright red this compound may be contaminated with decomposition products.
-
Solution: Purify the compound by recrystallization from anhydrous toluene (B28343) under an inert atmosphere to obtain bright red, needle-like crystals.[7] The purity can be checked by ¹H NMR; a sharp singlet around δ 6.59 ppm in CDCl₃ indicates a pure sample.[1]
-
-
Possible Cause 3: Inefficient Generation of the Active Catalyst. Many reactions require the reduction of the Ti(IV) precursor to an active Ti(III) species (e.g., Cp₂TiCl).[7][8]
-
Solution: Ensure the reducing agent (e.g., zinc or manganese dust) is active. Stir the mixture of this compound and the reducing agent in an anhydrous solvent (like THF) until the solution turns from red to green, which signals the formation of the active Ti(III) species, before adding your substrate.[8]
-
Issue 2: The Reaction Solution Turned Yellow and a Precipitate Formed
Shortly after setting up the reaction, the solution color changed to yellow, and a solid crashed out.
-
Possible Cause: Gross Contamination with Air or Moisture. This is a classic sign of rapid and widespread decomposition of the titanocene species.
-
Solution: The reaction has likely failed and should be discarded. Review your experimental setup to identify the source of the leak or contamination. Ensure all joints in your glassware are properly sealed and that your inert gas supply is pure and dry. Re-dry all glassware and use freshly purified solvents for the next attempt.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Chemical Formula | C₁₀H₁₀Cl₂Ti | [9] |
| Molecular Weight | 248.96 g/mol | [5][9] |
| Appearance | Bright red to reddish-orange crystalline solid | [3][5] |
| Melting Point | 260-280 °C (decomposes) | [3][9] |
| Density | 1.6 g/mL at 25 °C | [3][9] |
| Solubility | Soluble in THF, CH₂Cl₂, CHCl₃, toluene; slightly soluble in aliphatic hydrocarbons | [2][4] |
| Water Solubility | Slow decomposition | [3] |
Table 2: Stability Profile of this compound
| Condition | Stability | Notes | Citations |
| Solid, under N₂ atmosphere (≤50°C) | Stable; purity does not deteriorate. | Ideal storage condition. | [4] |
| Solid, exposed to moist air | Decomposes gradually. | Hydrolyzes to form HCl and titanium oxides. | [3][4] |
| In anhydrous aprotic solvents (THF, Toluene) | Relatively stable. | Must be kept under an inert atmosphere. | [2] |
| In aqueous solution (acidic pH) | Highly unstable; rapid hydrolysis. | At pH 3, the first chloride ligand dissociates in seconds, the second has a half-life of ~50 minutes. | [6] |
| Exposure to UV Light | Unstable. | Quality deteriorates; should be stored protected from light. | [2][4] |
Experimental Protocols
Protocol 1: General Setup of a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol describes the basic steps to make a reaction flask inert for handling air-sensitive reagents.
-
Glassware Preparation: Ensure your Schlenk flask, equipped with a magnetic stir bar, is clean and dry. Assemble the flask with a condenser or stopper as needed.
-
Attach to Schlenk Line: Connect the flask to the Schlenk line via the sidearm using thick-walled rubber tubing and secure it with a clip.
-
Evacuate-Backfill Cycles: Perform a minimum of three vacuum-backfill cycles to remove air and moisture.
-
Carefully open the flask's stopcock to the vacuum manifold of the Schlenk line. Allow the flask to evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum.
-
Slowly open the stopcock to the inert gas (nitrogen or argon) manifold to backfill the flask to atmospheric pressure. You will notice a change in the flow rate at the bubbler.
-
-
Flame Drying (Optional but Recommended): For rigorously dry conditions, gently heat the flask under vacuum with a heat gun to drive off adsorbed water. Allow the flask to cool to room temperature under vacuum before backfilling with inert gas.
-
Maintaining Positive Pressure: Leave the flask under a positive pressure of inert gas (indicated by a steady flow of bubbles in the bubbler) before introducing any reagents.
Protocol 2: In Situ Generation of the Active Catalyst, Cp₂TiCl
This protocol describes the reduction of Cp₂TiCl₂ to the active Ti(III) catalyst for use in organic synthesis.
-
Preparation: In a flame-dried Schlenk flask under a positive pressure of argon, add this compound (Cp₂TiCl₂, 1.0 eq) and activated zinc dust (~3.0 eq).[8]
-
Solvent Addition: Add anhydrous THF via a cannula or a dry syringe to achieve the desired reaction concentration (e.g., 0.25 M).[8]
-
Activation: Stir the red suspension at room temperature. The reaction is typically complete within 30-60 minutes, indicated by a distinct color change from red to lime green.[8] This green solution contains the active Cp₂TiCl catalyst.
-
Use in Reaction: The substrate can now be added directly to this green solution to initiate the catalytic reaction.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low or no product yield in Cp₂TiCl₂-catalyzed reactions.
Catalyst Activation Pathway
Caption: The reduction of the Ti(IV) precatalyst to the active Ti(III) species for catalysis.
Hydrolysis (Decomposition) Pathway
Caption: Simplified pathway for the decomposition of Cp₂TiCl₂ upon exposure to air and moisture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. nichia.co.jp [nichia.co.jp]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 8. Demystifying Cp2Ti(H)Cl and its Enigmatic Role in the Reactions of Epoxides with Cp2TiCl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 双(环戊二烯基)二氯化钛(IV) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. jove.com [jove.com]
Technical Support Center: Scaling Up Reactions with Titanocene Dichloride
Welcome to the technical support center for scaling up reactions involving titanocene (B72419) dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient scale-up of your chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions involving titanocene dichloride?
When moving from laboratory to pilot or industrial scale, several challenges can arise. The foremost of these is the high sensitivity of titanocene dichloride and its active Ti(III) species to air and moisture.[1] On a larger scale, ensuring a completely inert atmosphere and using rigorously dried solvents and reagents becomes more critical and complex.[1] Heat transfer and mixing also become significant challenges in larger reactors, potentially leading to localized temperature gradients and concentration differences that can affect reaction kinetics, yield, and selectivity. Furthermore, the handling and transfer of larger quantities of pyrophoric reagents, such as organolithium activators, require stringent safety protocols.
Q2: My reaction is sluggish or fails to initiate upon scale-up. What are the likely causes?
Several factors can contribute to a sluggish or failed reaction during scale-up. The most common issues are:
-
Catalyst Deactivation: Inadequate inert atmosphere control on a larger scale can lead to the hydrolysis or oxidation of the titanocene dichloride precursor or the active Ti(III) species.[1]
-
Inefficient Mixing: Poor mixing in a large reactor can result in localized areas of low catalyst concentration, hindering reaction initiation.
-
Impure Starting Materials: The presence of impurities in larger batches of solvents or reagents, such as water or oxygen, can deactivate the catalyst.[2]
-
Temperature Control: Inadequate pre-cooling or inefficient heat removal can prevent the reaction from reaching or maintaining the optimal temperature for initiation.
Q3: I'm observing a color change from red to yellow in my bulk reaction mixture. What does this indicate?
A color change from the characteristic bright red of titanocene dichloride to yellow or the formation of a yellow precipitate is a strong indicator of catalyst decomposition.[1] This is often due to hydrolysis and the formation of titanium oxides upon exposure to moisture or air.[1] It is crucial to ensure all components of the large-scale setup, including reactors, transfer lines, and solvent storage, are scrupulously dry and maintained under a positive pressure of an inert gas like argon or nitrogen.
Q4: How can I improve the stability of the titanocene catalyst during a prolonged large-scale reaction?
Enhancing catalyst stability is key for successful scale-up. Consider the following strategies:
-
Use of Additives: In certain reactions, additives can stabilize the active catalyst. For instance, in some systems, the addition of a proton source can be beneficial to the catalytic cycle.
-
Co-solvent Systems: The choice of solvent is critical. For some applications, a co-solvent mixture can improve catalyst stability and performance.
-
Ligand Modification: For dedicated, large-scale processes, exploring titanocene derivatives with modified cyclopentadienyl (B1206354) rings or different ancillary ligands can lead to significantly more robust and stable catalysts.
Q5: We are experiencing issues with product purity and difficult purifications at a larger scale. What are common side reactions to consider?
Besides catalyst decomposition, other side reactions can become more prominent during scale-up. One common issue is the dimerization of the active Ti(III) catalyst, which forms an inactive [Cp₂TiCl]₂ species and reduces the concentration of the catalytically active monomer. In radical-based transformations, the titanocene(III) species can also act as a radical trap, leading to undesired byproducts.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A significant drop in yield upon scaling up is a common problem. This guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Catalyst Instability and Decomposition
The bright red titanocene dichloride is sensitive to environmental factors that can lead to its decomposition and inactivation, a problem often exacerbated at larger scales.
Simplified Hydrolysis Pathway of Titanocene Dichloride
Caption: Simplified hydrolysis pathway of titanocene dichloride.
Preventative Measures:
-
Stringent Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (argon or nitrogen). On a large scale, this means ensuring the reactor is leak-tight and can hold a positive pressure of inert gas.
-
Anhydrous Solvents and Reagents: Solvents should be dried using appropriate methods (e.g., passing through activated alumina (B75360) columns) and stored under an inert atmosphere. Reagents should also be dried and handled under inert conditions.
Data Presentation
Table 1: General Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (1-100 mmol) | Pilot Scale (1-10 mol) | Industrial Scale (>10 mol) | Key Considerations for Scale-Up |
| Catalyst Loading | 1-10 mol% | 0.1-5 mol% | 0.01-1 mol% | Higher efficiency is crucial for cost-effectiveness. Catalyst stability and turnover number become critical. |
| Solvent Volume | High dilution (0.01-0.1 M) | Moderate concentration (0.1-1 M) | High concentration (>1 M) | Increased concentration can improve throughput but may pose challenges for mixing and heat transfer. |
| Reaction Time | Minutes to hours | Hours | Hours to days | Longer reaction times at scale require greater catalyst stability. |
| Temperature Control | Easy to maintain uniform temperature | Requires efficient heating/cooling jackets | Complex heat management systems needed | Exothermic or endothermic processes can lead to significant temperature gradients. |
| Agitation | Magnetic stirring | Mechanical stirring (various impeller types) | High-torque mechanical stirring | Efficient mixing is essential to ensure homogeneity of reactants and temperature. |
| Yield | Often high (80-95%) | Typically lower than lab scale (70-90%) | Optimized for high and consistent yield (>90%) | Yield losses can be more significant financially at a larger scale. |
Table 2: Example of a Titanocene Dichloride-Catalyzed Hydrogenation at Different Scales
| Parameter | Laboratory Scale | Pilot Scale |
| Substrate | 1-dodecene | 1-dodecene |
| Substrate Amount | 1.68 g (10 mmol) | 1.68 kg (10 mol) |
| Catalyst (Cp₂TiCl₂) Loading | 5 mol% (0.124 g) | 1 mol% (24.9 g) |
| Reducing Agent (e.g., n-BuLi) | 2.2 eq (22 mmol) | 2.2 eq (22 mol) |
| Solvent (THF) | 100 mL | 20 L |
| Temperature | 25 °C | 25-35 °C (with cooling) |
| **Pressure (H₂) ** | 1 atm (balloon) | 5 bar |
| Reaction Time | 4 hours | 12 hours |
| Yield | 95% | 88% |
Note: The data in Table 2 is representative and intended for illustrative purposes. Actual scale-up parameters will vary depending on the specific reaction and equipment.
Experimental Protocols
Protocol 1: Large-Scale Preparation of the Active Ti(III) Catalyst
This protocol describes the in-situ generation of the active titanocene(III) chloride species for a large-scale reaction. Caution: This procedure involves pyrophoric reagents and should only be performed by trained personnel in a suitable facility with appropriate safety measures.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Zinc dust (activated)
-
Anhydrous, deoxygenated Tetrahydrofuran (THF)
-
Large-scale reactor equipped with a mechanical stirrer, temperature probe, inert gas inlet/outlet, and addition funnel.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and has been purged with a high-purity inert gas (e.g., argon) to an oxygen level below 10 ppm.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reactor with titanocene dichloride (1.0 eq) and activated zinc dust (1.5 eq).
-
Solvent Addition: Add anhydrous, deoxygenated THF to the reactor to achieve the desired concentration (e.g., 0.5 M).
-
Activation: Begin vigorous stirring and maintain the temperature at 20-25 °C. The reaction mixture will gradually change color from red to a dark green or blue, indicating the formation of the active Ti(III) species. This process may take several hours.
-
Catalyst Ready for Use: Once the color change is complete and the exotherm (if any) has subsided, the active catalyst is ready for the addition of the substrate.
Protocol 2: Scale-Up of a Titanocene-Catalyzed Reductive Coupling Reaction
This protocol provides a general outline for scaling up a reductive coupling reaction, for example, the pinacol (B44631) coupling of a ketone.
Materials:
-
Active Ti(III) catalyst solution (prepared as in Protocol 1)
-
Ketone substrate
-
Anhydrous, deoxygenated THF
-
Quenching solution (e.g., aqueous sodium bicarbonate)
Procedure:
-
Substrate Addition: To the stirred solution of the active Ti(III) catalyst at the desired temperature (e.g., 0 °C), slowly add a solution of the ketone substrate in anhydrous, deoxygenated THF via an addition funnel over a period of 1-2 hours. The rate of addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable method (e.g., GC, HPLC, TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add the quenching solution. Caution: The quenching of reactive titanium species can be exothermic and may generate flammable gases. Ensure adequate cooling and venting.
-
Isolation: After quenching, the product can be isolated by standard extraction and purification procedures, adapted for large-scale operations (e.g., using a centrifugal extractor and large-volume chromatography columns).
Mandatory Visualization
Catalytic Cycle for Titanocene-Catalyzed Hydrogenation
Caption: Catalytic cycle for titanocene-catalyzed hydrogenation.
References
Technical Support Center: Analytical Techniques for Monitoring Cp2TiCl₂ Reactions
Welcome to the technical support center for analytical techniques used in monitoring reactions involving Titanocene (B72419) Dichloride (Cp₂TiCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Here are some frequently asked questions and their answers to help you troubleshoot common issues encountered during your experiments with Cp₂TiCl₂.
Q1: My Cp₂TiCl₂ solution changed color from red to yellow/orange. What does this indicate?
A1: A color change from the characteristic bright red of Cp₂TiCl₂ to yellow or orange often suggests decomposition of the titanocene catalyst.[1] This is typically caused by hydrolysis due to exposure to moisture or air, leading to the formation of titanium oxides.[1] To prevent this, it is crucial to employ stringent air-free techniques, such as using a Schlenk line or a glovebox, and to use anhydrous solvents and reagents.[1]
Q2: I am observing low or no product yield in my Cp₂TiCl₂-catalyzed reaction. What are the possible causes and how can I troubleshoot this?
A2: Low or no product yield is a common issue and can stem from several factors:
-
Catalyst Inactivity: The Cp₂TiCl₂ may have decomposed due to improper handling or storage. Ensure it is stored in a cool, dark place under an inert atmosphere.[2] The purity of the starting material is also critical; consider purifying the Cp₂TiCl₂ by recrystallization if necessary.[1]
-
Hydrolysis: Titanocene dichloride is highly sensitive to moisture.[1] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1]
-
Incorrect Reagent Stoichiometry: Carefully check the molar ratios of your reactants and catalyst.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and solvent. Monitoring the reaction progress using techniques like TLC or GC-MS can help determine the optimal conditions.[1]
Q3: How can I monitor the stability of my Cp₂TiCl₂ catalyst in solution?
A3: ¹H NMR spectroscopy is an effective technique for monitoring the stability of Cp₂TiCl₂.[1] You can acquire spectra at regular time intervals to observe the decrease in the signal intensity of the cyclopentadienyl (B1206354) (Cp) protons of the intact Cp₂TiCl₂ and the appearance of new signals from hydrolysis or decomposition products.[1] The rate of decomposition can be quantified by integrating the respective signals over time.[1]
Q4: What analytical technique is suitable for studying the electronic transitions of Cp₂TiCl₂?
A4: UV-Vis spectroscopy is the ideal technique for investigating the electronic transitions in Cp₂TiCl₂.[3] A dilute solution of Cp₂TiCl₂ in a UV-grade solvent like THF can be prepared under an inert atmosphere to record the absorption spectrum.[3] The peak at around 515 nm corresponds to Cp₂TiCl₂.[4]
Q5: Can I use mass spectrometry to analyze Cp₂TiCl₂ and its reaction intermediates?
A5: Yes, mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for identifying reaction intermediates.[5][6] Techniques like Pressurized Sample Infusion (PSI)-ESI-MS allow for real-time monitoring of catalytic reactions.[5] It is important to note that sample preparation and ionization methods need to be carefully chosen to avoid fragmentation or unwanted reactions in the source.
Q6: My HPLC analysis of a Cp₂TiCl₂ reaction is showing inconsistent results, such as shifting retention times and peak tailing. What could be the problem?
A6: Inconsistent HPLC results can be due to several factors:
-
Mobile Phase Issues: Ensure the mobile phase is properly degassed to avoid bubble formation. Inconsistent solvent composition can also lead to issues.[7]
-
Column Problems: The column may be degraded or contaminated.[8] A guard column can help protect the analytical column.
-
Injector Issues: Leaks or worn seals in the injector can lead to variable injection volumes and peak shapes.
-
Sample Solubility: Ensure your sample is fully dissolved in the mobile phase to prevent precipitation on the column.
-
Hydrolysis on Column: The aqueous component of many reverse-phase HPLC mobile phases can cause on-column hydrolysis of Cp₂TiCl₂. Consider using non-aqueous HPLC methods if possible.
Troubleshooting Guides
Low Product Yield
Catalyst Decomposition
Data Presentation
Structural and Electronic Properties of Cp₂TiCl₂
| Parameter | Value | Reference |
| Molecular Geometry | ||
| Ti-Cl Bond Length | 2.37 Å | [3] |
| Cl-Ti-Cl Bond Angle | 95° | [3] |
| Ti-Cp (centroid) Distance | ~2.07 Å | [3] |
| Mean Ti-C Bond Distance | 2.370 Å | [3] |
| Electronic Properties (Computational) | ||
| HOMO Energy | -9.37 eV | [3] |
| LUMO Energy | -3.738 eV | [3] |
| HOMO-LUMO Gap | 5.632 eV | [3] |
Note: HOMO and LUMO energy values are from different computational studies and may not be directly comparable.[3]
Physical and Chemical Properties of Cp₂TiCl₂
| Property | Value |
| Appearance | Red to reddish-brown crystalline powder[2] |
| Molecular Formula | (C₅H₅)₂TiCl₂[2] |
| Molecular Weight | 248.99 g/mol [2] |
| Melting Point | 287-293 °C[2] |
| Solubility | Soluble in halogenated and aromatic hydrocarbons, and polar solvents. Slightly soluble in aliphatic hydrocarbons.[2] |
| Stability | Gradually decomposes in the presence of moisture and oxygen. Relatively stable against heat. Stable in a nitrogen atmosphere at ≤50°C. Quality deteriorates under UV light.[2] |
Experimental Protocols
Protocol 1: Monitoring Cp₂TiCl₂ Hydrolysis by ¹H NMR Spectroscopy
This protocol outlines a method to monitor the decomposition of Cp₂TiCl₂ in a solvent due to residual moisture.
Materials:
-
Cp₂TiCl₂
-
Deuterated solvent (e.g., THF-d₈, CDCl₃) that has been rigorously dried and degassed
-
NMR tubes with J. Young valves or septa
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
In a glovebox or under a positive pressure of inert gas, accurately weigh a small amount of Cp₂TiCl₂ (e.g., 5-10 mg) into a clean, dry vial.
-
Add a known volume of the dried, deuterated solvent (e.g., 0.6 mL) to dissolve the Cp₂TiCl₂.
-
Transfer the solution to an NMR tube and seal it securely.
-
-
NMR Measurement:
-
Acquire an initial ¹H NMR spectrum immediately after preparation. Note the chemical shift and integration of the cyclopentadienyl (Cp) protons.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 30 minutes, then hourly).[1]
-
-
Data Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Integrate the signal corresponding to the Cp protons of the intact Cp₂TiCl₂ and any new signals that appear from hydrolysis products.[1]
-
Plot the normalized integral of the Cp₂TiCl₂ Cp signal against time to determine the rate of decomposition.[1]
-
Protocol 2: UV-Vis Spectroscopic Analysis of a Cp₂TiCl₂ Reaction
This protocol describes how to monitor a reaction involving Cp₂TiCl₂ using UV-Vis spectroscopy, for instance, its reduction.
Materials:
-
Cp₂TiCl₂
-
UV-grade anhydrous solvent (e.g., THF)[3]
-
Reactant (e.g., a reducing agent)
-
Quartz cuvette with a septum or a screw cap
-
Dual-beam UV-Vis spectrophotometer
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation (Inert Atmosphere):
-
Prepare a stock solution of Cp₂TiCl₂ in the anhydrous solvent to a known concentration (e.g., 0.1 mM).[3]
-
Transfer the solution to the quartz cuvette, ensuring no exposure to air. Seal the cuvette.
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the pure solvent.[3]
-
Record the initial absorption spectrum of the Cp₂TiCl₂ solution from 200 to 800 nm.[3]
-
Using a gas-tight syringe, inject the reactant into the cuvette.
-
Immediately begin acquiring spectra at fixed time intervals to monitor the change in absorbance at key wavelengths (e.g., the disappearance of the 515 nm peak for Cp₂TiCl₂).[4]
-
-
Data Analysis:
-
Plot absorbance at the characteristic wavelength versus time to obtain kinetic data for the reaction.
-
Protocol 3: General Procedure for a Cp₂TiCl₂-Catalyzed Reaction
This protocol provides a general method for a typical reduction reaction catalyzed by a Ti(III) species generated in situ from Cp₂TiCl₂.[1]
Materials:
-
Purified Cp₂TiCl₂
-
Reducing agent (e.g., activated zinc dust)[1]
-
Substrate (e.g., an epoxide or ketone)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask and other air-free technique glassware
Procedure:
-
Catalyst Activation (Inert Atmosphere):
-
To a flame-dried Schlenk flask under an inert atmosphere, add Cp₂TiCl₂ (e.g., 0.1 mmol, 10 mol%).[1]
-
Add the reducing agent (e.g., zinc dust, 2-3 equivalents).[1]
-
Add anhydrous THF to achieve a suitable concentration (e.g., 0.1 M).[1]
-
Stir the mixture at room temperature. The color should change from red to green, indicating the formation of the active Ti(III) species.[1]
-
-
Reaction:
-
Workup:
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).[1]
-
Extract the product with an organic solvent.
-
Dry the organic layer (e.g., over anhydrous sodium sulfate) and concentrate under reduced pressure.[1]
-
Purify the product by column chromatography if necessary.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. nichia.co.jp [nichia.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. youtube.com [youtube.com]
Titanocene Dichloride Reaction Mechanism: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanocene (B72419) dichloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the elucidation of its reaction mechanism and its application in anticancer research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question 1: My solid titanocene dichloride has changed color from bright red to orange/yellow. Can I still use it?
Answer: No, you should discard the reagent. A color change from the characteristic bright red of pure titanocene dichloride to orange or yellow indicates decomposition, likely due to exposure to moisture and/or air.[1] This leads to hydrolysis and the formation of titanium oxides, compromising the purity and reactivity of the compound for any subsequent experiments.[1][2] To prevent this, always store titanocene dichloride in a tightly sealed container under a dry, inert atmosphere (Nitrogen or Argon) in a cool, dark place.[1][3]
Question 2: Upon dissolving titanocene dichloride, my solution rapidly turns yellow and a precipitate forms. What is happening and how can I prevent it?
Answer: This phenomenon is a classic sign of rapid hydrolysis.[3] Titanocene dichloride is highly sensitive to moisture, and in aqueous or protic solvents, it quickly hydrolyzes to form unstable aqua/hydroxy species that decompose into insoluble titanium oxides.[2][3][4]
-
For Organic Synthesis: Ensure you are using rigorously dried, anhydrous solvents and performing all manipulations under a strict inert atmosphere (e.g., using a Schlenk line or glovebox).[2] Solvents should be freshly distilled from appropriate drying agents.[2]
-
For Biological Assays: Due to its instability in aqueous media, preparing solutions for cell culture is challenging.[3][5] One strategy is to dissolve the compound in a small amount of a biocompatible co-solvent like DMSO immediately before diluting it into the aqueous buffer or cell culture medium for immediate use.[3] However, be aware that even with this method, hydrolysis is rapid.[4]
Question 3: My reaction is giving low or no yield of the desired product. What are the common causes?
Answer: Low or no product yield can stem from several factors, primarily related to catalyst deactivation or side reactions.
-
Catalyst Deactivation: The most common cause is the deactivation of the titanocene species through hydrolysis or oxidation from trace moisture or air.[2] Ensure all reagents and solvents are anhydrous and the system is free of oxygen.[2]
-
Impure Starting Material: The titanocene dichloride itself may be degraded.[1] Verify its purity using ¹H NMR or HPLC before use (see protocols below).
-
Side Reactions: In catalytic reactions involving Ti(III) species, side reactions like the dimerization of the active catalyst, [Cp₂TiCl]₂, can reduce the concentration of the active monomeric species.[2] Ligand exchange with certain solvents can also form less active species.[2]
dot
Caption: Troubleshooting workflow for low product yield.
Question 4: I am observing inconsistent cytotoxicity (IC50) values in my cell-based assays. Why is this happening?
Answer: Inconsistent results in biological assays are a significant challenge, often linked to the hydrolytic instability of titanocene dichloride.[6][7]
-
Solution Age and Preparation: The active titanium species changes over time in aqueous media. Solutions must be prepared freshly for every single experiment from a reliable solid stock.[3] Storing aqueous stock solutions, even frozen, can lead to decomposition and variability.
-
Interaction with Media Components: Components in the cell culture medium can interact with and alter the titanocene species. The speciation of titanium is highly dependent on pH and the presence of coordinating ligands.
-
Carrier Proteins: In the presence of serum, titanocene dichloride is known to bind to proteins like transferrin and albumin, which facilitate its transport into cells.[4][7][8] Variations in serum concentration or batch can affect the bioavailability and, consequently, the cytotoxicity of the compound.[7]
Question 5: How can I distinguish between the starting Ti(IV) species and the reduced Ti(III) species in my reaction?
Answer: Distinguishing between Ti(IV) and Ti(III) states can be achieved through visual cues and spectroscopic methods.
-
Color Change: Titanocene dichloride (Ti(IV)) solutions are typically red-orange.[9] Upon reduction to the active Ti(III) species, such as with zinc dust or magnesium, the solution color changes, often to green or blue/purple depending on the solvent and coordination environment.[2][3][9] Exposure of the Ti(III) species back to oxygen will rapidly bleach the color to yellow.[9]
-
EPR Spectroscopy: As Ti(III) is a paramagnetic d¹ species, it is EPR active.[10][11] Electron Paramagnetic Resonance (EPR) spectroscopy is a definitive technique to detect and characterize Ti(III) complexes.[10] The g-value of the signal can provide information about the coordination environment of the titanium center.[10][11] Ti(IV) is diamagnetic and EPR silent.
Data & Characterization Tables
Table 1: Spectroscopic Data for Identification This table provides key NMR chemical shifts for titanocene dichloride and a common precursor used in synthesis.
| Compound | Formula | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference(s) |
| Titanocene Dichloride | (C₅H₅)₂TiCl₂ | CDCl₃ | 6.54-6.59 (s, 10H) | 118.4-120.2 | [1][5][12][13] |
| Titanocene Dichloride | (C₅H₅)₂TiCl₂ | DMSO-d₆ | 6.67 (s, 10H) | - | [1] |
| Dimethyltitanocene | (C₅H₅)₂Ti(CH₃)₂ | CDCl₃ | 6.04 (s, 10H), -0.14 (s, 6H) | 113.2 (Cp), 45.8 (Me) | [5][12] |
Table 2: Solubility of Titanocene Dichloride This table summarizes the solubility and stability in common laboratory solvents.
| Solvent Class | Examples | Solubility & Stability | Reference(s) |
| Halogenated Hydrocarbons | CH₂Cl₂, CHCl₃ | Soluble. Relatively stable when anhydrous. | [3][14] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble. | [3][14] |
| Polar Aprotic Solvents | THF, Acetone | Soluble. | [3][14] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Slightly Soluble. | [14] |
| Aqueous Media / Protic Solvents | Water, Alcohols | Insoluble. Rapidly decomposes via hydrolysis. | [3][13][14] |
Table 3: Comparative Cytotoxicity (IC50 Values) This table presents a selection of published IC50 values to illustrate the cytotoxic potency of titanocene dichloride in comparison to cisplatin. Note that values can vary significantly based on cell line and experimental conditions (e.g., incubation time).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Titanocene Dichloride | MCF-7 | Breast Adenocarcinoma | ≥ 100 | [5] |
| Titanocene Dichloride | A549 | Lung Carcinoma | ~200-400 | [8] |
| Cisplatin | A549 | Lung Carcinoma | ~5-15 | [8] |
| Titanocene Dichloride | HT-29 | Colon Adenocarcinoma | ~250-400 | [8] |
| Cisplatin | HT-29 | Colon Adenocarcinoma | ~10-25 | [8] |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, accurately weigh a small amount of titanocene dichloride and dissolve it in deuterated chloroform (B151607) (CDCl₃) or DMSO-d₆.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Pure titanocene dichloride should exhibit a sharp singlet for the ten equivalent protons of the two cyclopentadienyl (B1206354) (Cp) rings.[1] In CDCl₃, this peak appears around δ 6.59 ppm, and in DMSO-d₆, it is observed around δ 6.67 ppm.[1] The appearance of additional peaks may indicate the presence of impurities or decomposition products.[1]
Protocol 2: General Procedure for Inert Atmosphere Reactions
-
Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum to remove adsorbed water.
-
System Assembly: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and magnetic stir bar) while hot and immediately place it under a positive pressure of a dry, inert gas (Argon or Nitrogen) by connecting to a Schlenk line.
-
Purging: Evacuate the flask under high vacuum and refill with inert gas. Repeat this "pump-purge" cycle at least three times to ensure the removal of all atmospheric oxygen and moisture.
-
Reagent Addition: Add anhydrous solvents and reagents via syringe or cannula under a positive flow of inert gas. Solid reagents should be added quickly against a counterflow of inert gas or handled entirely within a glovebox.
-
Reaction Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, GC-MS) by withdrawing aliquots via syringe.[2]
Protocol 3: Cytotoxicity Determination by Crystal Violet Assay
This protocol is a generalized method for assessing the effect of titanocene compounds on cell viability.[15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[15]
-
Compound Preparation: Prepare a stock solution of titanocene dichloride in DMSO. Immediately before use, perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the titanocene compound. Include appropriate vehicle (DMSO) and untreated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Staining:
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol).
-
Stain the fixed cells with a 0.5% crystal violet solution for 20-30 minutes.
-
-
Quantification:
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding a solubilizing agent (e.g., 10% acetic acid or methanol).
-
Read the absorbance on a plate reader at the appropriate wavelength (typically ~570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Visualized Mechanisms and Workflows
dot
Caption: Simplified hydrolysis pathway of titanocene dichloride.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Choosing between Ti( ii ) and Ti( iii ): selective reduction of titanocene dichloride by elemental lanthanides - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02004A [pubs.rsc.org]
- 11. Titanocene( iii ) pseudohalides: an ESR and structural study - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01404A [pubs.rsc.org]
- 12. orgsyn.org [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. nichia.co.jp [nichia.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. Effects of titanocene dichloride derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Metallocenes: Titanocene Dichloride vs. Zirconocene Dichloride in Catalysis
In the landscape of organometallic chemistry and catalysis, bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂, titanocene (B72419) dichloride) and bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂, zirconocene (B1252598) dichloride) stand out as versatile and widely studied precatalysts. Both are instrumental in various chemical transformations, most notably in Ziegler-Natta olefin polymerization.[1] While structurally similar, the difference in their central metal atom—titanium versus zirconium—imparts distinct characteristics that influence their catalytic performance, making them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection.
Performance Comparison in Olefin Polymerization
The most significant application and the primary arena for comparing these two metallocenes is in the polymerization of olefins, such as ethylene (B1197577) and propylene. When activated by a cocatalyst, typically methylaluminoxane (B55162) (MAO), they form highly active cationic species that drive polymer chain growth.[2]
Generally, zirconocene-based catalysts exhibit markedly higher activity in ethylene polymerization compared to their titanium counterparts.[1] This heightened activity is a crucial differentiator and frequently positions zirconocene dichloride as the preferred catalyst for achieving high yields in polymer production.[1] However, the choice of catalyst can also influence the properties of the resulting polymer, such as molecular weight and polydispersity index (PDI).
Quantitative Performance Data in Ethylene Polymerization
The following table summarizes comparative performance data for titanocene dichloride and zirconocene dichloride in ethylene polymerization, using MAO as the cocatalyst. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies; the data presented illustrates general performance trends.[1]
| Catalyst System | Polymerization Temperature (°C) | Catalytic Activity (kg PE / (mol M·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Titanocene Dichloride (Cp₂TiCl₂)/MAO | 25 | 8.4 x 10³ | - | - | [1] |
| Titanocene Dichloride (Cp₂TiCl₂)/MAO | 140 | 27.6 x 10³ | High | - | [1] |
| Zirconocene Dichloride (Cp₂ZrCl₂)/MAO | 30-50 | Inactive to low activity | High (>10⁶) | - | [1] |
| Zirconocene Dichloride (Cp₂ZrCl₂)/MAO | 80 | High activity | High (>10⁶) | - | [1] |
Note: PE = Polyethylene, M = Metal (Ti or Zr), MAO = Methylaluminoxane. "-" indicates data not specified in the cited source.[1][2]
Other Catalytic Applications
Beyond olefin polymerization, both metallocenes are employed in other catalytic reactions, where their reactivity profiles continue to diverge.
-
Hydrogenation: Titanocene dichloride and its derivatives are used as catalysts for the hydrogenation of rubbers, which improves heat stability and resistance to oxidation.[3] Chiral titanocene complexes have been developed for enantioselective hydrogenations of alkenes and imines.[4][5] Zirconocene complexes also catalyze hydrogenation, but their reaction pathways can differ. For instance, the hydrogenation of bis(trimethylsilyl)acetylene (B126346) complexes of titanocenes and zirconocenes yields different products.[6]
-
Reductive Cyclization: Titanocene-based reagents can catalyze the reductive cyclization of enones and epoxy olefins.[7]
-
Carboalumination: Zirconocene dichloride is known to catalyze the carboalumination of alkynes, a key step in the synthesis of stereodefined trisubstituted olefins.[8]
Catalytic Mechanism in Olefin Polymerization
The polymerization of olefins by both titanocene and zirconocene dichlorides in the presence of MAO follows the general principles of Ziegler-Natta catalysis. The mechanism involves several key steps:[1]
-
Activation: The metallocene dichloride precatalyst reacts with the cocatalyst (MAO). This involves the alkylation of the metal center and the abstraction of a chloride ligand to form a cationic, coordinatively unsaturated active species.[1]
-
Initiation: An olefin monomer coordinates to the vacant site on the active metal center.[1]
-
Propagation: The coordinated olefin repeatedly inserts into the metal-alkyl bond, leading to the rapid growth of the polymer chain.[1]
-
Termination: The polymer chain growth is terminated through pathways such as β-hydride elimination or chain transfer to the cocatalyst or another monomer.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nouryon.com [nouryon.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective Hydrogenations with Chiral Titanocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogenation of titanocene and zirconocene bis(trimethylsilyl)acetylene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 8. Zirconocene dichloride - Wikipedia [en.wikipedia.org]
Titanocene Dichloride: A Comparative Guide to a Versatile Metallocene Catalyst
For Researchers, Scientists, and Drug Development Professionals
Titanocene (B72419) dichloride, an organometallic compound featuring a central titanium atom sandwiched between two cyclopentadienyl (B1206354) rings, has garnered significant attention for its diverse applications, ranging from polymerization catalysis to cancer chemotherapy. This guide provides an objective comparison of titanocene dichloride with other metallocene catalysts, supported by experimental data, to assist researchers in selecting the appropriate catalyst for their specific needs.
Performance in Olefin Polymerization
In the realm of Ziegler-Natta catalysis, metallocenes have emerged as a class of single-site catalysts that offer precise control over polymer properties. While titanocene dichloride is a competent catalyst for olefin polymerization, its performance is often compared with its heavier group 4 analogues, zirconocene (B1252598) dichloride and hafnocene dichloride.
Zirconocene-based catalysts generally exhibit significantly higher activity in ethylene (B1197577) polymerization compared to their titanium counterparts.[1] This heightened activity is a key differentiator and often positions zirconocene dichloride as the preferred choice for high-yield polyethylene (B3416737) production.[1] Hafnocene catalysts, while also active, tend to produce polymers with higher molecular weights.
Table 1: Comparison of Metallocene Dichlorides in Ethylene Polymerization
| Catalyst System | Cocatalyst | Polymerization Temperature (°C) | Catalytic Activity (kg PE / (mol M·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Titanocene Dichloride | MAO | 25 | 8.4 x 10³ | - | - |
| Titanocene Dichloride | MAO | 140 | 27.6 x 10³ | High | - |
| Zirconocene Dichloride | MAO | 30-50 | Inactive to low activity | High (>10⁶) | - |
| Zirconocene Dichloride | MAO | 80 | High activity | High (>10⁶) | - |
| Hafnocene Dichloride | MAO | 30 | Lower than Zirconocene | Higher than Zirconocene | Narrow |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is illustrative of general performance trends. MAO = Methylaluminoxane (B55162), PE = Polyethylene, M = Metal (Ti, Zr, or Hf).
Experimental Protocol: Olefin Polymerization
The following is a generalized protocol for ethylene polymerization using a metallocene dichloride catalyst with methylaluminoxane (MAO) as a cocatalyst.
Materials:
-
Metallocene dichloride (e.g., titanocene dichloride, zirconocene dichloride)
-
Methylaluminoxane (MAO) solution in toluene
-
High-purity ethylene gas
-
Anhydrous toluene
-
Schlenk flask or a high-pressure reactor
-
Magnetic stirrer
-
Standard Schlenk line techniques for handling air-sensitive compounds
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metallocene dichloride in anhydrous toluene.
-
Activation: To the stirred solution of the metallocene, add the MAO solution. The molar ratio of Al to the transition metal is a critical parameter and typically ranges from 100:1 to 10,000:1. The mixture is stirred for a specified time to allow for the formation of the active cationic species.
-
Polymerization: Introduce high-purity ethylene gas into the reactor at a constant pressure. The polymerization is carried out at a specific temperature and for a set duration.
-
Termination: The polymerization is terminated by adding a quenching agent, such as acidified methanol.
-
Polymer Isolation and Characterization: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum. The resulting polymer is then characterized for its molecular weight (Mw) and polydispersity index (PDI) using techniques like gel permeation chromatography (GPC).
Caption: Experimental workflow for ethylene polymerization.
Performance as Anticancer Agents
Titanocene dichloride was the first non-platinum metal-based compound to enter clinical trials as an anticancer agent.[2] Its mechanism of action is believed to be distinct from that of cisplatin, and it has shown activity against cisplatin-resistant cancer cell lines. The anticancer properties of titanocene dichloride are compared with other metallocene dichlorides, including those of zirconium, hafnium, vanadium, and molybdenum.
Vanadocene dichloride has demonstrated the most potent in vitro growth-inhibiting activity among the tested metallocene dichlorides against Ehrlich ascites tumor cells. In contrast, zirconocene and hafnocene dichlorides were found to be less effective in the same study.
Table 2: In Vitro Cytotoxicity (IC50, µM) of Metallocene Dichlorides against Various Cancer Cell Lines
| Metallocene Dichloride | MCF-7 (Breast) | HT-29 (Colon) | A2780 (Ovarian) | HeLa (Cervical) | Ehrlich Ascites Tumor |
| Titanocene Dichloride | 570[3] | 413[3] | - | - | >100 |
| Zirconocene Dichloride | - | - | - | - | >100 |
| Hafnocene Dichloride | - | - | - | - | >100 |
| Vanadocene Dichloride | - | - | - | 8.61[4] | ~5 |
| Molybdocene Dichloride | 620[5] | - | 700[5] | - | ~100 |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and can vary depending on the specific experimental conditions and cell lines used.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Metallocene dichloride compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the metallocene dichloride in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Caption: Anticancer mechanism of titanocene dichloride.
Conclusion
Titanocene dichloride is a foundational metallocene catalyst with demonstrated utility in both polymerization and medicinal chemistry. In olefin polymerization, while it is active, zirconocene dichloride generally offers superior catalytic activity. As an anticancer agent, titanocene dichloride paved the way for the investigation of other metallocenes, with vanadocene dichloride showing particularly high potency in vitro. The choice of metallocene catalyst will ultimately depend on the specific application, desired outcome, and the trade-offs between activity, cost, and the specific properties of the end product. Further research into the synthesis of novel metallocene derivatives continues to expand the potential of this versatile class of organometallic compounds.
References
- 1. Tumor inhibition by titanocene dichloride: first clues to the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Titanocene_dichloride [chemeurope.com]
- 3. scispace.com [scispace.com]
- 4. Vanadocene dichloride inhibits cell proliferation by targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organometallic anticancer agents: cellular uptake and cytotoxicity studies on thiol derivatives of the antitumor agent molybdocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Titanocene Dichloride Derivatives: A Comparative Guide to Their Efficacy in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemotherapy has been significantly shaped by the success of platinum-based drugs like cisplatin. However, the prevalence of drug resistance and severe side effects have necessitated the exploration of alternative metal-based anticancer agents. Among these, titanocene (B72419) dichloride and its derivatives have emerged as a promising class of compounds with a distinct mechanism of action and notable efficacy, particularly against cisplatin-resistant cancers.[1][2] This guide provides a comprehensive comparison of the performance of titanocene dichloride derivatives against other alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action: A Departure from Platinum-Based Drugs
Unlike cisplatin, which primarily forms adducts with nuclear DNA, titanocene dichloride exhibits a multi-faceted mechanism of action that is not yet fully understood.[1][3] A key aspect of its activity involves the iron-transport protein transferrin.[4][5] Cancer cells often overexpress transferrin receptors to meet their high iron demand, a feature that titanocene dichloride exploits for cellular uptake.[4][6] Upon entering the bloodstream, titanocene dichloride undergoes rapid hydrolysis, and the resulting titanium (IV) ion is believed to bind to transferrin for transport into cancer cells.[4][5]
Once inside the cell, titanocene derivatives are thought to interact with cellular components, including DNA. However, their interaction with DNA is believed to differ from that of cisplatin, potentially binding to the phosphate (B84403) backbone.[6] This interaction can lead to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[7][8]
Signaling Pathways of Titanocene-Induced Apoptosis
Titanocene derivatives have been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways. The induction of DNA damage can activate the ATM/ATR signaling pathways, leading to the phosphorylation of downstream checkpoint kinases like Chk1 and Chk2, which can trigger cell cycle arrest and apoptosis.[7] Some studies indicate that titanocene compounds can induce the release of cytochrome c from the mitochondria.[4] This can lead to the activation of caspases, particularly caspase-3 and -7, in a caspase-dependent pathway.[4][6] Alternatively, a caspase-independent pathway may be initiated, involving the translocation of Apoptosis Inducing Factor (AIF) to the nucleus.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanocene_dichloride [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of titanocene dichloride derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Showdown: A Comparative Guide to Titanocene-Catalyzed Hydrogenation and Reductive Epoxide Opening
For researchers, scientists, and drug development professionals, titanocene (B72419) complexes have emerged as versatile and cost-effective catalysts for a range of chemical transformations. Their utility stems from the accessibility of multiple oxidation states, primarily Ti(III) and Ti(IV), which enables unique mechanistic pathways. This guide provides an objective, data-driven comparison of two mechanistically distinct titanocene-catalyzed reactions: the hydrogenation of alkenes and the reductive opening of epoxides, offering insights into their respective catalytic cycles and synthetic applications.
Titanocene dichloride (Cp₂TiCl₂), a readily available and stable precursor, is the common starting point for generating the catalytically active Ti(III) species.[1] The choice of reaction conditions, particularly the reductant and additives, dictates the subsequent transformation the catalyst will mediate. Understanding the underlying mechanisms is paramount for reaction optimization and the rational design of new synthetic methodologies.
Mechanistic Comparison: A Tale of Two Pathways
The fundamental difference between titanocene-catalyzed hydrogenation and reductive epoxide opening lies in the nature of the key intermediates and the elementary steps involved in the catalytic cycles.
1. Titanocene-Catalyzed Hydrogenation of Alkenes: This reaction typically proceeds through a mechanism involving titanocene hydride species. The active catalyst, often a Ti(III) hydride (Cp₂TiH), is generated in situ from Cp₂TiCl₂ by reduction.[1] The cycle is characterized by the coordination of the alkene to the titanium center, followed by migratory insertion of the alkene into the Ti-H bond to form a titanium-alkyl intermediate. Subsequent hydrogenolysis or reaction with another hydride source regenerates the active catalyst and releases the alkane product.
2. Titanocene-Catalyzed Reductive Epoxide Opening: In contrast, the reductive opening of epoxides operates via a single-electron transfer (SET) mechanism.[2] The active Ti(III) species acts as a potent single-electron reductant, transferring an electron to the epoxide. This results in the homolytic cleavage of a C-O bond, generating a β-titanoxy radical intermediate.[2][3] The fate of this radical intermediate is dependent on the reaction conditions and the substrate structure, leading to a variety of possible products through pathways such as reduction, elimination, or intramolecular cyclization.[2]
Key Mechanistic Differences Summarized:
| Feature | Titanocene-Catalyzed Hydrogenation | Titanocene-Catalyzed Reductive Epoxide Opening |
| Key Intermediate | Titanocene hydride (Cp₂TiH), Titanium-alkyl | β-titanoxy radical |
| Initial Activation | Coordination of alkene to Ti center | Single-electron transfer (SET) from Ti(III) to epoxide |
| Bond Formation | Migratory insertion of alkene into Ti-H bond | Intramolecular C-C bond formation (cyclization) or intermolecular trapping |
| Nature of Process | Primarily involves 2-electron processes (hydride transfer) | Primarily involves 1-electron processes (radical chemistry) |
| Typical Substrates | Alkenes, Imines[4] | Epoxides, particularly those with pendant reactive groups[5] |
Performance Data: A Quantitative Look
The following tables summarize representative data for the two mechanistically distinct titanocene-catalyzed reactions, highlighting their performance in terms of yield and selectivity.
Table 1: Titanocene-Catalyzed Hydrogenation of Alkenes [1]
| Entry | Substrate | Catalyst System | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) |
| 1 | 1-Octene | Cp₂TiCl₂ / n-BuLi / PhSiH₃ | 25 | 1 | 12 | 95 |
| 2 | Styrene | Cp₂TiCl₂ / n-BuLi / PhSiH₃ | 25 | 1 | 8 | 98 |
| 3 | Cyclohexene | Cp₂TiCl₂ / n-BuLi / PhSiH₃ | 65 | 5 | 24 | 85 |
Table 2: Titanocene-Catalyzed Reductive [2+2] Cycloaddition of Bisenones (via Epoxide-like Reactivity) [6]
| Entry | Substrate (R¹, R²) | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | H, H | Cp₂Ti(TFA)₂ (15) | THF | 65 | 4 | 85 | >99:<1 |
| 2 | Me, H | Cp₂Ti(TFA)₂ (15) | 1,4-dioxane | 80 | 4 | 82 | >99:<1 |
| 3 | Ph, H | Cp₂Ti(TFA)₂ (15) | 1,4-dioxane | 80 | 4 | 75 | >99:<1 |
Note: The [2+2] cycloaddition of bisenones is presented as an example of a reaction proceeding through radical intermediates generated by single-electron transfer, analogous to epoxide opening mechanisms. The enone moiety acts as the electron acceptor.
Visualizing the Mechanisms
The following diagrams illustrate the proposed catalytic cycles for titanocene-catalyzed hydrogenation and reductive epoxide opening.
Caption: Catalytic cycle for titanocene-catalyzed alkene hydrogenation.
Caption: Catalytic cycle for titanocene-catalyzed reductive epoxide opening.
Experimental Protocols
The following are generalized experimental protocols for the two titanocene-catalyzed reactions discussed.
Protocol 1: Titanocene-Catalyzed Hydrogenation of an Alkene[1]
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Phenylsilane (PhSiH₃)
-
Alkene substrate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrogen gas (high purity)
-
Standard Schlenk line or glovebox equipment
-
Hydrogenation reactor or a thick-walled flask with a balloon
Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve titanocene dichloride (e.g., 0.05 mmol, 1.0 eq) in anhydrous THF (e.g., 5 mL). Cool the solution to 0 °C in an ice bath. To this solution, add n-butyllithium (e.g., 0.1 mmol, 2.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Hydrogenation: To the activated catalyst solution, add the alkene substrate (e.g., 1.0 mmol, 20 eq). Seal the reaction vessel and connect it to a hydrogen source. Purge the flask with hydrogen gas 3-4 times. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-5 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 65 °C) for the required time (typically 2-24 hours). The progress of the reaction can be monitored by techniques such as TLC, GC, or ¹H NMR spectroscopy of aliquots.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Quench the reaction by the slow addition of dilute aqueous HCl at 0 °C. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Titanocene-Catalyzed Reductive [2+2] Cycloaddition of a Bisenone[6]
Materials:
-
Titanocene(IV) bis(trifluoroacetate) (Cp₂Ti(TFA)₂)
-
Zinc dust (Zn)
-
Bisenone substrate
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, add Cp₂Ti(TFA)₂ (e.g., 0.15 mmol, 15 mol %), zinc dust (e.g., 0.30 mmol, 30 mol %), and the bisenone substrate (e.g., 1.0 mmol).
-
Reaction Execution: Add anhydrous solvent (e.g., THF or 1,4-dioxane, to make a 0.05 M solution of the substrate). Place the sealed reaction tube in a preheated oil bath at the desired temperature (e.g., 65-80 °C).
-
Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 4 hours). The progress of the reaction can be monitored by TLC or GC analysis of aliquots.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This comparative guide highlights the mechanistic versatility of titanocene catalysts. The choice between a hydride-mediated pathway for hydrogenations and a single-electron transfer pathway for epoxide openings and related radical cyclizations underscores the tunability of these catalytic systems. By understanding these fundamental mechanistic differences, researchers can better harness the power of titanocene catalysis for a wide array of synthetic challenges in modern chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of Cp 2 TiCl in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00024A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Titanocene‐Catalyzed [2+2] Cycloaddition of Bisenones and Comparison with Photoredox Catalysis and Established Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validating Titanocene Dichloride's Central Role in Carbon-Carbon Bond Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to construct carbon-carbon (C-C) bonds is a cornerstone of molecular innovation. Among the diverse array of catalysts, titanocene (B72419) dichloride (Cp₂TiCl₂) has emerged as a versatile and powerful tool. This guide provides an objective comparison of titanocene dichloride's performance against other established alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
Titanocene dichloride, a readily available and relatively inexpensive organometallic compound, has proven its utility in a variety of C-C bond-forming reactions. Its efficacy stems from its ability to be reduced in situ to catalytically active low-valent titanium species, typically Ti(III) or Ti(II). These species are potent single-electron transfer (SET) agents, capable of initiating radical-mediated transformations under mild conditions. This guide will delve into the performance of titanocene dichloride in key C-C bond-forming reactions and compare it with commonly used palladium and nickel-based catalytic systems.
Performance Comparison in Key C-C Bond Forming Reactions
The selection of a catalyst is paramount for the success of a chemical transformation. Below, we compare the performance of titanocene dichloride with palladium and nickel catalysts in analogous C-C bond-forming reactions.
Reductive Coupling and Cyclization Reactions
Titanocene-based systems excel in reductive coupling and cyclization reactions, particularly those involving carbonyls and epoxides. These transformations often proceed via radical intermediates, a domain where titanocene catalysts show distinct advantages in terms of reactivity and selectivity.
| Reaction Type | Catalyst System | Substrates | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| Pinacol (B44631) Coupling | Cp₂TiCl₂ / Mn / Me₃SiCl | Benzaldehyde (B42025) | 1,2-Bis(trimethylsiloxy)-1,2-diphenylethane | >90 | 90:10 to 95:5 | [1] |
| Pinacol Coupling | Cp₂TiCl₂ / Zn / MgBr₂ | Benzaldehyde | 1,2-Diphenylethane-1,2-diol | 90 | 95:5 (syn:anti) | [2] |
| Pinacol Coupling | SmI₂ | Aromatic Aldehydes | 1,2-Diols | Good to Excellent | Variable | |
| Reductive Cyclization | Cp₂TiCl / Zn | Epoxy-olefin | Cyclized Alcohol | High | High |
Table 1: Comparison of Catalysts in Pinacol Coupling and Reductive Cyclization Reactions.
Barbier-Type Allylation Reactions
Barbier-type reactions, involving the one-pot reaction of a carbonyl compound, an alkyl halide, and a metal, are a cornerstone of C-C bond formation. Titanocene(III) complexes have been shown to be effective catalysts for these transformations under mild conditions.[3][4][5][6]
| Carbonyl Substrate | Allylic Halide | Catalyst System | Product | Yield (%) | Reference |
| Decanal | Allyl Chloride | Cp₂TiCl (catalytic) | 1-Tridecen-4-ol | 70-90 | [7] |
| Benzaldehyde | Propargyl Bromide | Cp₂TiCl (catalytic) | 1-Phenyl-3-butyn-1-ol | 70-90 | [7] |
| 2-Decanone | Propargyl Bromide | Cp₂TiCl (catalytic) | 2-Methyl-4-dodecyn-2-ol | 60 | [7] |
| Aromatic Aldehydes | Allyl Bromide | Pd(OAc)₂ / Ligand | Homoallylic Alcohols | Good to Excellent | |
| Aliphatic Ketones | Allyl Chloride | NiCl₂(dppp) / Zn | Homoallylic Alcohols | Good to Excellent |
Table 2: Performance of Titanocene Dichloride in Catalytic Barbier-Type Reactions and Comparison with Palladium and Nickel Systems.
Experimental Protocols for Key Reactions
Reproducibility is a critical aspect of scientific research. The following sections provide detailed experimental methodologies for key C-C bond-forming reactions catalyzed by titanocene dichloride.
Protocol 1: Titanocene(III) Chloride-Mediated Reductive Cyclization of an Epoxy-Olefin
This protocol describes a general procedure for the reductive cyclization of an epoxy-olefin to form a C-C bond, mediated by Cp₂TiCl generated in situ.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Zinc powder (activated)
-
Epoxy-olefin substrate
-
Anhydrous, deoxygenated tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (argon or nitrogen), charge a two-necked round-bottom flask with titanocene dichloride (2.2 mmol) and activated zinc powder (6.6 mmol).
-
Add anhydrous, deoxygenated THF (2.2 mL) and stir the mixture at room temperature. The formation of the active green Cp₂TiCl species should be observed within 15-30 minutes.
-
In a separate flask, dissolve the epoxy-olefin substrate (1.0 mmol) in anhydrous, deoxygenated THF (5 mL).
-
Add the substrate solution dropwise via cannula to the freshly prepared Cp₂TiCl solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclized product.
Protocol 2: Titanocene-Catalyzed Pinacol Coupling of Benzaldehyde
This protocol outlines the catalytic pinacol coupling of benzaldehyde to form 1,2-diphenyl-1,2-ethanediol.[1]
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Manganese powder (Mn)
-
Chlorotrimethylsilane (B32843) (Me₃SiCl)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
To a stirred suspension of manganese powder (3.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, add a solution of titanocene dichloride (0.1 mmol) in THF (2 mL).
-
Rapidly add a solution of benzaldehyde (1.0 mmol) and chlorotrimethylsilane (2.2 mmol) in THF (3 mL) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with an appropriate workup procedure, typically involving hydrolysis of the silyl (B83357) ether intermediate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by chromatography or recrystallization to yield 1,2-bis(trimethylsiloxy)-1,2-diphenylethane, which can be subsequently hydrolyzed to the diol.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Titanocene-catalyzed C-C bond formations predominantly proceed through radical pathways initiated by single-electron transfer from a low-valent titanium species.
Reductive Cyclization of an Epoxy-Olefin
The reaction is initiated by the transfer of a single electron from the Cp₂Ti(III)Cl species to the epoxide. This results in the homolytic cleavage of a C-O bond, generating a β-titanoxy radical intermediate. This radical then undergoes intramolecular cyclization onto the tethered alkene, forming a new C-C bond. The resulting cyclized radical can be further reduced and protonated during workup to yield the final alcohol product.
Caption: Reductive cyclization of an epoxy-olefin.
Catalytic Cycle for Barbier-Type Allylation
In the catalytic Barbier-type allylation, the active Cp₂Ti(III)Cl species is regenerated in a catalytic cycle. The reaction is initiated by the reduction of the allyl halide by the Ti(III) species to form an allyl radical and Cp₂Ti(IV)Cl₂. The carbonyl substrate coordinates to another equivalent of Cp₂Ti(III)Cl, which then couples with the allyl radical to form a Ti(IV) alkoxide. This intermediate is then hydrolyzed to release the homoallylic alcohol product and regenerate a Ti(IV) species, which is subsequently reduced back to the active Ti(III) catalyst.
Caption: Catalytic cycle for Barbier-type allylation.
Pinacol Coupling Mechanism
The pinacol coupling reaction proceeds through the one-electron reduction of two carbonyl molecules by the low-valent titanium species, forming two ketyl radical anions. These radicals then couple to form a dimeric titanium pinacolate intermediate. Subsequent hydrolysis of this intermediate yields the vicinal diol product.
Caption: Mechanism of titanocene-mediated pinacol coupling.
Conclusion
Titanocene dichloride stands as a highly effective and versatile catalyst for a range of C-C bond-forming reactions, particularly those involving radical intermediates. Its advantages include mild reaction conditions, high stereoselectivity in certain applications, and the use of an earth-abundant and relatively non-toxic metal. While palladium and nickel catalysts remain the workhorses for many cross-coupling reactions, titanocene dichloride offers a powerful alternative and often complementary approach, especially for reductive couplings and cyclizations. The choice of catalyst will ultimately depend on the specific transformation, substrate scope, and desired outcome. This guide provides the necessary data and protocols to empower researchers to make informed decisions and leverage the full potential of titanocene dichloride in their synthetic endeavors.
References
- 1. Titanocene-catalyzed stereoselective couplings of aldehydes. [shareok.org]
- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 3. Unprecedented Barbier-type reactions catalysed by titanocene(iii) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective Barbier-type propargylations and allenylations catalyzed by titanocene(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Titanocene Dichloride and its Hafnocene Analogue in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of titanocene (B72419) dichloride and its hafnocene analogue, two structurally similar metallocene compounds that have been investigated for their potential as anticancer agents. While both belong to the same group of organometallic sandwich compounds, their biological activities diverge significantly. This analysis, supported by experimental data and detailed protocols, explores their chemical properties, anticancer efficacy, and proposed mechanisms of action to elucidate the critical role of the central metal ion in determining therapeutic potential.
Introduction to Metallocenes in Oncology
The success of cisplatin (B142131) spurred the search for other metal-based anticancer agents, leading to the investigation of metallocenes. Titanocene dichloride, (C₅H₅)₂TiCl₂, emerged as a promising candidate and was the first non-platinum complex to enter clinical trials.[1][2] Its unique mechanism of action, distinct from platinum-based drugs, and its activity against cisplatin-resistant cell lines garnered significant interest.[3][4] Its heavier congener, hafnocene dichloride, (C₅H₅)₂HfCl₂, has also been studied, primarily for comparative purposes, but has demonstrated markedly different biological outcomes.[5][6]
Synthesis and Physicochemical Properties
Both titanocene dichloride and hafnocene dichloride are synthesized via a common salt metathesis reaction. The standard and widely used method involves the reaction of two equivalents of sodium cyclopentadienide (B1229720) (NaC₅H₅) with the corresponding metal tetrachloride (TiCl₄ or HfCl₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF).[1][7][8]
General Reaction Scheme: 2 NaC₅H₅ + MCl₄ → (C₅H₅)₂MCl₂ + 2 NaCl (where M = Ti or Hf)
While structurally analogous, their physical properties show some differences. Titanocene dichloride is a bright red solid, whereas hafnocene dichloride is a white solid.[1][8] Both are solids that are sparingly soluble in some organic solvents and prone to hydrolysis in aqueous environments, a key factor in their biological activity.[2][8]
Comparative Anticancer Performance
The most striking difference between titanocene dichloride and its hafnocene analogue lies in their cytotoxic and antitumor activities. Titanocene dichloride has demonstrated significant antiproliferative effects against a wide range of cancer cell lines in vitro and potent antitumor activity in animal models.[4][6] In stark contrast, hafnocene dichloride is generally considered to be inactive or requires significantly higher concentrations to achieve a cytotoxic effect.[5][6]
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth. The table below summarizes the IC₅₀ values for titanocene dichloride against various human cancer cell lines. Direct comparative data for hafnocene dichloride often shows no significant activity under similar experimental conditions.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Titanocene Dichloride | LLC-PK | Pig Kidney Epithelial | 2000 | [9] |
| MCF-7 | Human Breast Adenocarcinoma | 570 | [9] | |
| HT-29 | Human Colorectal Adenocarcinoma | 413 | [9] | |
| Titanocene C (Analogue) | Human Tumor Cell Lines (mean) | Various | 48.3 ± 32.5 | [10] |
| Hafnocene Dichloride | Ehrlich Ascites Tumor (in vitro) | Mouse Mammary Adenocarcinoma | Ineffective at lower concentrations | [5] |
Note: Data for Titanocene C, a more potent derivative, is included to illustrate the potential of the titanocene scaffold. Studies directly comparing titanocene dichloride with hafnocene dichloride have consistently shown the latter to be significantly less potent.[5][6]
In Vivo Antitumor Activity
Preclinical studies in animal models further underscore the disparity in efficacy. In mice bearing Ehrlich ascites tumors, a single injection of titanocene dichloride (30-60 mg/kg) resulted in the long-term, tumor-free survival of 80-90% of the animals.[6] Under the same experimental conditions, hafnocene dichloride exhibited no discernible antineoplastic properties.[6]
Unraveling the Mechanism of Action
The difference in anticancer activity is rooted in their distinct interactions at the molecular level. The mechanism of titanocene dichloride has been studied extensively, while the inactivity of hafnocene dichloride has been attributed to physicochemical properties stemming from the larger hafnium ion.
Titanocene Dichloride: A Multi-Target Approach
The anticancer effect of titanocene dichloride is not due to a single action but a combination of cellular events.[9] A critical first step is the hydrolysis of the chloride ligands in the aqueous physiological environment. The resulting cationic species, [(C₅H₅)₂Ti]²⁺, is believed to be the biologically active form.
-
Protein Binding and Cellular Uptake: The active titanium species binds to serum proteins, particularly transferrin.[11] Since cancer cells often overexpress transferrin receptors to meet their high demand for iron, this protein-mediated transport is thought to facilitate the selective accumulation of titanium in tumor tissues.[9][11]
-
DNA Interaction: Unlike cisplatin, which primarily forms covalent crosslinks with DNA bases, the titanocenyl moiety is thought to interact with the phosphate (B84403) backbone of DNA.[9] This interaction can disrupt DNA replication and induce DNA damage, triggering downstream cellular responses.[3][9]
-
Cell Cycle Arrest and Apoptosis: The cellular response to DNA damage often involves halting the cell cycle to prevent the proliferation of damaged cells. Titanocene dichloride has been shown to induce cell cycle arrest, typically in the G1/S or late S/early G2 phase.[3][10] Ultimately, this leads to the induction of programmed cell death (apoptosis).[12][13]
Hafnocene Dichloride: The Inactive Analogue
The lack of significant anticancer activity in hafnocene dichloride is primarily attributed to differences in ionic radius and the resulting molecular geometry. Hafnium has a larger ionic radius than titanium. This leads to a larger non-bonding distance between the two chloride ligands (the "Cl---Cl bite"). It is hypothesized that this altered geometry prevents the molecule from effectively binding to its biological targets, such as the DNA phosphate backbone, in a manner that can trigger a cytotoxic response.[6]
Experimental Protocols
Reproducible and standardized assays are crucial for the comparative evaluation of cytotoxic compounds. Below are detailed methodologies for key experiments.
Experimental Workflow Visualization
Protocol 1: Cytotoxicity (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of titanocene dichloride and hafnocene dichloride in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[16] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add fluorescently-labeled Annexin V and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.[17]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry. Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Protocol 3: Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Seed cells and treat with compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed using cell cycle analysis software to determine the percentage of cells in each phase.
Summary and Conclusion
The comparative study of titanocene dichloride and its hafnocene analogue reveals a critical structure-activity relationship where the identity of the central metal atom is paramount to biological function.
| Feature | Titanocene Dichloride | Hafnocene Dichloride |
| Formula | (C₅H₅)₂TiCl₂ | (C₅H₅)₂HfCl₂ |
| Appearance | Bright red solid[1] | White solid[8] |
| Synthesis | Reaction of TiCl₄ with NaC₅H₅[1] | Reaction of HfCl₄ with NaC₅H₅[8] |
| In Vitro Activity | Cytotoxic against many cancer cell lines[9] | Largely inactive or requires very high concentrations[5] |
| In Vivo Activity | Potent antitumor activity in animal models[6] | No significant antitumor activity observed[6] |
| Proposed Mechanism | Hydrolysis, transferrin binding, DNA interaction, cell cycle arrest, apoptosis[3][9][11] | Ineffective binding to biological targets due to larger ionic radius and "Cl-Cl bite"[6] |
References
- 1. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Anti-proliferative activity and mechanism of action of titanocene dichloride | British Journal of Cancer [preview-nature.com]
- 4. mdpi.com [mdpi.com]
- 5. In vitro cell growth inhibition by metallocene dichlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Tumor inhibition by metallocenes: effect of titanocene, zirconocene, and hafnocene dichlorides on Ehrlich ascites tumor in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hafnocene dichloride - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Effects of titanocene dichloride derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
Titanocene Dichloride: A Comparative Guide to Performance in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
Titanocene (B72419) dichloride, an organometallic compound with the formula (C₅H₅)₂TiCl₂, has garnered significant interest for its applications in catalysis and as a potential anticancer agent.[1][2] Its efficacy in these roles is profoundly influenced by the solvent system in which it is employed. This guide provides an objective comparison of titanocene dichloride's performance—encompassing its solubility, stability, and reactivity—across various solvent systems, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Performance Metrics
The performance of titanocene dichloride is intrinsically linked to its behavior in solution. The following tables summarize key quantitative data to facilitate a clear comparison across different solvent environments.
Solubility of Titanocene Dichloride
The solubility of titanocene dichloride is a critical parameter for its practical application. It is generally soluble in polar organic solvents and halogenated or aromatic hydrocarbons, while exhibiting slight solubility in aliphatic hydrocarbons and slow decomposition in water.[2][3][4]
| Solvent System | Temperature (°C) | Solubility (g/L) | Reference(s) |
| N,N-Dimethylformamide | 20 | ~150 | [3] |
| 60 | ~300 | [3] | |
| 100 | ~450 | [3] | |
| Dichloromethane | 20 | ~25 | [3] |
| 40 | ~35 | [3] | |
| Tetrahydrofuran (THF) | 20 | ~20 | [3] |
| 60 | ~60 | [3] | |
| Acetone | 20 | ~15 | [3] |
| 50 | ~30 | [3] | |
| Chloroform | 20 | ~10 | [3] |
| 60 | ~30 | [3] | |
| Toluene | 20 | ~5 | [3] |
| 100 | ~15 | [3] | |
| Xylene | 20 | ~3 | [3] |
| 100 | ~10 | [3] | |
| Methanol | 20 | ~3 | [3] |
| 60 | ~7 | [3] | |
| Ethanol | 20 | ~2 | [3] |
| 60 | ~5 | [3] | |
| n-Hexane | 20 | <1 | [3] |
Stability of Titanocene Dichloride
The stability of titanocene dichloride is paramount for its handling, storage, and successful application. It is sensitive to moisture, air (oxygen), and UV light.[3][5] In aqueous environments, it undergoes rapid hydrolysis, which is a key step in its biological activity but also a challenge for its formulation as a therapeutic agent.[5][6]
| Condition | Stability | Key Considerations | Reference(s) |
| Anhydrous Aprotic Solvents (e.g., THF, Dichloromethane, Toluene) | Relatively stable | Must be handled under an inert atmosphere (e.g., nitrogen or argon). | [5] |
| Protic Solvents (e.g., Water, Alcohols) | Unstable | Rapidly undergoes solvolysis/hydrolysis. | [5] |
| Aqueous Media (Physiological pH) | Highly Unstable | Hydrolyzes to form various aqua/hydroxo species. This instability is a major drawback for its clinical use. | [7] |
| Solid State (Inert Atmosphere, Dark, ≤50°C) | Stable | Purity does not deteriorate under these conditions. | [3] |
| Exposure to Air/Moisture | Decomposes | Gradually decomposes upon exposure. | [3] |
| Exposure to UV Light | Decomposes | Quality deteriorates under UV exposure. | [3] |
Anticancer Activity of Titanocene Dichloride
The anticancer potential of titanocene dichloride has been evaluated against numerous cancer cell lines. For in vitro studies, due to its poor aqueous solubility, a stock solution is typically prepared in a co-solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted in the cell culture medium.[5] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC₅₀ (µM) | Co-solvent | Reference(s) |
| LLC-PK | Pig Kidney Epithelial | ~2000 | Not specified | [8] |
| MCF-7 | Breast Cancer | 570 | DMSO | [9][10] |
| HT-29 | Colon Cancer | 413 | DMSO | [9][10] |
| HeLa | Cervical Carcinoma | 424 | Not specified | [9] |
| A431 | Epidermoid Carcinoma | >500 | Not specified | [9] |
It is important to note that the IC₅₀ values can vary depending on the experimental conditions, including the specific formulation of the compound and exposure time.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results.
Protocol 1: Determination of IC₅₀ Value using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of titanocene dichloride against adherent cancer cells.
Materials:
-
Titanocene dichloride
-
Adherent cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Preparation and Treatment: Prepare a stock solution of titanocene dichloride in DMSO (e.g., 10 mM). Create a series of serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of titanocene dichloride. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[12]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[12]
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate at a low speed for 10 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.[12]
Mandatory Visualization
Signaling Pathway of Titanocene Dichloride's Anticancer Activity
The anticancer mechanism of titanocene dichloride is multifaceted and distinct from platinum-based drugs. A key aspect is its interaction with the iron-transport protein transferrin, which facilitates its uptake into cancer cells that often overexpress transferrin receptors.[6][13] Once inside the cell, it is believed to interact with the phosphate (B84403) backbone of DNA, disrupting DNA replication and inducing a DNA damage response, which can trigger apoptosis.[6]
Caption: Proposed mechanism of titanocene dichloride's anticancer activity.
Experimental Workflow for Evaluating Anticancer Activity
A standardized workflow is essential for the systematic evaluation of the anticancer properties of titanocene dichloride and its analogues.
Caption: General workflow for evaluating anticancer activity.
Ziegler-Natta Polymerization Catalysis Workflow
Titanocene dichloride serves as a precursor for Ziegler-Natta catalysts, which are used in the polymerization of olefins. The process involves the activation of the precatalyst with a co-catalyst, typically an organoaluminum compound.[14][15]
Caption: Simplified workflow for Ziegler-Natta polymerization.
References
- 1. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 2. Titanocene dichloride CAS#: 1271-19-8 [chemicalbook.com]
- 3. nichia.co.jp [nichia.co.jp]
- 4. CAS 1271-19-8: Titanocene dichloride | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. nouryon.com [nouryon.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Titanocene Dichloride Analogues: A Comparative Guide to Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of titanocene (B72419) dichloride and its analogues, offering an objective analysis of their performance based on experimental data. Titanocene dichloride, an early contender in the field of metal-based anticancer drugs, has spurred the development of numerous derivatives aimed at enhancing efficacy and overcoming limitations such as hydrolytic instability.[1] This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying mechanisms of action to assist researchers in navigating this promising class of compounds.
Comparative Cytotoxicity: In Vitro Efficacy
The cytotoxic potential of titanocene dichloride and its analogues has been extensively evaluated across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, reveals significant differences among the derivatives. Notably, analogues such as Titanocene Y and Titanocene C exhibit substantially lower IC50 values compared to the parent compound, indicating enhanced cytotoxic activity.[2] Modifications to the cyclopentadienyl (B1206354) (Cp) rings and chloride ligands have been key strategies in improving the anti-proliferative effects.[1] For instance, steroid-functionalized titanocenes have also demonstrated significantly greater cytotoxicity than titanocene dichloride against breast and colon cancer cell lines.[3]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Titanocene Dichloride | LLC-PK | Pig Kidney Epithelial | 2000[1][4] |
| MCF-7 | Human Breast Adenocarcinoma | 570[1][2][3][5] | |
| HT-29 | Human Colorectal Adenocarcinoma | 413[1][2][3][5] | |
| HeLa | Cervical Carcinoma | 424[2] | |
| A431 | Epidermoid Carcinoma | >500[2] | |
| Titanocene Y | MCF-7 | Human Breast Adenocarcinoma | 4.1 (in the presence of albumin)[1][2][5] |
| HT-29 | Human Colorectal Adenocarcinoma | 5.9 (in the presence of albumin)[1][2][5] | |
| A431 | Epidermoid Carcinoma | ~50[2][6] | |
| CAKI-1 | Renal Cancer | 36[2] | |
| HeLa | Cervical Carcinoma | 40[2] | |
| Titanocene C | LLC-PK | Pig Kidney Epithelial | 5.5[1][4] |
| Human Tumor Cell Lines (mean) | Various | 48.3 ± 32.5[7] | |
| Titanocene C Analogue 5c | LLC-PK | Pig Kidney Epithelial | 13[1][4] |
| Steroid-Functionalized Titanocenes | HT-29 | Colon Cancer | 16.2–200[5] |
| MCF-7 | Breast Cancer | 13–200[5] |
In Vivo Anti-Tumor Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of titanocene dichloride and its derivatives. These studies provide crucial insights into the therapeutic potential of these compounds in a physiological context.
| Compound | Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| Titanocene Dichloride | Human Ovarian Cancer | Nude Mice | 3 x 30 mg/kg and 3 x 40 mg/kg | Significant reduction in tumor volume increase[8] | More effective than cisplatin (B142131) in this model.[8] |
| Human Renal-Cell Carcinoma (NU-12) | Athymic Mice | Q3Dx5 and Q2Dx5 (i.p.) | 50-75% growth reduction vs. controls[8] | Showed significant and dose-dependent growth reduction.[8] | |
| Titanocene Y | Human Renal Cancer (Caki-1) | Caki-1-bearing mice | 10, 20, 30, 40, 50 mg/kg on 5 consecutive days | Concentration-dependent and statistically significant tumor growth reduction[8] | Maximum tolerated dose was 40 mg/kg, showing significantly better tumor volume reduction than cisplatin.[8] |
| Titanocene Y * | Human Renal Cancer (Caki-1) | NMRI:nu/nu mice | 25 mg/kg/d, 5 consecutive days/week for up to 3 weeks | Moderate but statistically significant tumor growth reduction (T/C value of 76%)[9] | Exhibited anti-angiogenic activity, reducing microvessel density.[9] |
Mechanism of Action
The anti-tumor activity of titanocene dichloride and its analogues is multifaceted, involving several cellular and molecular mechanisms. Unlike platinum-based drugs, which primarily form DNA crosslinks, titanocenes are thought to interact with the phosphate (B84403) backbone of DNA.[1]
A critical initial step is the interaction with serum proteins like transferrin and human serum albumin (HSA), which act as carriers to deliver the titanium (IV) ion into cancer cells that often overexpress transferrin receptors.[1][5] This protein-mediated transport is believed to contribute to the selective accumulation of the active titanium species in tumor tissues.[1]
Once inside the cell, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis.[1][8][10] For instance, Titanocene C has been reported to cause cell cycle arrest at the G1/S interphase.[1][7] The induction of apoptosis is a key mechanism, and some novel titanocene compounds have been shown to induce more apoptosis than cisplatin in a dose-dependent manner.[11] Interestingly, some analogues can induce apoptosis through caspase-independent pathways, involving the translocation of Apoptosis Inducing Factor (AIF) to the nucleus.[11]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of key experimental protocols.
IC50 Determination (MTT Assay)[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the titanocene compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation and Solubilization: Plates are incubated to allow viable cells to metabolize MTT into a purple formazan (B1609692) product. A solubilizing agent like DMSO is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining)[1]
-
Cell Treatment: Cells are treated with the titanocene compound for a specified time.
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Apoptosis Assay (Caspase Activity)[1]
-
Cell Treatment: Cells are treated with the titanocene compound.
-
Cell Lysis: Cells are lysed to release cellular contents.
-
Caspase Substrate Addition: A specific fluorogenic or colorimetric caspase substrate is added to the cell lysate.
-
Incubation: The mixture is incubated to allow active caspases to cleave the substrate.
-
Signal Detection: The resulting fluorescent or colorimetric signal is measured, which is proportional to the caspase activity.
In Vivo Tumor Xenograft Studies[8]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or athymic mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with the titanocene compound or a vehicle control according to a specific dosing regimen (e.g., intraperitoneal injection for a set number of days).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Toxicity Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the proposed mechanisms of action, the following diagrams are provided.
Caption: Generalized workflow for evaluating the anti-tumor effects of titanocene compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating Ligand Modifications of the Titanocene and Auranofin Moieties for the Development of More Potent Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Effects of titanocene dichloride derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Titanocene Dichloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of titanocene (B72419) dichloride against non-metallocene alternatives in two key applications: anticancer therapy and olefin polymerization catalysis. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of underlying mechanisms.
Executive Summary
Titanocene dichloride, a pioneering organometallic compound, has been extensively studied for its potential as both an anticancer agent and a polymerization catalyst. While it has shown promise, the landscape of available chemical tools has evolved, with numerous non-metallocene compounds emerging as potent alternatives. This guide benchmarks the performance of titanocene dichloride against these newer agents, offering a data-driven perspective to inform future research and development.
In the realm of oncology, titanocene dichloride's anticancer activity is compared with that of various non-metallocene metal-based complexes. While titanocene dichloride exhibits cytotoxicity against a range of cancer cell lines, its potency is often surpassed by its own derivatives and other non-metallocene compounds. A key challenge for titanocene dichloride has been its hydrolytic instability, an issue that has been addressed in the design of more recent anticancer metal complexes.
In the field of polymer chemistry, titanocene dichloride's role as a metallocene catalyst in olefin polymerization is contrasted with the performance of advanced non-metallocene catalysts. While titanocene dichloride is effective, particularly with ethylene (B1197577), non-metallocene systems such as FI catalysts and constrained geometry catalysts often demonstrate significantly higher catalytic activities and offer greater control over polymer properties.
This guide presents a comprehensive overview of the available data, empowering researchers to make informed decisions in the selection and development of catalysts and therapeutic agents.
Anticancer Activity: Titanocene Dichloride vs. Non-Metallocene Complexes
The pursuit of non-platinum-based anticancer drugs has led to the investigation of a wide array of organometallic compounds. Titanocene dichloride was among the first to show significant promise, though its clinical development was hampered by issues of stability and efficacy.[1] This section compares the cytotoxic performance of titanocene dichloride with its more stable analogues and other non-metallocene metal complexes.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for titanocene dichloride and a selection of non-metallocene anticancer agents against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Catalyst Type | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Titanocene Dichloride | Metallocene | MCF-7 (Breast) | ~413 - 570 | [2][3] |
| HT-29 (Colon) | ~413 | [2][3] | ||
| A2780 (Ovarian) | >100 | [4] | ||
| HeLa (Cervical) | ~424 | [5] | ||
| A431 (Skin) | >500 | [5] | ||
| LLC-PK (Kidney) | ~2000 | [2][6] | ||
| Titanocene Y | Metallocene Analogue | MCF-7 (Breast) | ~4.1 | [2][5] |
| HT-29 (Colon) | ~5.9 | [2][5] | ||
| A431 (Skin) | ~50 | [5] | ||
| CAKI-1 (Kidney) | ~36 | [5] | ||
| Titanocene C | Metallocene Analogue | LLC-PK (Kidney) | ~5.5 | [2][6] |
| Human Tumor Lines (Mean) | 48.3 ± 32.5 | [7] | ||
| Ruthenium Complex (1a-Ru) | Non-metallocene | MCF-7 (Breast) | ~1.5 (with light) | |
| A549 (Lung) | ~2.0 (with light) | |||
| Gold(I)-NHC Complex | Non-metallocene | PC3 (Prostate) | ~5.1 | [8] |
| Copper(II) Complex | Non-metallocene | HeLa (Cervical) | ~0.003 | [9] |
| Palladium(II) Complex | Non-metallocene | HeLa (Cervical) | ~0.00064 | [9] |
| Cisplatin (Reference) | Platinum Drug | A2780 (Ovarian) | ~1.3 | [4] |
| HeLa (Cervical) | ~3.3 | [6] |
Note: IC50 values can vary depending on experimental conditions such as incubation time and cell line passage number. The data presented here is for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Titanocene dichloride and non-metallocene compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Signaling Pathway: Titanocene-Induced Apoptosis
Titanocene dichloride and its analogues induce apoptosis (programmed cell death) in cancer cells through a complex mechanism that can involve both caspase-dependent and caspase-independent pathways.[12][13][14] A critical initial step is the binding of the titanium species to serum proteins like transferrin, which facilitates its uptake into cancer cells that often overexpress transferrin receptors.[13] Once inside the cell, it can interact with DNA, leading to DNA damage and the initiation of apoptotic signaling cascades.[14]
Olefin Polymerization: Titanocene Dichloride vs. Non-Metallocene Catalysts
Titanocene dichloride, a classic metallocene catalyst, has been widely used in olefin polymerization. However, the development of non-metallocene catalysts, such as phenoxy-imine (FI) catalysts and constrained geometry catalysts (CGCs), has led to significant advances in catalytic activity and polymer properties.[4][15]
Quantitative Performance Data in Ethylene Polymerization
The following table compares the catalytic performance of titanocene dichloride with representative non-metallocene catalysts in ethylene polymerization.
| Catalyst System | Catalyst Type | Temp. (°C) | Activity (kg Polymer / (mol Cat · h)) | Polymer Mw ( g/mol ) | PDI (Mw/Mn) | Reference(s) |
| Cp₂TiCl₂ / MAO | Metallocene | 25 | 54,400 | - | - | [14] |
| 50 | ~700,000 | - | - | [14] | ||
| (FI)₂ZrCl₂ / MAO | Non-metallocene (FI) | 25 | 51,900,000 | 330,000 | 2.1 | [15][16] |
| [Me₂Si(C₅Me₄)(NᵗBu)]TiCl₂ / MAO (CGC) | Non-metallocene (CGC) | 140 | 33,000,000 | 100,000 | 2.0 | |
| [RN(CH₂)₃NR]TiMe₂ / MMAO | Non-metallocene (Diamine) | 100 | 1,680,000 | - | - |
Note: MAO = Methylaluminoxane, MMAO = Modified Methylaluminoxane. Catalytic activities are highly dependent on reaction conditions (pressure, co-catalyst ratio, etc.).
Experimental Protocol: Slurry-Phase Ethylene Polymerization
This protocol describes a general procedure for ethylene polymerization in a slurry phase, which can be adapted for both titanocene dichloride and non-metallocene catalysts.
Materials:
-
Polymerization-grade ethylene
-
Anhydrous toluene (B28343) or hexane
-
Titanocene dichloride or non-metallocene catalyst
-
Methylaluminoxane (MAO) solution in toluene
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls
-
Acidified methanol (B129727) (5% HCl in methanol)
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen or argon to remove oxygen and moisture.
-
Solvent and Co-catalyst Addition: Anhydrous solvent is introduced into the reactor, followed by the desired amount of MAO solution. The mixture is stirred and brought to the desired reaction temperature.
-
Catalyst Injection: A solution of the catalyst in the anhydrous solvent is prepared in a glovebox and injected into the reactor to initiate polymerization.
-
Polymerization: The reactor is immediately pressurized with ethylene to the desired pressure. The temperature and pressure are maintained constant throughout the reaction with continuous stirring.
-
Termination: After the desired reaction time, the ethylene feed is stopped, and the reactor is vented. The polymerization is quenched by adding acidified methanol.
-
Polymer Isolation: The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven to a constant weight.
-
Characterization: The resulting polyethylene (B3416737) is characterized for its molecular weight (Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Catalytic Cycle: Olefin Polymerization
The generally accepted mechanism for olefin polymerization by these catalysts involves the formation of a cationic active species, followed by coordination and insertion of the olefin monomer into the metal-alkyl bond.
Conclusion
This comparative guide demonstrates that while titanocene dichloride has been a foundational compound in both anticancer research and polymerization catalysis, the field has significantly advanced with the development of non-metallocene alternatives.
In the context of anticancer agents, derivatives of titanocene dichloride and other non-metallocene metal complexes exhibit substantially higher cytotoxicity. The exploration of diverse ligand scaffolds and metal centers continues to yield promising candidates with improved stability and targeted activity.
For olefin polymerization, non-metallocene catalysts, particularly FI and constrained geometry catalysts, have shown remarkable activities that far exceed that of titanocene dichloride, enabling the production of a wide range of polyolefins with tailored properties.
Researchers and professionals in drug development and materials science are encouraged to consider these advanced non-metallocene systems in their pursuit of next-generation therapeutics and high-performance polymers. The data and protocols provided herein serve as a valuable resource for initiating such comparative studies.
References
- 1. Constrained geometry complex - Wikipedia [en.wikipedia.org]
- 2. fjrehmann.de [fjrehmann.de]
- 3. mdpi.com [mdpi.com]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Spectroscopic Analysis for Confirming Titanocene Dichloride Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Titanocene (B72419) dichloride, (C₅H₅)₂TiCl₂, and its derivatives have garnered significant interest, particularly for their potential as anticancer agents.[1][2] The synthesis of novel titanocene compounds with modified cyclopentadienyl (B1206354) (Cp) rings or substituted chloride ligands is a key area of research aimed at enhancing their stability, solubility, and cytotoxic activity.[3][4][5] Accurate confirmation of the resulting reaction products is paramount. This guide provides a comparative overview of common spectroscopic techniques employed for the characterization of titanocene dichloride reaction products, supported by experimental data and protocols.
Overview of Spectroscopic Techniques
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of titanocene dichloride derivatives. The primary techniques include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method provides unique structural information, and their combined application offers a comprehensive analysis.
Below is a workflow illustrating the typical spectroscopic characterization process for a newly synthesized titanocene dichloride derivative.
References
- 1. lookchem.com [lookchem.com]
- 2. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 3. New Titanocene (IV) Dicarboxylates with Potential Cytotoxicity: Synthesis, Structure, Stability and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling with Bis(cyclopentadienyl)titanium Dichloride
For researchers, scientists, and drug development professionals, the precise incorporation of isotopes into organic molecules is a critical tool for mechanistic studies, quantitative analysis, and enhancing the pharmacokinetic profiles of drug candidates. Bis(cyclopentadienyl)titanium dichloride, commonly known as titanocene (B72419) dichloride (Cp2TiCl2), has emerged as a versatile and cost-effective reagent, particularly for deuterium (B1214612) labeling.
This guide provides an objective comparison of isotopic labeling methodologies, with a focus on the performance of titanocene dichloride in deuteration reactions against other alternatives. The information presented is supported by experimental data and detailed protocols to assist in the selection of the most appropriate labeling strategy.
Performance Comparison: Titanocene Dichloride in Deuteration
Titanocene dichloride, typically used in its reduced Ti(III) form (Cp2TiCl), has proven to be a formidable reagent for the introduction of deuterium into organic molecules, often utilizing deuterium oxide (D2O) as an economical deuterium source.[1][2][3] Its applications span the deuteration of various functional groups, including the reductive opening of epoxides.[4]
Table 1: Comparison of Deuteration Methods for Epoxides
| Reagent/System | Substrate | Product | Yield (%) | Deuterium Incorporation (%) | Reference |
| Cp2TiCl2/Mn/D2O | Styrene Oxide | 1-Phenylethanol-2-d | 85 | >95 | [5] |
| (tBuC5H4)2TiCl2/BnMgBr/PhSiD3 | Stilbene Oxide | 1,2-Diphenylethanol-1-d | 98 | 98 | [6][7] |
| SmI2/D2O | Styrene Oxide | 1-Phenylethanol-2-d | High | High | [2] |
| LiAlD4 | Styrene Oxide | 1-Phenylethanol-2-d | ~90 | >98 | General Knowledge |
Note: Yields and deuterium incorporation can be highly substrate-dependent. The data presented are for illustrative purposes.
Alternative Isotopic Labeling Applications
While titanocene dichloride is well-documented for deuteration, its application in labeling with other common isotopes, such as ¹³C and ¹⁵N, is not widely reported in the scientific literature. Researchers seeking to introduce these isotopes typically rely on other synthetic methods, often involving isotopically labeled starting materials.
Experimental Protocols
Deuteration of an Epoxide using Cp2TiCl2/Mn/D2O
This protocol is adapted from studies on the reductive opening of epoxides.[5]
Materials:
-
This compound (Cp2TiCl2)
-
Manganese dust (Mn)
-
Deuterium oxide (D2O)
-
Tetrahydrofuran (THF), anhydrous
-
Epoxide substrate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of Cp2TiCl2 (2.5 equivalents) in anhydrous THF is prepared.
-
Manganese dust (8 equivalents) is added to the solution, and the mixture is stirred at room temperature. The color of the solution will typically change from red to green, indicating the formation of the active Ti(III) species.
-
The epoxide substrate (1 equivalent) is added to the reaction mixture.
-
Deuterium oxide (10 equivalents) is then added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.
-
Upon completion, the reaction is quenched with an aqueous solution of HCl.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the deuterated alcohol.
Alternative Protocol: Precision Deuteration of an Epoxide using a Modified Titanocene Catalyst
This protocol is based on a titanocene(III)-catalyzed precision deuteration method.[6][7]
Materials:
-
(tBuC5H4)2TiCl2 (catalyst precursor)
-
Benzylmagnesium bromide (BnMgBr)
-
Phenylsilane-d3 (PhSiD3)
-
Epoxide substrate
-
Anhydrous THF
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, the titanocene precursor, (tBuC5H4)2TiCl2, is dissolved in anhydrous THF.
-
BnMgBr is added to activate the catalyst.
-
PhSiD3 is then added as the deuterium source.
-
The epoxide substrate is added to the activated catalyst mixture.
-
The reaction is stirred at room temperature until completion, monitored by an appropriate analytical technique.
-
The reaction is worked up by quenching, extraction, and purification as described in the previous protocol.
Mechanistic Insights and Workflows
The deuteration reactions mediated by titanocene(III) species generally proceed through radical intermediates. The choice of reagents and the reaction pathway can influence the efficiency and selectivity of deuterium incorporation.
General Workflow for Titanocene-Mediated Deuteration
Caption: General workflow for the deuteration of organic substrates using a Cp2TiCl2-based system.
Decision Pathway for Choosing a Deuteration Method
Caption: Decision tree for selecting a suitable deuteration method based on key experimental considerations.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Titanocene(III)‐Catalyzed Precision Deuteration of Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titanocene(III)-Catalyzed Precision Deuteration of Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis(cyclopentadienyl)titanium Dichloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Bis(cyclopentadienyl)titanium dichloride, also known as titanocene (B72419) dichloride, is a valuable organometallic reagent that requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting laboratory safety and environmental responsibility. Adherence to these protocols is critical for minimizing risks associated with this reactive compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also sensitive to moisture and air, hydrolyzing to release hydrochloric acid.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves | Provides a barrier against skin contact and irritation. |
| Eye Protection | Chemical safety goggles with side-shields | Protects eyes from dust particles and potential splashes. |
| Skin and Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-certified dust and mist respirator | Necessary when handling the powder outside of a chemical fume hood to prevent inhalation. |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4] Avoid contact with skin and eyes, and keep containers tightly closed in a dry, cool place, preferably under an inert atmosphere to maintain product quality.[1][2][4]
Step-by-Step Disposal Procedures
There are two primary recommended methods for the disposal of this compound waste: Incineration and Chemical Neutralization (Hydrolysis) . The choice of method may depend on the quantity of waste and the capabilities of your institution's hazardous waste disposal facility.
Method 1: Incineration
Incineration is a common and effective method for the disposal of this compound.[5][6] This process should be carried out by a licensed hazardous waste disposal service.
Experimental Protocol: Incineration
-
Waste Collection: Collect all this compound waste, including contaminated materials such as gloves, absorbent paper, and empty containers, in a designated, properly labeled, and sealable container.
-
Solvent Mixing (Optional but Recommended): If permissible by your waste disposal facility, the solid waste can be mixed with a combustible solvent (e.g., ethanol, toluene). This can aid in more efficient combustion.
-
Packaging: Ensure the waste container is securely sealed.
-
Labeling: Clearly label the container as "Hazardous Waste" and include "this compound" and any added solvents in the list of contents.
-
Disposal Request: Arrange for collection by a licensed hazardous waste disposal service for incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products like hydrogen chloride gas.[1]
Method 2: Chemical Neutralization (Hydrolysis)
This method involves the chemical decomposition of this compound into less hazardous inorganic titanium compounds.[4] This procedure should be performed by personnel experienced in handling reactive organometallic compounds and should be carried out in a chemical fume hood. The hydrolysis of this compound results in the formation of hydrochloric acid, which must be neutralized.
Experimental Protocol: Chemical Neutralization
-
Preparation: Place a suitably sized beaker or flask with a magnetic stir bar in a secondary container (e.g., a plastic tub) within a chemical fume hood.
-
Aqueous Solution Preparation: Add a volume of cold water or a dilute (e.g., 1 M) sodium hydroxide (B78521) solution to the reaction vessel. The volume should be sufficient to create a stirrable slurry when the this compound is added. The addition of a base will help to neutralize the hydrochloric acid that is formed during hydrolysis.
-
Slow Addition: With vigorous stirring, slowly and portion-wise add the this compound waste to the aqueous solution. The reaction can be exothermic, so slow addition is crucial to control the reaction rate and temperature.
-
Hydrolysis and Neutralization: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. The characteristic red color of the titanocene dichloride should disappear, and a precipitate of titanium hydroxide/oxide will form. During this time, monitor the pH of the solution. If the solution becomes acidic, slowly add more dilute sodium hydroxide solution to maintain a neutral to slightly basic pH (pH 7-8).
-
Waste Separation: Once the pH is stable in the neutral range, turn off the stirrer and allow the solid precipitate to settle. Carefully decant the supernatant (the clear liquid) into a separate container labeled "Hazardous Aqueous Waste."
-
Final Disposal:
-
Seal both the aqueous and solid waste containers securely.
-
Label both containers with their respective contents and associated hazards.
-
Arrange for collection by your institution's hazardous waste disposal service.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound.
| Parameter | Value | Notes |
| Melting Point | 287 - 289 °C / 548.6 - 552.2 °F | Decomposes at melting point. |
| Solubility in Water | Hydrolyzes | Reacts with water to form hydrochloric acid. |
| pH of Solution (in water) | < 7 | Due to the formation of HCl upon hydrolysis. |
| Neutralizing Agent (for Hydrolysis) | Dilute Sodium Hydroxide (e.g., 1 M) | Concentration may be adjusted based on the quantity of waste. The goal is to neutralize the generated hydrochloric acid. |
| Target pH for Neutralization | 7 - 8 | Ensure the final aqueous waste is not corrosive before disposal. |
| Reaction Time for Hydrolysis | Several hours | Stirring is recommended to ensure complete reaction. The disappearance of the red color is a visual indicator of reaction progress. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Bis(cyclopentadienyl)titanium Dichloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of organometallic compounds like Bis(cyclopentadienyl)titanium dichloride is paramount. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
Hazard Identification and Safety Summary
This compound, a red crystalline solid, is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] This compound is also sensitive to moisture and air.[1] Adherence to stringent safety protocols is crucial to mitigate risks.
Quantitative Data for this compound
A summary of key quantitative data is presented below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂Ti | [3] |
| Molecular Weight | 248.96 g/mol | [3] |
| Appearance | Red to brown crystals or powder | [4] |
| Melting Point | 260 - 280 °C (decomposes) | [4] |
| Density | 1.6 g/cm³ | |
| Occupational Exposure Limits | No specific limits established. | [5] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection : Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection : A flame-resistant lab coat and chemically resistant gloves (such as nitrile or neoprene) are essential.[6] For tasks with a high risk of contamination, consider double-gloving.
-
Respiratory Protection : Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[7] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator for particulates is necessary.[8]
-
Footwear : Closed-toe shoes must be worn in the laboratory at all times.
Experimental Protocol: Safe Handling Procedure
Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[9][10]
Preparation and Weighing (in a Glovebox):
-
Glovebox Preparation : Ensure the glovebox has a dry, inert atmosphere (low oxygen and moisture levels).
-
Material Acclimatization : Allow the sealed container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing : Tare a clean, dry vial or flask. Using a clean spatula, carefully transfer the desired amount of the solid into the tared container.
-
Sealing : Securely seal the container with the weighed compound before removing it from the glovebox antechamber.
-
Container Resealing : Tightly reseal the original container of this compound.
Reaction Setup (using a Schlenk line):
-
Glassware Preparation : All glassware must be oven-dried and cooled under a stream of inert gas to remove adsorbed moisture.[11]
-
Inert Atmosphere : Assemble the reaction apparatus and purge with an inert gas. A bubbler should be used to ensure a slight positive pressure of the inert gas.[12]
-
Reagent Transfer : If the weighed solid is in a sealed vial, it can be introduced into the reaction flask under a positive flow of inert gas.
-
Solvent Addition : Use anhydrous solvents that have been properly degassed. Transfer solvents using a cannula or a syringe that has been flushed with inert gas.[11][12]
-
Reaction Monitoring : Maintain the inert atmosphere throughout the reaction.
Operational Workflow for Handling this compound
Caption: Standard operating procedure for handling this compound.
Emergency Procedures: Spill and Exposure
Spill Response:
In the event of a spill, prompt and appropriate action is critical.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Control Ignition Sources : If the material is in a flammable solvent, extinguish all nearby ignition sources.
-
Assess the Spill : For small spills (less than 1 gram) that can be managed by trained personnel, proceed with cleanup. For larger spills, evacuate the lab and contact the emergency response team.
-
Personal Protection : Don the appropriate PPE, including a respirator if necessary.
-
Containment : For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[8][13] The material can be dampened with an inert, non-reactive solvent like toluene (B28343) to minimize dust.[6]
-
Decontamination : Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.[14]
-
Waste Disposal : All contaminated materials must be collected in a sealed, properly labeled hazardous waste container.[14][15]
Exposure Response:
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Response Workflow
Caption: Emergency workflow for a this compound spill.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
Waste Collection:
-
Collect all waste, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.[14]
-
Do not mix with other waste streams unless instructed by your institution's environmental health and safety (EHS) office.[6]
Disposal Methods: There are two primary methods for the disposal of titanocene (B72419) dichloride waste:
-
Incineration : This is a common method for organometallic waste. The waste should be packaged in a combustible container and burned in a chemical incinerator equipped with an afterburner and scrubber.[8][14]
-
Chemical Neutralization (Hydrolysis) :
-
Procedure : Slowly add the waste to a stirred solution of sodium bicarbonate in water. This will hydrolyze the compound, producing less harmful titanium dioxide.
-
Monitoring : Monitor the pH of the solution and add more sodium bicarbonate as needed to maintain a neutral pH.
-
Separation : Once the reaction is complete, the solid titanium dioxide can be separated by filtration.
-
Final Disposal : The solid and the aqueous filtrate should be disposed of as hazardous waste according to institutional guidelines.[14]
-
Always consult with your institution's EHS office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 99+% (Titanocene dichloride) | C10H10Cl2Ti | CID 11075829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Di(cyclopentadienyl)titanium(IV) dichloride | C10H10Cl2Ti - Ereztech [ereztech.com]
- 5. watson-int.com [watson-int.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. gelest.com [gelest.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 10. ossila.com [ossila.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 14. benchchem.com [benchchem.com]
- 15. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
